Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Description
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Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYQPXBFAQERDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-25-8 | |
| Record name | 2,6-Diazaspiro[3.4]octane-6-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged scaffold, increasingly incorporated into a diverse range of biologically active compounds.[1] Its rigid, spirocyclic nature provides a unique conformational constraint that can lead to improved target selectivity and metabolic stability compared to more flexible aliphatic or flat aromatic systems. This guide focuses on a key derivative of this scaffold, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, particularly in its stable and crystalline oxalate salt form. This building block is of significant interest to medicinal chemists for its utility in constructing complex molecules targeting a variety of diseases, including neurological disorders and cancer.[2]
Physicochemical Properties and Characterization
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate is the mono-Boc protected form of the 2,6-diazaspiro[3.4]octane core, with the tert-butoxycarbonyl (Boc) group selectively protecting the nitrogen at the 6-position. This leaves the nitrogen at the 2-position available for further synthetic transformations. The oxalate salt form is often preferred in a laboratory and developmental setting due to its typically crystalline and stable nature, which facilitates handling, purification, and storage.[3]
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₂N₂O₆ | [2] |
| Molecular Weight | 302.33 g/mol | [2] |
| CAS Number | 1359655-84-7 | [2] |
| Appearance | White to off-white solid | Inferred from general properties of amine oxalate salts |
| Melting Point | 102-106°C | [2] |
| Solubility | Soluble in water | [3] |
| Storage | 2-8°C, dry, sealed | [2] |
Structural Elucidation:
The structure of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate features a unique spirocyclic system where a four-membered azetidine ring and a five-membered pyrrolidine ring share a single carbon atom. The Boc protecting group is attached to the nitrogen of the pyrrolidine ring.
Synthesis and Purification: A Proposed Pathway
A detailed, publicly available, step-by-step synthesis protocol for the regioselective preparation of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is not extensively documented in readily accessible literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of similar spirocyclic diamines and general principles of selective amine protection.
The synthesis of the core 2,6-diazaspiro[3.4]octane is a multi-step process that can be achieved from commercially available starting materials.[1] A key challenge lies in the regioselective mono-Boc protection of the resulting diamine. A general and effective method for the selective mono-Boc protection of diamines involves the initial formation of the mono-hydrochloride salt, which deactivates one of the amino groups, followed by the addition of the Boc anhydride.[4]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Mono-Boc Protection and Oxalate Salt Formation (Proposed)
Rationale: This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[4] The initial protonation of one amine group with one equivalent of hydrochloric acid sterically and electronically disfavors its reaction with the bulky di-tert-butyl dicarbonate. Subsequent neutralization and treatment with oxalic acid should afford the desired crystalline salt.
Materials:
-
2,6-diazaspiro[3.4]octane (free diamine)
-
Methanolic HCl (1 M solution)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Oxalic acid
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Mono-protonation: Dissolve 2,6-diazaspiro[3.4]octane (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath. Slowly add 1 equivalent of 1 M methanolic HCl dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation of the Free Base: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate as an oil or solid.
-
Purification of the Free Base (if necessary): The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Oxalate Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. In a separate flask, dissolve one equivalent of oxalic acid in the same solvent. Slowly add the oxalic acid solution to the free base solution with stirring. A precipitate should form.
-
Isolation of the Oxalate Salt: Stir the suspension for 1 hour at room temperature to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a crystalline solid.
Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The expected molecular weight for the free base is 212.29 g/mol , and for the oxalate salt, it is 302.33 g/mol .[2][5]
Reactivity and Synthetic Utility
The primary utility of this compound lies in its bifunctional nature. The free secondary amine at the 2-position serves as a nucleophilic handle for a variety of chemical transformations, while the Boc-protected amine at the 6-position remains unreactive under these conditions.
Key Reactions of the Free Amine:
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt or HATU) to form amides.
-
Alkylation and Reductive Amination: Reaction with alkyl halides or aldehydes/ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce substituents at the 2-position.
-
Arylation: Palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates to form N-aryl derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Deprotection of the Boc Group
The Boc group is readily removed under acidic conditions, liberating the amine at the 6-position for further functionalization. This orthogonality is a key feature that allows for sequential and controlled modification of the scaffold.
Typical Deprotection Protocol:
Rationale: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. It acts by protonating the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable carbocation. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.
Materials:
-
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (e.g., 0.1 M).
-
Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralize the residue by dissolving it in DCM and washing with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Caption: General scheme for the deprotection of the Boc group.
Applications in Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold has been incorporated into a number of potent and selective modulators of various biological targets. The ability to selectively functionalize the two nitrogen atoms of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate makes it an invaluable tool for generating libraries of compounds for screening and lead optimization.
Examples of therapeutic areas where this scaffold is relevant include:
-
Antitubercular Agents: Derivatives of the 2,6-diazaspiro[3.4]octane core have shown remarkable potency against Mycobacterium tuberculosis.[1]
-
Oncology: The scaffold has been used in the development of inhibitors of the menin-MLL1 interaction for the treatment of cancer.[1]
-
Metabolic Diseases: VDAC1 inhibitors based on this spirocycle have been investigated for the treatment of diabetes.[1]
-
CNS Disorders: The rigid nature of the scaffold is well-suited for the design of selective dopamine D₃ receptor antagonists.[1]
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique three-dimensional structure, coupled with the ability for orthogonal functionalization of its two nitrogen atoms, provides a powerful platform for the synthesis of novel and diverse small molecule libraries. The stable and easy-to-handle oxalate salt form further enhances its utility in a research and development setting. As the demand for sp³-rich, conformationally constrained scaffolds continues to grow, the importance of building blocks like tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate in the design of the next generation of therapeutics is set to increase.
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MySkinRecipes. 6-Boc-2,6-diazaspiro[3.4]octane oxalate. [Link]
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PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]
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ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]
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A Comprehensive Guide to the Structural Elucidation of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate
Abstract
This technical guide provides an in-depth, multi-technique approach to the complete structural elucidation of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate. The 2,6-diazaspiro[3.4]octane scaffold is a key building block in modern medicinal chemistry, valued for its three-dimensional structure that allows for the exploration of novel chemical space.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each analytical step is explained with a focus on the causal relationships between molecular structure and spectral output, ensuring a self-validating and scientifically rigorous elucidation process.
Introduction: The Significance of the Diazaspiro[3.4]octane Core
Spirocyclic systems have gained significant traction in drug discovery due to their inherent three-dimensionality, which often leads to improved physicochemical properties and novel intellectual property. The 2,6-diazaspiro[3.4]octane motif, in particular, is an emerging privileged structure found in compounds with diverse biological activities, from anticancer to antiviral agents.[1] Its rigid framework allows for precise orientation of substituents, which can enhance binding affinity and selectivity to biological targets. The title compound, this compound, is a key intermediate, where the Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the amine functionalities, allowing for selective modification of the other. The oxalate salt form enhances its crystallinity and handling properties. This guide will systematically deconstruct the molecule to confirm its three key components: the diazaspiro[3.4]octane core, the Boc protecting group, and the oxalate counterion.
The Elucidation Workflow: A Multi-Pronged Analytical Strategy
The definitive confirmation of a chemical structure is not reliant on a single technique but rather the convergence of data from multiple orthogonal methods. Our approach is designed to be a self-validating system where each piece of spectral data corroborates the others, leading to an unambiguous structural assignment.
Figure 1: A logical workflow for the comprehensive structural elucidation of the target compound.
Experimental Protocols & Data Interpretation
Elemental Analysis: The Foundation of Molecular Formula
Protocol: A sample of the compound is subjected to combustion analysis to determine the percentage composition of carbon, hydrogen, and nitrogen.
Expected Results: For the oxalate salt of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (C₁₃H₂₂N₂O₆), the expected elemental composition is:
-
Carbon (C): 51.64%
-
Hydrogen (H): 7.33%
-
Nitrogen (N): 9.27%
The presence of oxygen is inferred by the remaining mass percentage. This initial data provides the empirical formula, which is the first crucial checkpoint in the elucidation process.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Protocol: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is performed to determine the accurate mass of the molecular ion.
Data Interpretation: The ESI-MS spectrum is expected to show a prominent peak for the protonated parent cation, [M+H]⁺, where 'M' is the free base, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate.
-
Expected [M+H]⁺: m/z 213.1597 (Calculated for C₁₁H₂₁N₂O₂⁺)
The high resolution of the mass measurement allows for the unambiguous determination of the molecular formula of the cation.
Fragmentation Analysis: The fragmentation pattern in MS/MS provides valuable structural information. For cyclic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3][4] For the Boc-protected amine, a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) is often observed.
| Fragment (m/z) | Proposed Structure/Loss |
| 213.16 | [M+H]⁺ of the free base |
| 157.10 | Loss of isobutylene (-C₄H₈) from the Boc group |
| 113.09 | Loss of the entire Boc group (-C₅H₉O₂) |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Protocol: The IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or using an ATR accessory.
Data Interpretation: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.[5][6][7]
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | N-H stretch | Secondary amine (protonated) |
| 2970-2850 | C-H stretch | Aliphatic (spiro ring and Boc group) |
| ~1700 | C=O stretch | Carbamate (Boc group) |
| ~1630 | C=O stretch | Oxalate |
| 1250-1050 | C-N stretch | Amine |
The broad absorption around 3400 cm⁻¹ is indicative of the N-H stretch of the protonated secondary amine, a consequence of the oxalate salt formation. The strong carbonyl absorption around 1700 cm⁻¹ is a hallmark of the Boc protecting group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[8]
3.4.1. ¹H NMR Spectroscopy: Mapping the Proton Environments
Protocol: A ¹H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as DMSO-d₆ or D₂O.
Predicted ¹H NMR Data (400 MHz, D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8-4.0 | m | 4H | H-1, H-5 |
| ~3.2-3.4 | m | 4H | H-3, H-8 |
| ~2.2-2.4 | m | 4H | H-4, H-7 |
| 1.45 | s | 9H | Boc (-C(CH₃)₃) |
Causality of Chemical Shifts:
-
Boc Group: The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet at approximately 1.45 ppm.
-
Spirocyclic Protons: The protons on the carbons adjacent to the nitrogen atoms (H-1, H-5, H-3, H-8) are deshielded due to the electronegativity of the nitrogen and will appear at a lower field. The formation of the ammonium salt with oxalic acid will further deshield the protons on the azetidine ring (H-1, H-5).
-
Solvent: The use of D₂O will result in the exchange of the acidic N-H protons, which will therefore not be observed in the spectrum.
3.4.2. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Protocol: A proton-decoupled ¹³C NMR spectrum is recorded, providing a single peak for each chemically non-equivalent carbon atom.
Predicted ¹³C NMR Data (100 MHz, D₂O):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Oxalate (C=O) |
| ~156 | Boc (C=O) |
| ~81 | Boc (-C (CH₃)₃) |
| ~60 | C-1, C-5 |
| ~55 | Spirocyclic quaternary carbon |
| ~45 | C-3, C-8 |
| ~35 | C-4, C-7 |
| ~28 | Boc (-C(CH₃ )₃) |
Causality of Chemical Shifts:
-
Carbonyl Carbons: The carbonyl carbons of the oxalate and the Boc group are highly deshielded and appear at the downfield end of the spectrum.[9]
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 81 ppm, and the methyl carbons at approximately 28 ppm.
-
Spirocyclic Carbons: The carbons directly attached to nitrogen atoms (C-1, C-5, C-3, C-8) are deshielded. The spirocyclic quaternary carbon will be a weak signal due to the lack of an attached proton.
3.4.3. 2D NMR Spectroscopy: Connecting the Dots
To definitively assign the proton and carbon signals and confirm the connectivity within the spirocyclic system, 2D NMR experiments such as COSY and HSQC are indispensable.[10][11][12]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It will show correlations between the adjacent methylene groups in the pyrrolidine and azetidine rings, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
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Spectroscopic Characterization of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the pivotal synthetic building block, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS RN: 1263393-36-7). Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple data sheet to offer a predictive analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. By grounding these predictions in fundamental chemical principles and established methodologies, this guide serves as a robust framework for the verification, quality control, and analytical development of this compound. We detail not only the anticipated spectral features but also the causality behind the experimental choices and data interpretation, ensuring a self-validating system for laboratory application.
Introduction: The Structural and Strategic Importance
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a conformationally rigid spirocyclic diamine derivative. Its unique three-dimensional architecture makes it a valuable scaffold in modern drug discovery, often used to access novel chemical space and improve physicochemical properties such as metabolic stability and target binding affinity. The molecule possesses two distinct nitrogen atoms: one is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to allow for selective functionalization of the second, unprotected nitrogen atom.
The compound is frequently supplied as an oxalate salt. The formation of this salt serves several practical purposes:
-
Enhanced Stability: It converts the potentially volatile and reactive free base into a stable, crystalline solid.
-
Improved Handling: Crystalline solids are easier to weigh and handle accurately compared to oils or low-melting solids.
-
Aqueous Solubility: The salt form often increases aqueous solubility, which can be advantageous in certain reaction conditions or for biological screening.
Understanding the spectroscopic signature of this specific salt is therefore critical for confirming its identity and purity. This guide will dissect the predicted spectroscopic characteristics piece by piece.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. We will examine the expected features of both proton (¹H) and carbon-13 (¹³C) NMR spectra.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a detailed map of the proton environment. The formation of the oxalate salt involves the protonation of the more basic, unprotected secondary amine at the N2 position, forming an ammonium ion. This event is the most significant influencer of the chemical shifts for adjacent protons.
A robust protocol for acquiring high-quality ¹H NMR data is essential.
Causality Behind Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the oxalate salt and allows for the observation of exchangeable protons (N-H). Deuterium oxide (D₂O) can also be used, but will result in the exchange and disappearance of the N-H proton signals.
-
Field Strength: A 400 MHz spectrometer provides sufficient resolution to distinguish the different spin systems in the molecule.
| Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (Boc) | ~1.40 | singlet (s) | 9H | Nine equivalent methyl protons, magnetically shielded. |
| -CH₂- (C7, C8) | ~2.20 - 2.40 | triplet (t) | 4H | Protons on the five-membered ring, adjacent to the spiro center. |
| -CH₂- (C1, C5) | ~3.40 - 3.60 | triplet (t) | 4H | Protons on the four-membered ring, adjacent to the Boc-protected N6. |
| -CH₂- (C3, C4) | ~3.80 - 4.10 | singlet (s) or narrow multiplet | 4H | Protons on the four-membered ring, adjacent to the protonated N2. Significantly deshielded by the positive charge. |
| N-H₂⁺ | ~8.0 - 9.0 | broad singlet (br s) | 2H | Exchangeable protons on the ammonium nitrogen. Signal will be broad and its position is concentration-dependent. Not observed in D₂O. |
| Oxalate (COOH)₂ | ~12.0 - 13.0 | very broad singlet (br s) | 2H | Exchangeable carboxylic acid protons of the counter-ion. May not be observed or may integrate poorly. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.
| Carbon (Position) | Predicted δ (ppm) | Rationale |
| tert-Butyl (CH₃) | ~28.5 | Shielded, sp³ hybridized methyl carbons of the Boc group. |
| Spiro (C4) | ~35-40 | Quaternary spirocyclic carbon, a unique and typically shielded signal. |
| -CH₂- (C7, C8) | ~30-35 | Carbons of the five-membered ring. |
| -CH₂- (C1, C5) | ~45-50 | Carbons adjacent to the Boc-protected nitrogen. |
| -CH₂- (C3, C4) | ~55-60 | Carbons adjacent to the protonated N2, deshielded by the positive charge. |
| tert-Butyl (Quat. C) | ~80.0 | Quaternary carbon of the Boc group. |
| C=O (Boc) | ~155.0 | Carbonyl carbon of the carbamate functional group. |
| C=O (Oxalate) | ~160-165 | Carbonyl carbons of the oxalate counter-ion. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For this non-volatile salt, Electrospray Ionization (ESI) is the technique of choice.
Causality Behind Choices:
-
Technique: ESI is a soft ionization technique ideal for polar, non-volatile molecules like this salt, preventing its decomposition.
-
Ion Mode: Positive ion mode is selected because the nitrogen atoms are easily protonated. The analysis will detect the cationic form of the parent molecule (the free base), not the oxalate salt complex.
The analysis will detect the protonated free base, Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. The molecular formula of the free base is C₁₁H₂₀N₂O₂.[1]
| Ion | Calculated m/z | Rationale |
| [M+H]⁺ | 213.1598 | The molecular ion peak (protonated free base). This is the primary confirmation of identity. |
| [M-C₄H₈+H]⁺ | 157.1023 | Loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway. |
| [M-Boc+H]⁺ | 113.1073 | Loss of the entire Boc group (100 Da), leaving the protonated diazaspiro[3.4]octane core. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum of the oxalate salt will be a superposition of the absorptions from the parent molecule and the oxalate counter-ion.
The most common method for solid samples is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans.
-
Perform a background scan of the clean, empty crystal prior to analysis.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |
| 3300-2500 | Strong, Broad | N-H⁺ Stretch (Ammonium) | The stretch of the protonated secondary amine (N2-H₂⁺) will be very broad, often overlapping with C-H stretches. |
| 2975-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H stretches from the spirocyclic rings and the Boc group. |
| ~1700 | Strong, Sharp | C=O Stretch (Carbamate) | The carbonyl of the Boc protecting group. This is a key, sharp signal. |
| ~1680-1650 | Strong | C=O Stretch (Oxalate) | Asymmetric stretch of the carboxylate groups from the oxalate counter-ion. |
| ~1600 | Medium | N-H Bend | Bending vibration of the ammonium group. |
| ~1250 & ~1160 | Strong | C-O Stretch | Asymmetric and symmetric C-O stretches associated with the carbamate group. |
Conclusion
This guide provides a detailed, predictive framework for the multi-faceted spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can confidently verify the identity, structure, and purity of this important building block. The provided protocols and interpretations are grounded in established scientific principles, offering a reliable reference for quality control and synthetic success in any drug discovery program.
References
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PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative source for spectroscopic principles).
-
Carreira, E. M., et al. (2010). 2,6-Diazaspiro[3.3]heptanes. Supporting Information for an article in Organic Letters. Available at: [Link] (Provides representative experimental procedures for spectroscopic analysis of similar compounds).
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An In-depth Technical Guide to CAS No. 1359655-84-7: A Key Building Block for Novel Therapeutics
This technical guide provides a comprehensive overview of the chemical properties and applications of the compound identified by CAS number 1359655-84-7, known as tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utilization of novel molecular scaffolds for the synthesis of bioactive compounds.
Introduction: The Significance of the Diazaspiro[3.4]octane Scaffold
The diazaspiro[3.4]octane core is a unique three-dimensional structural motif that has garnered significant interest in medicinal chemistry. Its rigid, non-planar geometry offers a distinct advantage in drug design, allowing for the precise spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear, or simple cyclic structures. The compound with CAS number 1359655-84-7, a Boc-protected derivative, serves as a crucial chiral building block for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in public literature. However, based on computational models for the free base (tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate) and data for related compounds, we can infer the following properties.[1][2] It is important to note that these are predicted values and may differ from experimental results.
| Property | Value (Computed for Free Base) | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 212.29 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | PubChem[1] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CNC2 | PubChem[1] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
The oxalate salt form (CAS 1359655-84-7) is expected to be a crystalline solid with increased polarity and solubility in protic solvents compared to the free base, due to the presence of the oxalate counter-ion.
Core Application: A Versatile Intermediate in Cyclin-Dependent Kinase (CDK) Inhibitor Synthesis
The primary and most significant application of this compound is as a synthetic intermediate in the development of inhibitors targeting cyclin-dependent kinases (CDKs).[3][4] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]
The diazaspiro[3.4]octane scaffold serves as a rigid core from which various substituents can be elaborated to interact with the ATP-binding pocket of CDKs. This structural rigidity can contribute to higher potency and selectivity for specific CDK isoforms, a crucial aspect in minimizing off-target effects and associated toxicities.[6]
The CDK Signaling Pathway: A Target for Cancer Therapy
The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. CDKs, in complex with their regulatory partners called cyclins, drive the progression through the different phases of the cell cycle (G1, S, G2, and M).[5] In many cancer cells, this regulatory network is compromised, leading to uncontrolled proliferation.[3]
Caption: Simplified overview of the G1/S transition regulated by CDKs.
By inhibiting key CDKs, such as CDK2, CDK4, and CDK6, it is possible to arrest the cell cycle and prevent the proliferation of cancer cells. The use of scaffolds like diazaspiro[3.4]octane allows for the development of selective inhibitors that can target these kinases with high precision.
Experimental Protocols
While specific protocols for the direct use of CAS No. 1359655-84-7 in biological assays are not published, it is a precursor for compounds that are tested. The following sections provide a representative synthesis workflow and a generalized protocol for assessing the efficacy of CDK inhibitors derived from this building block.
Representative Synthetic Workflow
The synthesis of functionalized CDK inhibitors from this compound typically involves a multi-step process. A general workflow is outlined below, based on synthetic strategies for related diazaspiro compounds found in the patent literature.[7]
Step 1: Deprotection of the Boc Group The tert-butoxycarbonyl (Boc) protecting group is removed from one of the nitrogen atoms of the diazaspiro core, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to allow for subsequent functionalization.
Step 2: Functionalization of the Free Amine The newly exposed secondary amine is then reacted with a variety of electrophiles to introduce desired side chains. This is a critical step for tuning the pharmacological properties of the final compound. Common reactions include:
-
Acylation: Reaction with an acyl chloride or carboxylic acid (using a coupling agent like HATU or EDC) to form an amide bond.
-
Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a substituted amine.
Step 3: Further Modification (Optional) The remaining protected amine can be deprotected and functionalized in a similar manner, allowing for the creation of diverse and complex molecules.
Step 4: Purification The final compound is purified to a high degree using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Caption: General synthetic workflow for CDK inhibitors.
In Vitro CDK Inhibition Assay Protocol (Representative)
To evaluate the inhibitory activity of compounds synthesized from the diazaspiro[3.4]octane scaffold, a biochemical kinase assay is employed. The following is a generalized protocol based on commercially available assay kits and published methods.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cyclin-dependent kinase (e.g., CDK2/Cyclin A).
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP
-
Substrate (e.g., a peptide or protein substrate for CDK2, such as histone H1 or a fluorescently labeled peptide)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[8]
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound or DMSO (for control wells).
-
2 µL of CDK2/Cyclin A enzyme solution (at a pre-determined optimal concentration).
-
2 µL of a mixture of the substrate and ATP (at their respective Kₘ concentrations or as optimized).
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound (CAS No. 1359655-84-7) is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of potent and selective enzyme inhibitors, particularly in the field of oncology. While detailed experimental data on the compound itself is limited, its utility as a synthetic intermediate is well-established. This guide provides a foundational understanding of its properties and applications, offering a starting point for researchers and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.
References
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Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. [Link]
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Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]
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tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem. [Link]
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Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. [Link]
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2,6-Diazaspiro[3.3]heptanes - Supporting Information. ETH Zuerich. [Link]
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Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. [Link]
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Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. PubMed. [Link]
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
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Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. [Link]
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Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design. ResearchGate. [Link]
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The Evolving Role of Cyclin-Dependent Kinase Inhibitors in Cancer Management. Hematology & Oncology. [Link]
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CDK4/6 inhibitors: a brief overview and prospective research directions. Future Journal of Pharmaceutical Sciences. [Link]
- United States Patent Application Publication.
- Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
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The Role of CDK4/6 Inhibition in Breast Cancer. The Oncologist. [Link]
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The Emerging Therapeutic Potential of Diazaspiro[3.4]octane Derivatives: A Technical Guide
The quest for novel chemical scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in drug discovery. Among the sp³-rich frameworks that have garnered significant attention, the diazaspiro[3.4]octane core has emerged as a privileged structure with remarkable versatility. Its rigid, three-dimensional architecture offers a unique platform for the precise spatial arrangement of functional groups, leading to enhanced target selectivity and improved pharmacokinetic properties compared to more conventional flat, aromatic structures.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of diazaspiro[3.4]octane derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.
A Scaffold of Diverse Biological Promise
The inherent structural rigidity and novelty of the diazaspiro[3.4]octane scaffold have made it a fertile ground for the development of potent and selective modulators of a wide array of biological targets. This has translated into a broad spectrum of therapeutic applications, ranging from infectious diseases to oncology and central nervous system disorders.
Antimicrobial Activity
Antitubercular Agents: The global health threat of tuberculosis has spurred the search for new and effective treatments. Functionalization of the 2,6-diazaspiro[3.4]octane core with nitrofuran carboxamides has yielded compounds with potent in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv.[2][3] Notably, some derivatives have demonstrated minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, highlighting the potential of this scaffold in combating tuberculosis.[2][3][4]
Antimalarial Agents: The fight against malaria has also benefited from the exploration of the diazaspiro[3.4]octane scaffold. High-throughput screening of compound libraries against Plasmodium falciparum identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the parasite's lifecycle.[5][6][7] Subsequent medicinal chemistry efforts have led to the identification of derivatives with low nanomolar asexual blood-stage activity and potent gametocyte-sterilizing properties, which are crucial for blocking malaria transmission.[5][6]
Oncology
The development of targeted cancer therapies has been a major focus of modern drug discovery. The diazaspiro[3.4]octane scaffold has been successfully incorporated into the design of several classes of anticancer agents.
Kinase Inhibitors: The rigid nature of the diazaspiro[3.4]octane core makes it an excellent bioisostere for commonly used cyclic amines like piperazine in the design of kinase inhibitors.[1] This structural feature can lead to improved target selectivity and reduced off-target effects.[1] For instance, diazaspiro[3.4]octane derivatives have been investigated as epidermal growth factor receptor (EGFR) kinase inhibitors for the treatment of lung cancer.[8]
Menin-MLL1 Interaction Inhibitors: The interaction between menin and mixed-lineage leukemia 1 (MLL1) is a critical driver in certain types of leukemia. The 2,6-diazaspiro[3.4]octane motif has been incorporated into inhibitors of this protein-protein interaction, demonstrating potential for the treatment of hematological malignancies.[9]
MAP and PI3K Signaling Modulators: The MAPK and PI3K signaling pathways are frequently dysregulated in cancer. The 2,6-diazaspiro[3.4]octane core has been featured in compounds that modulate these pathways, offering another avenue for cancer therapy.[9]
Central Nervous System Disorders
The unique three-dimensional structure of diazaspiro[3.4]octane derivatives allows for precise interactions with receptors and enzymes in the central nervous system (CNS).
Dopamine D₃ Receptor Antagonists: Selective dopamine D₃ receptor antagonists are being investigated for the treatment of various CNS disorders, including schizophrenia and substance abuse. The 2,6-diazaspiro[3.4]octane scaffold has been utilized in the design of such antagonists.[9]
Sigma-1 Receptor Antagonists: The sigma-1 receptor is a promising target for pain management. A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent sigma-1 receptor antagonists.[10] One such compound, compound 32 , was found to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, highlighting its therapeutic potential.[10][[“]]
M4 Agonists: 2-Azaspiro[3.4]octane derivatives have been patented as M4 receptor agonists for the treatment of cognitive dysfunction associated with conditions like schizophrenia and Alzheimer's disease.[12]
Other Therapeutic Areas
The versatility of the diazaspiro[3.4]octane scaffold extends to other disease areas as well. For example, VDAC1 inhibitors containing this motif are being explored for the treatment of diabetes.[3]
Structure-Activity Relationships: A Glimpse into Rational Design
The biological activity of diazaspiro[3.4]octane derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. While a comprehensive analysis is beyond the scope of this guide, some general trends can be observed.
For antitubercular nitrofuran derivatives, the exploration of the molecular periphery with various azole substituents has been shown to be critical for achieving high potency.[3][4] In the case of antimalarial compounds, structure-activity relationship studies have guided the optimization of the scaffold to achieve low nanomolar activity.[5][6] For sigma-1 receptor antagonists, detailed structure-activity relationship studies led to the identification of the highly potent compound 32 .[10]
Experimental Methodologies: A Practical Guide
The evaluation of the biological activity of diazaspiro[3.4]octane derivatives involves a range of in vitro and in vivo assays. The following provides an overview of some key experimental protocols.
In Vitro Antitubercular Activity Assay
A standard method to assess the antitubercular activity of diazaspiro[3.4]octane derivatives is the microplate Alamar Blue assay (MABA) using the H37Rv strain of Mycobacterium tuberculosis.
Step-by-Step Protocol:
-
Preparation of Compounds: Test compounds are dissolved in DMSO to prepare stock solutions.
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Assay Setup: In a 96-well microplate, serial dilutions of the test compounds are prepared in the culture medium.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: Alamar Blue solution is added to each well, and the plates are re-incubated.
-
Data Analysis: The fluorescence or absorbance is measured, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits bacterial growth.
Antimalarial Whole-Cell High-Throughput Screening
The initial identification of antimalarial diazaspiro[3.4]octane derivatives often involves a whole-cell high-throughput screening campaign against Plasmodium falciparum.
Workflow Diagram:
Caption: High-throughput screening workflow for antimalarial compounds.
Sigma-1 Receptor Binding Assay
To determine the affinity of diazaspiro[3.4]octane derivatives for the sigma-1 receptor, a radioligand binding assay is commonly employed.
Step-by-Step Protocol:
-
Membrane Preparation: Membranes from cells expressing the sigma-1 receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used for the binding assay.
-
Radioligand: A radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) is used.
-
Assay Setup: In a 96-well plate, the membrane preparation, radioligand, and various concentrations of the test compound are incubated.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value of the test compound, which is then used to calculate the binding affinity (Ki).
Future Perspectives
The diazaspiro[3.4]octane scaffold represents a significant and versatile platform in modern drug discovery. The diverse biological activities already reported for its derivatives underscore the vast potential that remains to be explored. Future research will likely focus on:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of functionalized diazaspiro[3.4]octane derivatives will be crucial for exploring new biological targets.
-
Multitargeted Ligands: The rigid nature of the scaffold is well-suited for the design of ligands that can simultaneously interact with multiple targets, a promising strategy for complex diseases.
-
Optimization of ADME Properties: Further medicinal chemistry efforts will focus on fine-tuning the physicochemical properties of diazaspiro[3.4]octane derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
References
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529. [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry, 64(4), 2291-2309. [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (n.d.). EMBL-EBI. [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). PubMed. [Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). PubMed. [Link]
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Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2013). ResearchGate. [Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2015). ResearchGate. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. (2015). ResearchGate. [Link]
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Direct Amidation of Tertiary N-Benzylamines. (2023). Organic Letters. [Link]
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2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed. [Link]
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2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). Consensus. [Link]
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Introduction to Spirocyclic Compounds in Medicinal Chemistry: From Structural Novelty to Clinical Success
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive overview of the strategic use of spirocyclic compounds in modern drug discovery. We will move beyond simple definitions to explore the causal relationships behind their growing prevalence, the practicalities of their synthesis and application, and their impact on clinical candidates.
Part 1: The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design
The pursuit of novel chemical matter that can successfully navigate the complexities of biological systems has led medicinal chemists to explore architectures beyond traditional flat, aromatic systems. Spirocyclic compounds, defined by two rings sharing a single atom, have emerged as a powerful class of scaffolds due to their inherent three-dimensionality.[1][2]
"Escape from Flatland": The Imperative of Three-Dimensionality
The concept of "escaping flatland" in drug design advocates for an increase in the fraction of sp³ hybridized carbons (Fsp³) in drug candidates.[3][4] A higher Fsp³ count is correlated with increased clinical success, primarily because it introduces conformational rigidity and projects substituents into three-dimensional space, allowing for more specific and effective interactions with biological targets.[3][4] Spirocycles, with their central quaternary carbon, are an excellent way to increase the Fsp³ of a molecule.[3][4]
Impact on Physicochemical Properties
The introduction of a spirocyclic motif can significantly modulate a compound's physicochemical properties, which are critical for its pharmacokinetic profile and overall developability.[5][6]
-
Solubility: The increased sp³ character of spirocycles generally leads to improved aqueous solubility compared to their flat aromatic counterparts.[1]
-
Lipophilicity (LogP/LogD): Spirocycles can help to fine-tune lipophilicity. For instance, in the development of Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonists, replacing a morpholine ring with various azaspirocycles led to a reduction in LogD values.[3][4]
-
Metabolic Stability: The rigid nature of spirocyclic scaffolds can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability.[3][4]
Part 2: Strategic Implementation of Spirocycles in Drug Design
The true power of spirocyclic compounds lies in their strategic application to solve common challenges in drug discovery, from enhancing potency to overcoming ADME-Tox issues.
Enhancing Potency and Selectivity
The conformational rigidity of spirocycles can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and thus enhancing potency.[7] This rigidity also allows for the precise orientation of functional groups to engage in key interactions within a binding pocket.[7]
A compelling example is the optimization of SHP2 inhibitors, where the introduction of a spirocycle maintained the crucial orientation of a primary amine group, leading to improved cellular efficacy.[3][4] Similarly, replacing the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, while slightly reducing potency, significantly increased selectivity for PARP-1 over other family members.[3][4]
Spirocycles as Bioisosteric Replacements
Bioisosteric replacement is a cornerstone of medicinal chemistry, and spirocycles offer a novel, three-dimensional alternative to common planar heterocycles.[8] Strained spiro heterocycles, in particular, are gaining interest as non-classical bioisosteres that can confer beneficial physicochemical properties.[9] For example, a 2,7-diazaspiro[3.5]nonane has been shown to be a viable bioisostere for piperazine, as demonstrated in the development of the menin-MLL inhibitor revumenib.[10]
Navigating ADME-Tox Challenges
The unique structural and conformational properties of spirocycles can be leveraged to mitigate common absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) issues.[11] Their ability to improve solubility and metabolic stability while providing novel intellectual property space makes them an attractive option for lead optimization programs.[12]
Part 3: Synthesis and Conformational Analysis of Spirocyclic Scaffolds
The increasing utility of spirocycles in medicinal chemistry has been driven by the development of new synthetic methodologies that make these complex structures more accessible.[11][13]
Key Synthetic Strategies
The synthesis of spirocycles has historically been considered challenging due to the presence of a quaternary carbon.[1] However, a variety of synthetic routes have been developed, including:
-
Intramolecular cyclization reactions
-
Ring-closing metathesis
-
Multi-component reactions
The development of organocatalysis has also exponentially increased the number of available methodologies for the enantioselective synthesis of spirocycles.[14]
Experimental Protocol: Synthesis of a Diazaspiro[3.3]heptane Derivative
The following is a representative protocol for the synthesis of a diazaspiro[3.3]heptane, a common motif in modern medicinal chemistry.
Step 1: Synthesis of 1,1-bis(bromomethyl)cyclobutane
-
To a solution of 3-(trifluoromethyl)cyclobutan-1-one in a suitable solvent, add a source of bromine and a reducing agent.
-
The reaction is typically carried out at low temperatures and stirred for several hours.
-
Work-up and purification by column chromatography yield the desired 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane.
Step 2: Double Alkylation to Form the Spirocyclic Core
-
The 1,1-bis(bromomethyl)cyclobutane intermediate is reacted with a suitable nitrogen-containing nucleophile, such as tosyl-protected methyl isocyanoacetate (TosMIC) or a malonate diester, in the presence of a base.
-
This double alkylation reaction forms the core spiro[3.3]heptane structure.
Step 3: Deprotection and Functionalization
-
The protecting groups on the nitrogen atoms are removed under appropriate conditions.
-
The resulting free amine can then be further functionalized to introduce desired substituents for structure-activity relationship (SAR) studies.
Conformational Analysis
Understanding the three-dimensional shape and conformational flexibility of spirocyclic scaffolds is crucial for rational drug design.[15] Computational methods, such as molecular dynamics simulations followed by principal component analysis, are powerful tools for exploring the conformational space of these rigid molecules.[15] Experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy can also provide valuable insights into the preferred conformations in solution.[16]
Part 4: Case Studies: Spirocyclic Compounds in the Clinic
The successful application of spirocyclic scaffolds is evidenced by the growing number of approved drugs and clinical candidates that incorporate these motifs.[17][18]
| Drug | Therapeutic Area | Mechanism of Action | Role of Spirocycle |
| Griseofulvin | Antifungal | Mitotic inhibitor | One of the earliest spirocyclic drugs, providing a rigid core.[17] |
| Spironolactone | Cardiovascular | Aldosterone antagonist | The spiro-lactone is crucial for its activity.[18] |
| Fluspirilene | Antipsychotic | Dopamine D2 and Serotonin 5HT2A receptor antagonist | The spiro-piperidine core defines the spatial arrangement of the pharmacophoric elements.[17] |
| Irbesartan | Antihypertensive | Angiotensin II receptor blocker | The spiro-cyclopentane provides a rigid scaffold for optimal receptor binding.[17] |
| Cevimeline | Sjogren's Syndrome | Muscarinic M1 and M3 receptor agonist | The spiro-quinuclidine structure is key to its agonist activity.[17] |
| Rolapitant | Chemotherapy-induced nausea | Neurokinin-1 (NK1) receptor antagonist | The spiro-piperidine core is a central feature of this modern drug.[17] |
| Apalutamide | Prostate Cancer | Androgen receptor antagonist | The spiro-hydantoin motif is essential for its potent antagonism.[17] |
| Revumenib | Acute Leukemia | Menin-MLL interaction inhibitor | The 2,7-diazaspiro[3.5]nonane serves as a key bioisostere and provides the optimal vector for binding.[10] |
Part 5: Future Perspectives and Conclusion
The field of spirocyclic chemistry is poised for continued growth, with ongoing efforts to develop novel synthetic methods to access even more diverse and complex spiro-systems.[19] Their application in emerging modalities, such as Proteolysis Targeting Chimeras (PROTACs), where their rigid nature can help to control the linker conformation, is an exciting area of future research.[10]
Visualizations
Logical Workflow for Spiro-Based Drug Discovery
Caption: A streamlined workflow for the discovery and development of spiro-based drugs.
Advantages of Spirocyclic Scaffolds
Caption: Key advantages conferred by the incorporation of spirocyclic scaffolds.
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The Spirocyclic Scaffold: A Guide to Synthesis and Strategic Application of Boc-Protected Intermediates
Abstract
The ascent of spirocyclic scaffolds in modern drug discovery represents a strategic shift away from the "flatland" of traditional aromatic compounds towards complex, three-dimensional chemical matter. These unique structural motifs, characterized by two rings sharing a single carbon atom, offer a powerful toolset for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of spirocycles, with a core focus on the indispensable role of the tert-butoxycarbonyl (Boc) protecting group. We will explore the causal logic behind key synthetic strategies, provide detailed, field-proven protocols, and illustrate the application of these building blocks in the context of advanced pharmaceutical synthesis.
The Strategic Imperative for Spirocycles in Medicinal Chemistry
The quest for novel chemical entities with superior therapeutic profiles has led to an increased appreciation for molecular complexity and three-dimensionality. Spirocyclic systems are at the forefront of this movement, offering a rigidified framework that can significantly improve a drug candidate's properties.[1]
-
Enhanced Three-Dimensionality (3D) and Fsp³ Content : The quaternary spirocenter forces substituents into well-defined vectors in 3D space. This increased fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with improved clinical success rates, as it allows for more specific and favorable interactions with biological targets.[2]
-
Improved Physicochemical Properties : The introduction of a spirocyclic moiety can modulate key properties such as solubility, lipophilicity (LogP), and metabolic stability. For instance, replacing a flexible gem-dimethyl group or a flat aromatic ring with a spirocycle can lead to optimized ADME (Administration, Distribution, Metabolism, and Excretion) profiles.
-
Conformational Rigidity and Selectivity : By locking rotatable bonds, spirocycles reduce the entropic penalty of binding to a target protein. This pre-organization can lead to a significant increase in binding affinity and, crucially, improved selectivity against off-targets, thereby minimizing side effects.[3]
Many natural products feature spirocyclic cores, and their privileged structures have inspired the synthesis of numerous approved drugs, highlighting their importance in the pharmaceutical industry.[1][4]
The Boc Protecting Group: An Enabling Tool for Spirocycle Synthesis
The synthesis of complex molecules, particularly those containing multiple reactive functional groups like spirocyclic amines, necessitates a robust protecting group strategy. The tert-butoxycarbonyl (Boc) group is arguably the most prevalent and versatile protecting group for amines in this context.[5] Its utility stems from a unique combination of stability and controlled lability.
Core Advantages of Boc Protection:
-
Stability : The Boc group is exceptionally stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and catalytic hydrogenations, making it compatible with a diverse array of synthetic transformations.[6]
-
Mild and Orthogonal Deprotection : Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7] This acid-lability provides orthogonality with other protecting groups like the base-labile Fmoc or the hydrogenolysis-cleavable Cbz group.
-
High Selectivity and Yield : The introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) is a high-yielding and chemoselective process, minimizing the formation of by-products and simplifying purification.
The mechanism of Boc deprotection underscores its utility. Protonation of the carbonyl oxygen by a strong acid facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl carbocation. This cation is then quenched, and the resulting unstable carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.[5]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Synthesis of Boc-Protected Spirocyclic Building Blocks
The construction of the spirocyclic core is the pivotal step in generating these valuable building blocks. The Boc group is often introduced either onto a pre-existing spirocyclic amine or is carried through a cyclization sequence.
General Protocol for N-Boc Protection of a Spirocyclic Amine
This protocol provides a robust and environmentally conscious method for the Boc protection of a wide range of amines, including spirocyclic secondary amines. The use of a water-acetone medium often accelerates the reaction and simplifies work-up.
Experimental Protocol:
-
Reaction Setup : To a round-bottom flask, add the spirocyclic amine (1.0 mmol, 1.0 equiv) and a mixture of distilled water and acetone (e.g., 10 mL, 19:1 v/v). Stir the mixture at room temperature until the amine is fully dissolved or suspended.[8]
-
Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv) to the mixture. If the amine is used as a salt (e.g., hydrochloride), add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.2 equiv) to liberate the free amine.
-
Reaction Monitoring : Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up and Extraction : Once the reaction is complete, add dichloromethane (DCM, 10 mL) to the flask and transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.[8]
Key Synthetic Strategy: [3+2] Cycloaddition for Spiro-Pyrrolidines
One of the most elegant and efficient methods for constructing N-heterocyclic spirocycles is the 1,3-dipolar cycloaddition of azomethine ylides. This strategy allows for the rapid assembly of spiro-pyrrolidine cores from readily available cyclic ketones.
The workflow begins with a cyclic ketone, which is converted to an exocyclic α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. This electron-deficient alkene is then poised to react with an in situ generated azomethine ylide. The ylide itself is typically formed from the condensation of an amino acid (like sarcosine) and an aldehyde. The resulting Boc-protected spiro-pyrrolidine is a versatile building block with orthogonal functional handles for further diversification.
Caption: Workflow for Spiro-pyrrolidine Synthesis.
Experimental Protocol: Synthesis of a Boc-Protected Aza-Spirocycle (Illustrative)
-
Step A: Synthesis of the Exocyclic Alkene
-
To a solution of triethyl phosphonoacetate (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add a solution of the cyclic ketone (e.g., N-Boc-4-piperidone, 1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the exocyclic α,β-unsaturated ester.
-
-
Step B: [3+2] Cycloaddition and Boc Protection
-
To a suspension of the exocyclic alkene from Step A (1.0 equiv) and sarcosine (N-methylglycine, 1.5 equiv) in toluene, add paraformaldehyde (1.5 equiv).
-
Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove water for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the crude N-methyl spiro-pyrrolidine intermediate.
-
Subject the intermediate to standard N-Boc protection conditions as described in Protocol 3.1 to yield the final Boc-protected spirocyclic building block.[9][10]
-
Application in Complex Synthesis: The Role of Boc-Spirocycles
Boc-protected spirocycles are not merely synthetic curiosities; they are crucial intermediates in the synthesis of complex, biologically active molecules, including approved pharmaceuticals.
Case Study: Synthesis of Spirapril
Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. Its synthesis provides a classic example of the strategic use of a Boc-protected spirocyclic amino acid. In an alternative synthesis, the key spirocyclic amino acid intermediate is first protected as its N-Boc derivative. This step is critical to prevent unwanted side reactions of the secondary amine during the subsequent esterification and peptide coupling steps. The Boc group is then selectively removed using p-toluenesulfonic acid (PTSA) to unmask the amine for the final acylation, demonstrating the Boc group's role as a temporary, yet essential, modulator of reactivity.[11][12]
| Step | Transformation | Reagents | Purpose of Boc Group |
| 1 | Boc Protection | Boc₂O, DMAP | Protects the secondary amine from reacting in the next step. |
| 2 | Esterification | 2-(trimethylsilyl)ethanol, DCC | The protected amine is inert to the coupling conditions. |
| 3 | Boc Deprotection | p-Toluenesulfonic acid (PTSA) | Selectively removes the Boc group to reveal the amine for acylation. |
| 4 | Peptide Coupling | Activated carboxylic acid, DCC/HOBt | Forms the final amide bond to complete the Spirapril core. |
| Table 1: Role of Boc protection in the synthesis of a Spirapril intermediate. |
Case Study: Synthesis of Risdiplam
Risdiplam is a medication for the treatment of spinal muscular atrophy. A recent synthesis involves a key Buchwald-Hartwig amination reaction to couple a Boc-protected spirocyclic piperazine with a bromochloropyridine. The Boc group is essential here to temper the nucleophilicity of the piperazine, ensuring mono-arylation and preventing potential side reactions. It remains in place through several subsequent transformations before being removed in the final step to yield the target molecule.[11]
Advanced Considerations: Orthogonality and Deprotection Challenges
While TFA or HCl are the workhorses for Boc deprotection, their use can be problematic in substrates containing other acid-sensitive functional groups, such as tert-butyl esters, ketals, or certain glycosidic bonds.[11] In such cases, alternative, milder deprotection strategies are required.
Protocol: Mild N-Boc Deprotection with Oxalyl Chloride/Methanol
This method generates HCl in situ under controlled conditions and has been shown to be effective for deprotecting N-Boc groups in the presence of acid-labile esters.[13]
-
Reaction Setup : Dissolve the Boc-protected spirocycle (1.0 equiv) in anhydrous methanol (MeOH) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition : Add oxalyl chloride ((COCl)₂, 2.0-3.0 equiv) dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up : Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt of the amine can often be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up.
Caption: Decision workflow for N-Boc deprotection strategies.
Conclusion
Boc-protected spirocycles are more than just building blocks; they are strategic assets in the design and synthesis of next-generation therapeutics. Their rigid, three-dimensional architectures provide a direct route to improving the druglike properties of a molecule. The Boc group, with its robust stability and predictable, tunable lability, is the key that unlocks the synthetic potential of these complex scaffolds. A thorough understanding of the logic behind spirocycle construction, coupled with mastery of protecting group manipulation, empowers chemists to navigate complex synthetic landscapes and accelerate the journey from concept to clinical candidate.
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A Technical Guide to Unveiling the Therapeutic Targets of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-diazaspiro[3.4]octane scaffold is a privileged structure in modern medicinal chemistry, recognized for its conformational rigidity and synthetic versatility.[1][2][3] This guide focuses on a specific derivative, Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate, a molecule poised for discovery. As direct biological data for this exact compound is not extensively published, this document serves as a comprehensive roadmap for its systematic investigation. We will delineate a logical, multi-pronged strategy encompassing computational prediction and robust experimental validation to identify and characterize its potential therapeutic targets, thereby unlocking its pharmacological potential.
Introduction: The Significance of the Diazaspiro[3.4]octane Core
The diazaspiro[3.4]octane moiety is a three-dimensional, sp³-rich scaffold increasingly utilized in drug discovery.[4] Its rigid structure offers distinct advantages over more flexible linear or monocyclic amines, such as the commonly used piperazine. This rigidity can lead to enhanced binding affinity and improved selectivity for biological targets.[3][5]
Molecules incorporating this core have shown diverse biological activities, including:
-
Antimalarial Properties: A diazaspiro[3.4]octane series demonstrated potent, low-nanomolar activity against multiple stages of the Plasmodium falciparum parasite.[4]
-
Antibacterial Activity: When combined with a 5-nitrofuranoyl "warhead," the 2,6-diazaspiro[3.4]octane scaffold produced compounds with significant activity against M. tuberculosis.[2]
-
Enzyme Inhibition: The scaffold is a component of inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP) and tryptophan hydroxylase 1 (TPH1).[2][6]
-
Receptor Modulation: Derivatives have been developed as ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various central nervous system disorders.[2][5]
Given this precedent, this compound (herein referred to as "the compound") represents a promising, yet uncharacterized, starting point for identifying novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers a strategic handle for synthetic modification, while the oxalate salt form ensures stability and solubility.
The Strategic Framework for Target Identification
Identifying the molecular target of a novel compound is a cornerstone of modern drug development.[7] It transforms a bioactive "hit" into a "lead" by providing a mechanistic anchor for optimization and safety assessment. Our strategy is a sequential, evidence-based process designed to efficiently narrow the field of potential targets from the entire proteome to a single, validated protein or pathway.
Phase 1: In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can generate a valuable list of preliminary hypotheses.[8][9][10] These tools leverage vast databases of known drug-target interactions to predict targets for a novel molecule based on structural and chemical similarity.[10]
Causality: The fundamental principle is that molecules with similar structures often bind to similar protein targets. By comparing our compound to a library of thousands of bioactive ligands, we can infer its most probable interactors.
Workflow:
-
Input: The 2D structure (SMILES or SDF format) of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate.
-
Processing: Utilize web-based servers like SwissTargetPrediction or PharmMapper. These platforms screen the compound against databases of known ligands and their targets, ranking potential targets by probability scores.
-
Output: A prioritized list of potential protein targets, often categorized by protein family (e.g., GPCRs, kinases, proteases).
| Predicted Target Class | Rationale based on Scaffold Precedent | Potential Therapeutic Area |
| Kinases | The rigid spirocyclic core can orient functional groups into the ATP-binding pocket.[11] | Oncology, Inflammation |
| GPCRs / Sigma Receptors | Diazaspiroalkanes are known bioisosteres of piperazine, a common motif in CNS-active GPCR ligands.[5] | Neuroscience, Pain Management |
| Metabolic Enzymes | A related diazaspiro[3.4]octane derivative was identified as a potential ketohexokinase inhibitor.[11] | Metabolic Disorders, Diabetes |
| Parasitic Proteins | The scaffold has proven activity against P. falciparum.[4] | Infectious Diseases |
This computational screen provides an essential, data-driven foundation for designing the subsequent experimental validation studies.[12]
Phase 2: Unbiased Experimental Target Identification
While computational methods provide predictions, direct experimental evidence is required to identify true binding partners within a biological system. We will employ two orthogonal, label-free approaches to generate a high-confidence list of candidate proteins.
Affinity Chromatography-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to isolate proteins that physically interact with a small molecule.[13][14] The core principle involves immobilizing the compound on a solid support (resin), incubating it with a cellular protein lysate, and identifying the proteins that specifically bind.[15][16]
Detailed Protocol: AP-MS
-
Ligand Synthesis: Synthesize an analogue of the compound with a linker arm (e.g., a terminal carboxylic acid or amine) suitable for covalent attachment to activated chromatography resin (e.g., NHS-activated Sepharose). A control resin with no ligand is essential.
-
Cell Culture & Lysis: Grow a relevant human cell line (e.g., HEK293 for general screening, or a cancer cell line like HCT116 if oncology is a hypothesized area) to ~80% confluency. Lyse the cells in a non-denaturing buffer to preserve protein structure and complexes.
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-coupled resin and the control resin in parallel for 2-4 hours at 4°C.
-
Wash the resins extensively with lysis buffer to remove proteins that bind non-specifically.[15]
-
Elute the specifically bound proteins using a competitive agent (high concentration of the free compound) or by changing buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify proteins by matching the experimental mass spectra against a human protein database.
-
-
Data Analysis: True binding partners will be significantly enriched in the eluate from the compound-coupled resin compared to the control resin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a revolutionary method that confirms direct drug-target engagement inside living, intact cells.[17][18] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[19][20][21]
Detailed Protocol: Proteome-Wide CETSA (MS-CETSA)
-
Cell Treatment: Treat intact cells with the compound (e.g., at 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Thermal Challenge: Heat aliquots of the treated cell suspensions to a range of temperatures (e.g., from 40°C to 64°C). One aliquot is kept at 37°C as a reference.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins via ultracentrifugation.[21]
-
Mass Spectrometry: Analyze the soluble fractions from all temperature points using quantitative mass spectrometry (e.g., TMT-labeling).
-
Data Analysis: A target protein will show increased abundance in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.[19]
Phase 3: Rigorous Target Validation
Identifying a protein "hit" from AP-MS or CETSA is not the end.[22] Validation is the critical process of confirming that the interaction is specific, functional, and therapeutically relevant.[7][23][24]
Workflow:
-
Biochemical Validation:
-
Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified candidate protein and the compound to quantify the binding affinity (Kᵈ) and kinetics. This confirms a direct, physical interaction.
-
Enzyme Activity Assays: If the validated target is an enzyme, perform activity assays to determine if the compound acts as an inhibitor or activator, and calculate its potency (IC₅₀ or EC₅₀).
-
-
Cellular Validation:
-
Target-Specific CETSA: Once a primary target is identified, use a simpler, antibody-based CETSA (using Western Blot) to quickly screen compound analogues and confirm target engagement in different cell lines.[21]
-
Functional Assays: Design assays that measure the downstream consequences of modulating the target. For example, if the target is a kinase in a cancer cell line, measure changes in phosphorylation of its known substrates or effects on cell proliferation and apoptosis.[25]
-
Genetic Validation: Use techniques like CRISPR/Cas9 to knock out the target gene. If the compound's phenotypic effect (e.g., killing cancer cells) is lost in the knockout cells, it provides strong evidence that the effect is mediated through that specific target.[24]
-
Conclusion
This compound stands as a molecule of significant potential, built upon a scaffold with a proven track record in medicinal chemistry. Its true therapeutic value, however, can only be realized through the systematic identification and validation of its biological targets. The integrated strategy presented in this guide—combining predictive computational screening with orthogonal, unbiased experimental approaches like AP-MS and CETSA, followed by rigorous biochemical and cellular validation—provides a clear and robust path forward. This methodology will not only elucidate the mechanism of action for this specific compound but will also serve as a template for interrogating other novel chemical entities, ultimately accelerating the journey from chemical structure to clinical candidate.
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Methodological & Application
Application Notes & Experimental Protocols for Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Abstract
This document provides a comprehensive technical guide for the effective use of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate in research and development, with a focus on medicinal chemistry and drug discovery. This guide details the compound's physicochemical properties, critical safety and handling procedures, and validated, step-by-step protocols for its primary synthetic applications. These applications include the liberation of the free base, functionalization of the N-2 secondary amine, and the acidic deprotection of the N-6 tert-butyloxycarbonyl (Boc) group. The protocols are designed to be self-validating and are supported by mechanistic rationale to empower researchers to make informed experimental decisions.
Introduction: The Strategic Value of the Diazaspiro[3.4]octane Scaffold
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a highly valuable building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a distinct advantage over more flexible aliphatic or traditional heterocyclic linkers. This conformational rigidity can significantly enhance binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[1] In many applications, this scaffold serves as a superior bioisosteric replacement for the more common piperazine ring, offering novel intellectual property opportunities and potentially improved pharmacokinetic profiles.[2]
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, protected at the N-6 position with a Boc group, is an exceptionally useful derivative. It allows for the selective functionalization of the N-2 position before exposing the N-6 amine for subsequent reactions. The compound is typically supplied as an oxalate salt to improve its stability and handling characteristics as a crystalline solid. This guide provides the necessary protocols to effectively utilize this versatile intermediate.
Compound Profile and Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application. The data below pertains to the oxalate salt and its corresponding free base.
| Property | Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate | Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (Free Base) |
| CAS Number | 1359655-84-7[3] | 885270-86-0[4] |
| Molecular Formula | C₁₁H₂₀N₂O₂ · C₂H₂O₄ | C₁₁H₂₀N₂O₂[4] |
| Molecular Weight | 302.33 g/mol | 212.29 g/mol [4] |
| Appearance | White to off-white crystalline solid | Colorless oil or low-melting solid |
| Purity | Typically ≥97% | N/A (generated in situ or purified) |
| InChIKey (Free Base) | BGUYAMZPJMTFRU-UHFFFAOYSA-N[4] | N/A |
Critical Safety, Handling, and Storage Protocols
Trustworthiness Pillar: The primary hazard associated with this reagent is not the spirocyclic amine but the oxalate counter-ion . Oxalic acid and its salts are toxic and corrosive.[5] Ingestion or significant skin contact can be harmful, as oxalate can chelate calcium ions in the bloodstream.[5] Strict adherence to the following safety protocols is mandatory.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Hand Protection: Wear impenetrable, chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[5]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. For large quantities, consider additional protective clothing.[8]
-
Respiratory Protection: When handling the powder outside of a fume hood, use a NIOSH-approved respirator to avoid inhaling dust.[7]
3.2. Handling and Dispensing
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[6][8]
-
Minimize dust generation during weighing and transfer.[5][7]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[8]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]
-
Keep away from incompatible substances such as strong oxidizing agents and strong acids.[5][6]
-
Protect from moisture, as the material may be hygroscopic.[7]
3.4. Spill & Waste Management
-
Minor Spills: Carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7][8]
-
Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.
Core Synthetic Applications and Protocols
This section details the primary experimental workflows for this reagent. The choice of protocol depends on the desired synthetic outcome and the nature of the substrates involved.
Protocol: Liberation of the Free Base from the Oxalate Salt
Expertise & Experience: Before functionalizing the N-2 amine, it is almost always necessary to convert the oxalate salt into its free base form. The acidic nature of the oxalate counter-ion will neutralize basic reagents and can interfere with many standard coupling reactions. The following liquid-liquid extraction protocol is robust and efficient.
Caption: Workflow for liberating the free base.
Step-by-Step Methodology:
-
Dissolution: In a separatory funnel, suspend this compound (1.0 eq) in a mixture of dichloromethane (DCM, 10 mL per gram of salt) and deionized water (10 mL per gram of salt).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the funnel. Swirl gently and vent frequently to release CO₂ gas. Continue adding the basic solution until the aqueous layer is pH ≥ 8 (check with pH paper).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Collection: Drain the lower organic (DCM) layer into a clean flask. Extract the aqueous layer two more times with fresh DCM (5 mL per gram of initial salt).
-
Washing & Drying: Combine all organic extracts and wash them once with brine (saturated NaCl solution). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which can be used directly in the next step.
Protocol: Functionalization of the N-2 Secondary Amine
Expertise & Experience: With the free base in hand, the N-2 position is available for a wide range of standard amine transformations. The following is a representative protocol for N-acylation.
Step-by-Step Methodology (N-Acylation with Acryloyl Chloride):
-
Setup: Dissolve the free base of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous DCM (10 mL per mmol) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the desired acylating agent (e.g., acryloyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-acyl product.
Protocol: Deprotection of the N-6 Boc Group
Expertise & Experience: The Boc group is a robust protecting group that is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions.[9][10] The choice of acid can be tailored based on the sensitivity of other functional groups in the molecule.[11]
Caption: General scheme for acidic Boc deprotection.
Step-by-Step Methodology (Standard TFA Deprotection):
-
Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (10-20 mL per mmol).
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq). A common ratio is a 1:1 or 1:4 mixture of TFA:DCM (v/v).
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected amine.
-
Further Processing: The amine salt can often be used directly. Alternatively, it can be converted to the free base using the protocol described in Section 4.1 or neutralized in situ in a subsequent reaction.
Trustworthiness Pillar: For substrates containing other acid-sensitive functional groups (e.g., tert-butyl esters, acetals), milder conditions such as 4M HCl in 1,4-dioxane or ethyl acetate at 0 °C to room temperature should be employed to achieve selective Boc removal.[11][12]
Conclusion
This compound is a versatile and strategically important building block for constructing complex molecules with unique three-dimensional architectures. By understanding its properties and adhering to the validated protocols for handling, free base liberation, functionalization, and deprotection outlined in this guide, researchers in drug development and organic synthesis can confidently and safely incorporate this valuable scaffold into their synthetic programs, paving the way for the discovery of novel chemical entities.
References
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- National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
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- Sigma-Aldrich.
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The Strategic Application of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter that balances potency, selectivity, and favorable physicochemical properties is paramount. A significant shift away from flat, aromatic-rich molecules has led to the exploration of sp³-rich, three-dimensional scaffolds. These structures offer superior spatial arrangement of pharmacophoric elements, often leading to improved target engagement and better drug-like properties.[1][2] Among these, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged motif, appearing in a diverse array of biologically active agents, from antitubercular leads to kinase inhibitors.[3][4]
This guide provides an in-depth exploration of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate, a versatile building block for the synthesis of complex molecules. We will delve into its synthesis, the strategic importance of the oxalate salt form, and provide detailed protocols for its deprotection and subsequent functionalization, empowering researchers to leverage this valuable scaffold in their drug discovery programs.
The 2,6-Diazaspiro[3.4]octane Scaffold: A Privileged Core
The 2,6-diazaspiro[3.4]octane framework is a bicyclic system featuring a spirocyclic carbon atom shared between an azetidine and a pyrrolidine ring. This rigid, non-planar structure provides distinct exit vectors for substituents, allowing for precise three-dimensional exploration of chemical space. The inherent conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially enhancing binding affinity.[5] Furthermore, the high fraction of sp³-hybridized carbons (Fsp³) is associated with improved aqueous solubility and metabolic stability, key attributes for successful clinical candidates.[1]
The utility of this scaffold is evidenced by its incorporation into molecules targeting a range of diseases. For example, derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis and have shown activity against multiple stages of the malaria parasite Plasmodium falciparum.[4]
The Role of the Oxalate Salt Form
While the free base of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a valuable intermediate, its oxalate salt form offers significant practical advantages in a research and development setting. Salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance.[6][7] Oxalic acid, a simple dicarboxylic acid, can form stable, crystalline salts with basic compounds.[8]
Key Advantages of the Oxalate Salt:
-
Improved Handling and Stability: Crystalline salts are often more stable and easier to handle, weigh, and store compared to their free base counterparts, which may be oils or amorphous solids.
-
Enhanced Solubility: Oxalate salts can exhibit significantly improved aqueous solubility and dissolution rates compared to the parent compound.[6][9] This is particularly advantageous for BCS Class II drugs, where dissolution is the rate-limiting step for absorption.[6][9]
-
Purification: Salt formation can be an effective method for purifying the parent compound, as the crystalline salt often precipitates with high purity.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of the parent free base, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem CID: 46835579[10] |
| Molecular Weight | 212.29 g/mol | PubChem CID: 46835579[10] |
| XLogP3-AA | 0.7 | PubChem CID: 46835579[10] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 46835579[10] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 46835579[10] |
| Rotatable Bond Count | 2 | PubChem CID: 46835579[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported synthesis of the analogous 2,6-diazaspiro[3.3]heptane oxalate salt and is expected to be applicable to the [3.4]octane system.[11] The synthesis proceeds via a selective deprotection of a di-Boc protected precursor, followed by salt formation.
Workflow Diagram:
Caption: Synthetic workflow for the target oxalate salt.
Materials:
-
Di-tert-butyl 2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
-
Acetyl chloride
-
Methanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Oxalic acid (anhydrous)
-
Diethyl ether (Et₂O, anhydrous)
-
Nitrogen gas supply
-
Round-bottom flasks, magnetic stirrer, separatory funnel, filtration apparatus
Procedure:
-
Selective Deprotection:
-
In a round-bottom flask purged with nitrogen, dissolve di-tert-butyl 2,6-diazaspiro[3.4]octane-2,6-dicarboxylate (1 equivalent) in anhydrous methanol.
-
Carefully add a solution of acetyl chloride (1.05 equivalents) in methanol to the reaction mixture. Causality Note: Acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which is the active reagent for selective Boc deprotection under these controlled conditions.
-
Stir the resulting solution for 20 hours at room temperature. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the mono-deprotected product.
-
Cool the reaction mixture and carefully add solid KOH in small portions to neutralize the excess acid, ensuring the temperature remains below 30°C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
-
Work-up and Isolation of the Free Base:
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate free base.
-
-
Oxalate Salt Formation:
-
Dissolve the crude free base in anhydrous diethyl ether.
-
Separately, prepare a solution of anhydrous oxalic acid (1 equivalent) in diethyl ether.
-
Add the oxalic acid solution to the free base solution while stirring at room temperature. A precipitate should form.
-
Stir the resulting suspension for 1 hour at room temperature to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with ethyl acetate and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting white solid under vacuum to yield this compound.
-
Protocol 2: N-Boc Deprotection to Access the Free Amine
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and ease of removal under acidic conditions.[12] This protocol describes the complete removal of the Boc group to liberate the secondary amine at the 6-position, which can then be used for further functionalization.
Deprotection Workflow:
Caption: General workflow for N-Boc deprotection.
Common Deprotection Conditions:
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 1-4 hours | A common and effective method. Volatiles are removed in vacuo post-reaction. Scavengers like triethylsilane may be needed if tert-butyl cation side reactions are a concern.[9] |
| 4 M Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | 2-16 hours | Often used to precipitate the product as a hydrochloride salt, which can simplify isolation. The product is typically collected by filtration. |
| Oxalyl Chloride / Methanol | Methanol | Room Temp. | 1-4 hours | A milder alternative that can be useful for substrates with other acid-sensitive functional groups.[13] |
General Procedure (using HCl in Dioxane):
-
Suspend this compound (1 equivalent) in 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane (excess, typically 5-10 equivalents).
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, a precipitate of the dihydrochloride salt of 2,6-diazaspiro[3.4]octane will have formed.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold 1,4-dioxane or diethyl ether and dry under vacuum.
Protocol 3: Functionalization of the 2,6-Diazaspiro[3.4]octane Core
Once deprotected, the free secondary amine at the 6-position is a versatile handle for introducing a wide range of substituents. The following are representative protocols for common derivatization reactions.
Functionalization Pathways:
Caption: Key functionalization reactions for the scaffold.
A. N-Acylation (Amide Formation):
This is a fundamental transformation to introduce carboxamide moieties, which are prevalent in drug molecules.
-
Dissolve the deprotected 2,6-diazaspiro[3.4]octane salt (1 equivalent) and a base such as triethylamine or DIPEA (2.2 equivalents) in a suitable aprotic solvent (e.g., DCM, THF).
-
Cool the mixture to 0°C.
-
Add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU or EDC) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up, dry the organic phase, and purify the product by column chromatography.
B. N-Alkylation (Reductive Amination):
This method introduces alkyl groups by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.
-
Dissolve the deprotected amine (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a solvent such as methanol or dichloroethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 equivalents). Causality Note: This reducing agent is mild and selective for the iminium ion formed in situ, minimizing reduction of the starting aldehyde/ketone.
-
Stir the reaction at room temperature until the starting amine is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
C. N-Arylation (Buchwald-Hartwig Amination):
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds with aryl or heteroaryl halides. This approach has been successfully applied to the related 2,6-diazaspiro[3.3]heptane system.[6]
-
In a reaction vessel, combine the deprotected amine (1.1 equivalents), the aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., BINAP, 7.5 mol%), and a base (e.g., KOtBu, 3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture (typically 80-110°C) until the starting materials are consumed (monitor by LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
The free base of the parent compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[14]
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Conclusion
This compound is a strategically important building block for medicinal chemists. Its sp³-rich, conformationally rigid core provides an excellent starting point for the design of novel therapeutics with improved drug-like properties. The oxalate salt form enhances its utility by improving handling and physicochemical characteristics. The protocols provided herein for its synthesis, deprotection, and functionalization offer a robust toolkit for researchers to explore the chemical space around this valuable scaffold, paving the way for the discovery of the next generation of innovative medicines.
References
- BenchChem. (n.d.). Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate.
- ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis.
- MedChemExpress. (n.d.). tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49757941, Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
-
Guryev, O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
- Carreira, E. M., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information.
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry: An Indian Journal, 8(5), 199-204.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835579, tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962195, tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.). Oxalate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Labsolu. (n.d.). tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride.
- BLDpharm. (n.d.). 203661-71-6|tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.
-
Pop, M. M., et al. (2023). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceutics, 15(6), 1645. [Link]
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
-
Zhang, W., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry, 83(12), 6783–6787. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207506, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.
- AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery.
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Application Notes and Protocols: Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic scaffolds have emerged as a privileged structural class, offering a distinct advantage by increasing the three-dimensionality (sp³ character) of drug candidates.[1][2] This architectural feature often correlates with enhanced target selectivity, improved metabolic stability, and better physicochemical properties, ultimately increasing the probability of clinical success.[2]
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, provided as its stable oxalate salt, is a premier building block that embodies these advantages. It features a rigid diazaspiro[3.4]octane core where one nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, leaving the secondary amine at the 2-position available for controlled, selective functionalization.[3][4] This mono-protected arrangement is ideal for sequential synthesis, allowing for the systematic elaboration of complex molecules. Furthermore, this scaffold serves as a conformationally restricted bioisostere for the ubiquitous piperazine and piperidine rings, offering a pathway to escape flatland and explore novel regions of chemical space with potentially superior drug-like properties.[4][5]
This guide provides an in-depth exploration of the applications of this building block, complete with validated, step-by-step protocols for its incorporation into diverse molecular frameworks.
Physicochemical Properties and Safe Handling
Before utilization, it is crucial to understand the properties and safety requirements of the reagent. The oxalate salt form enhances the compound's stability and handling characteristics as a crystalline solid.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | [3] |
| CAS Number | 885270-86-0 (Free Base) | [3] |
| Molecular Formula | C₁₁H₂₀N₂O₂ (Free Base) | [3] |
| Molecular Weight | 212.29 g/mol (Free Base) | [3][6] |
| Form | Oxalate Salt | [4] |
Safety and Handling Protocol
Hazard Statement: Based on data for similar compounds, Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear impervious nitrile gloves. Inspect gloves prior to use.[8]
-
Body Protection: Use a laboratory coat.
Engineering Controls:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Ensure an eye-wash station and safety shower are readily accessible.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Core Synthetic Applications and Protocols
The primary utility of this building block stems from the reactivity of its exposed secondary amine, which serves as a versatile handle for diversification. The Boc-protected amine provides an orthogonal site for later-stage functionalization following deprotection.
Caption: Key synthetic transformations of the title building block.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This reaction is a cornerstone of medicinal chemistry for constructing carbon-nitrogen bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Detailed Protocol:
-
Reagent Preparation: To a dry reaction vessel, add this compound (1.0 eq). Note: The oxalate salt must be neutralized. This can be done in situ by adding an additional equivalent of base or by a preliminary basic work-up to isolate the free amine.
-
Reaction Assembly: Add the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.5 eq).[10]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Expert Insights: The choice of ligand and base is critical and substrate-dependent. Electron-rich phosphine ligands like Xantphos or XPhos are often effective.[10] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. The strict exclusion of air and moisture is paramount to prevent catalyst deactivation.
Protocol 2: Reductive Amination
This powerful method allows for the formation of C-N bonds by reacting the amine with a carbonyl compound (aldehyde or ketone) in the presence of a mild reducing agent. It is a highly reliable way to introduce diverse alkyl substituents.[11][12]
Caption: Workflow for Reductive Amination.
Detailed Protocol:
-
Reaction Assembly: To a solution of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (free base, 1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol), add the aldehyde or ketone (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[11] A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours or until completion is confirmed by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[11] Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.
Expert Insights: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder than sodium borohydride, does not reduce the starting carbonyl, and is tolerant of slightly acidic conditions used to promote imine formation.[13] The reaction is typically a one-pot procedure, making it highly efficient.
Protocol 3: Boc Group Deprotection
Removal of the Boc protecting group is essential for exposing the second nitrogen atom, enabling subsequent derivatization at the 6-position to create disubstituted spirocycles.
Caption: Workflow for Boc Deprotection.
Detailed Protocol:
-
Reaction Setup: Dissolve the Boc-protected diazaspiro compound (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is typically obtained as a TFA salt.
-
Neutralization (if required for next step): The resulting salt can be used directly in some reactions or neutralized by partitioning between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent to yield the free amine.
Expert Insights: The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide. Using an excess of a strong, volatile acid like TFA ensures complete and clean cleavage, with the excess reagent being easily removable in vacuo.
Summary and Outlook
This compound is a high-value building block for medicinal chemists and organic scientists. Its unique spirocyclic architecture provides a robust platform for introducing three-dimensionality into molecular design. The mono-protected nature allows for a logical and controlled synthetic strategy to access novel N-aryl, N-alkyl, and N-acyl derivatives. The straightforward protocols for functionalization and deprotection detailed herein empower researchers to rapidly generate diverse libraries of complex molecules, accelerating the discovery of next-generation therapeutics.
References
- Benchchem. Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate.
- PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
- National Institutes of Health (NIH). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
- MedChemExpress. tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate-SDS.
- PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.
- PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate.
- Benchchem. 2-Boc-2,5-diazaspiro[3.4]octane oxalate.
- ChemicalBook. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet.
- Benchchem. Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
- Beilstein Journals. A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition.
- Benchchem. The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
- National Institutes of Health (NIH). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition.
- ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- YouTube. 22.4e Synthesis of Amines Reductive Amination.
- Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
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Application Notes & Protocols: Strategic Coupling of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the drive to explore novel chemical space has led to a paradigm shift from "flat" aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds. Spirocyclic systems, such as the 2,6-diazaspiro[3.4]octane core, are at the forefront of this evolution. Their rigid, well-defined three-dimensional geometry allows for precise spatial orientation of functional groups, which can significantly enhance binding affinity, selectivity, and overall pharmacological properties.
This guide focuses on tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate , a versatile building block for introducing this valuable spirocyclic motif. The molecule features a secondary amine at the N-2 position, poised for functionalization, while the N-6 amine is protected by a tert-butyloxycarbonyl (Boc) group. The commercially available oxalate salt form necessitates a crucial initial step—liberation of the free amine—before it can participate in coupling reactions.
This document provides an in-depth analysis and field-proven protocols for three essential transformations involving this building block:
-
Amide Bond Formation: The cornerstone of peptide and small-molecule synthesis.
-
Buchwald-Hartwig Amination: A powerful method for constructing C(aryl)-N bonds.
-
Reductive Amination: A reliable technique for coupling with carbonyl compounds.
Amide Bond Formation: Overcoming Steric Challenges
The formation of an amide bond by coupling the N-2 amine of the diazaspiro[3.4]octane core with a carboxylic acid is a fundamental and highly sought-after transformation. However, the inherent steric bulk of the spirocyclic framework presents a challenge that often renders standard coupling conditions inefficient.[1] Success hinges on the strategic selection of reagents that can overcome this spatial blockade.
Causality Behind Experimental Choices
-
Free-Basing the Amine: The starting material is an oxalate salt. The oxalic acid must be neutralized to unmask the nucleophilic secondary amine. This is typically achieved in situ by using at least two equivalents of a non-nucleophilic organic base (e.g., DIPEA, Et₃N); one equivalent to neutralize the oxalate and another to facilitate the coupling reaction.
-
Coupling Reagent Potency: Standard carbodiimide reagents like EDC are often insufficient for hindered couplings.[1] More potent aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), or phosphonium salts like PyBOP , are required. These reagents form highly reactive OAt- or OBt-active esters with the carboxylic acid, which are more susceptible to nucleophilic attack by the hindered amine.[2][3][4][5]
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred for their ability to dissolve the reactants and polar intermediates effectively.
-
Temperature and Time: Sterically hindered couplings are kinetically slower. Extended reaction times (12-24 hours) or gentle heating (40-50 °C) may be necessary to drive the reaction to completion.
Workflow for Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (to make a 0.1-0.2 M solution).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the mixture. Stir at room temperature for 5-10 minutes. The formation of the active ester is often indicated by a slight color change.
-
Amine Addition: Add this compound (1.1 eq) to the activated mixture as a solid or dissolved in a minimum amount of DMF.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
| Coupling Partner Type | Coupling Reagent | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Simple Aliphatic Acid | HATU | DIPEA (2.2) | DMF | 25 | 12-16 | Standard conditions are highly effective. |
| Aromatic Acid | HATU / PyBOP | DIPEA (2.2) | DMF/NMP | 25 | 16-24 | Generally good yields, may be slower than aliphatic. |
| α-Hindered Acid | HATU | DIPEA (2.5) | NMP | 40-50 | 24-48 | Elevated temperature and a stronger solvent may be required. Consider acyl fluoride methods for extreme cases.[6] |
| Electron-Deficient Acid | COMU / PyBOP | DIPEA (2.2) | DMF | 25 | 12-24 | Oxyma-based reagents can sometimes outperform HATU. |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming C(sp²)-N bonds, enabling the synthesis of N-aryl amines from aryl halides or triflates.[7] For a sterically encumbered secondary amine like our spirocycle, the success of this reaction is critically dependent on the careful selection of the palladium catalyst system, particularly the phosphine ligand.[8]
Causality Behind Experimental Choices
-
Catalyst System: The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[9] Each step is influenced by the ligand.
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) species.
-
Ligand: This is the most critical variable. For hindered secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[7][10] Ligands like RuPhos or XPhos are designed to promote the formation of a monoligated palladium complex, which accelerates both the oxidative addition and the final C-N bond-forming reductive elimination, while suppressing side reactions like β-hydride elimination.[8]
-
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is highly effective. Weaker bases like K₂CO₃ can be used but often require higher temperatures and longer reaction times.
-
Solvent and Atmosphere: The reaction is highly sensitive to oxygen. Anhydrous, deoxygenated aprotic solvents (e.g., toluene, dioxane) and a strict inert atmosphere (N₂ or Argon) are mandatory to prevent catalyst oxidation and deactivation.
Key Components for Buchwald-Hartwig Amination
Caption: Essential components for a successful reaction.
Detailed Protocol: Buchwald-Hartwig N-Arylation
-
Vessel Preparation: Add the aryl halide (1.0 eq), this compound (1.2 eq), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the strong base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube or reaction vial.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times.
-
Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) followed by anhydrous, deoxygenated solvent (e.g., toluene, to 0.1 M).
-
Reaction: Stir the mixture at the appropriate temperature (typically 80-110 °C) for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Aryl Halide | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Aryl Bromide | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOtBu | Toluene | 100 |
| Aryl Chloride | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu | Dioxane | 110 |
| Heteroaryl Bromide | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | Toluene | 110 |
Reductive Amination: Coupling with Carbonyls
Reductive amination provides a direct and efficient pathway to couple the spirocyclic amine with aldehydes and ketones, forming a new C-N single bond. The strategy involves the in situ formation of an iminium ion intermediate, which is then immediately reduced by a mild and selective hydride reagent.[11]
Causality Behind Experimental Choices
-
Selective Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is powerful enough to reduce the intermediate iminium ion but too weak to reduce the starting carbonyl compound.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[12][13] Its reduced reactivity, a result of the electron-withdrawing acetate groups, provides the necessary selectivity.[11][12]
-
Solvent: Aprotic solvents that do not react with the hydride reagent are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[11][13]
-
pH Control: The formation of the iminium ion is acid-catalyzed but the amine must remain nucleophilic. Reactions are often run with a small amount of acetic acid (especially for less reactive ketones) to facilitate iminium formation without fully protonating the amine.[12][13] For aldehydes, this is often not necessary.
Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Detailed Protocol: Reductive Amination with STAB
-
Initial Mixture: To a flask, add the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and a suitable solvent like DCM or DCE (to 0.1-0.2 M).
-
Free-Basing: Add a tertiary amine base (e.g., triethylamine, 1.1 eq) to liberate the free spiroamine.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. For ketones, adding 1 equivalent of acetic acid can accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any effervescence.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (typically 4-16 hours), as monitored by LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Wikipedia. (2023). HATU. Wikipedia. [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Dang, H., & Lalic, G. (2012). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2008). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Olsson, R., & Wellendorph, P. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Stradiotto, M., & Lavery, C. B. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
-
ResearchGate. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Semantic Scholar. (2012). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Semantic Scholar. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
ResearchGate. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem. [Link]
-
ResearchGate. (2013). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
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Use of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate in PROTAC synthesis
Application Note & Protocols
Leveraging the Structural Rigidity of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate for Advanced PROTAC Synthesis
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The linker component of a PROTAC, which connects the target protein binder (warhead) to the E3 ligase ligand, is a critical determinant of the final molecule's efficacy, significantly influencing the stability and geometry of the productive ternary complex.[2][3] This guide moves beyond traditional flexible alkyl and PEG linkers to explore the application of rigid spirocyclic scaffolds, focusing on this compound. We provide a detailed scientific rationale for its use, highlighting how its constrained three-dimensional structure can enhance physicochemical properties and pre-organize the PROTAC for optimal ternary complex formation.[4][5] This document includes detailed, step-by-step protocols for the incorporation of this building block into a PROTAC, offering researchers a practical guide to synthesizing next-generation protein degraders.
The Scientific Imperative for Advanced Linker Design
The linker in a PROTAC is not merely a spacer; it is a crucial element that governs the molecule's overall performance. Its length, flexibility, and chemical composition dictate key pharmacological properties including:
-
Ternary Complex Formation and Stability: An optimal linker facilitates productive protein-protein interactions between the target and the E3 ligase, a state known as positive cooperativity.[4] A poorly designed linker can introduce steric hindrance, leading to negative cooperativity and reduced degradation efficiency.
-
Physicochemical Properties: Linkers significantly impact a PROTAC's solubility, permeability, and metabolic stability. Overly flexible and lipophilic linkers, such as long alkyl chains, can lead to poor solubility and "hydrophobic collapse," where the molecule aggregates to shield its greasy regions from aqueous environments.[6][7]
-
Cellular Permeability: PROTACs are often large molecules that fall outside the typical parameters of Lipinski's Rule of 5.[1] The linker's properties must be carefully tuned to balance the need for conformational flexibility with the requirements for passive diffusion across the cell membrane.
The limitations of early-generation flexible linkers have spurred the development of scaffolds that impart conformational rigidity.[1] Rigid linkers, such as those containing cycloalkane or spirocyclic motifs, can reduce the entropic penalty associated with ternary complex formation by locking the PROTAC into a more bioactive conformation.[4][5]
The PROTAC Mechanism of Action
The Spirocyclic Advantage: Focus on 2,6-Diazaspiro[3.4]octane
The 2,6-diazaspiro[3.4]octane scaffold is a compelling building block for PROTAC linkers. It consists of an azetidine ring and a pyrrolidine ring fused at a single quaternary carbon atom. This spirocyclic structure imparts several key advantages:
-
Defined 3D Geometry: Unlike a flexible chain, the spirocyclic core holds the exit vectors of the linker in a well-defined spatial orientation. This structural pre-organization can facilitate more effective binding to the target protein and E3 ligase.[6][8]
-
Improved Physicochemical Properties: The introduction of this compact, rigid motif can improve properties like solubility and reduce the risk of aggregation compared to more lipophilic, flexible linkers.[7]
-
Novel Chemical Space: Employing unique linker architectures like spirocycles allows for the generation of novel intellectual property (IP) space, a critical consideration in drug development.[6]
The specific reagent, This compound , is designed for seamless, directional incorporation into a PROTAC. The Boc (tert-butyloxycarbonyl) group protects the nitrogen at the 6-position (on the pyrrolidine ring), while the nitrogen at the 2-position (on the azetidine ring) is available as an oxalate salt. This orthogonal protection scheme is the key to a stepwise and controlled synthesis.
Rigid vs. Flexible Linker Conformations
Application Protocol: Stepwise Synthesis of a PROTAC
This section details a representative, two-step protocol for synthesizing a PROTAC using this compound. This procedure assumes the user has a "warhead" molecule with a carboxylic acid handle and an "E3 ligase ligand" with a suitable electrophile (e.g., an alkyl halide) for nucleophilic substitution.
Materials and Reagents
| Reagent | Example CAS | Recommended Purity | Notes |
| This compound | 1359656-10-2 | >95% | The key building block.[9] |
| Warhead-COOH | N/A | >98% | Target-binding moiety with a carboxylic acid. |
| E3-Ligand-Br | N/A | >98% | E3 ligase ligand with an alkyl bromide handle. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | >98% | Amide coupling reagent. |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | >99% | Non-nucleophilic base. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | >99% | For Boc deprotection. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Reaction and workup solvent. |
| Saturated aq. NaHCO₃ | N/A | Reagent Grade | For aqueous workup. |
| Brine | N/A | Reagent Grade | For aqueous workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | N/A | Reagent Grade | For drying organic layers. |
Synthetic Workflow Overview
Step-by-Step Experimental Procedure
Step 1: Amide Coupling of the Warhead to the Spirocyclic Linker
-
Rationale: This step utilizes the free amine at the 2-position of the spirocycle. The oxalate salt must first be neutralized with a non-nucleophilic base (DIPEA) to liberate the free amine for the coupling reaction. HATU is a highly efficient coupling reagent that rapidly forms an active ester with the warhead's carboxylic acid, which is then readily attacked by the amine.
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Warhead-COOH (1.0 eq).
-
Dissolve the warhead in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, suspend this compound (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the suspension. Stir until the solid dissolves and the solution becomes clear. This neutralizes the oxalate salt.
-
Add the solution of the free spirocyclic amine to the activated warhead solution dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected intermediate (Warhead-Spiro-Boc).
Step 2: Boc Deprotection
-
Rationale: The Boc group is acid-labile. Trifluoroacetic acid (TFA) is used to cleanly and efficiently remove the protecting group, revealing the secondary amine at the 6-position for the subsequent reaction. DCM is a common solvent that is stable to strong acid.
-
Dissolve the purified Warhead-Spiro-Boc intermediate (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-30% v/v, e.g., 2.5 mL of TFA for every 10 mL of DCM).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product will be the TFA salt of the deprotected amine. This crude salt is often used directly in the next step.
Step 3: Coupling of the E3 Ligase Ligand
-
Rationale: The newly exposed amine at the 6-position acts as a nucleophile, displacing the bromide from the E3 ligase ligand via an Sₙ2 reaction. A base is required to neutralize the TFA salt and facilitate the nucleophilic attack.
-
Dissolve the crude TFA salt from the previous step (1.0 eq) in anhydrous DMF.
-
Add E3-Ligand-Br (1.1 eq) to the solution.
-
Add a suitable base, such as DIPEA or K₂CO₃ (3.0-4.0 eq), to neutralize the TFA salt and drive the reaction.
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 6-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate or DCM. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by preparative HPLC or flash chromatography to yield the final, pure PROTAC molecule. Characterize the final compound thoroughly by ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of amide coupling | - Incomplete activation of carboxylic acid.- Insufficient base to neutralize oxalate salt.- Moisture in the reaction. | - Allow longer activation time with HATU before adding the amine.- Ensure at least 2 equivalents of DIPEA are used relative to the oxalate salt.- Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Step 2: Incomplete Boc deprotection | - Insufficient TFA or reaction time.- Acid-sensitive functional groups on the warhead. | - Increase the concentration of TFA or extend the reaction time.- If the warhead is unstable, consider alternative protecting groups (e.g., Cbz) in the initial design. |
| Step 3: Low yield of final coupling | - Poor reactivity of the electrophile (E3-Ligand-Br).- Steric hindrance around the amine or electrophile. | - Switch to a more reactive electrophile (e.g., an iodide or tosylate).- Increase the reaction temperature and/or time.- Use a stronger, non-nucleophilic base if appropriate. |
| Final Product: Poor Purity | - Side reactions during coupling steps.- Difficulty in separating the final product from starting materials or byproducts. | - Optimize purification conditions (e.g., different solvent gradients for chromatography, switch to reverse-phase HPLC).- Re-evaluate coupling reagents; consider milder alternatives if side reactions are observed. |
Conclusion
The rational design of PROTAC linkers is paramount to achieving potent and selective protein degradation. This compound represents a valuable tool for medicinal chemists seeking to move beyond simple, flexible linkers. Its inherent rigidity and defined three-dimensional structure provide a strategic advantage in constraining the PROTAC into a bioactive conformation, potentially leading to improved ternary complex stability and better overall drug-like properties. The straightforward, orthogonal protection scheme allows for its controlled, stepwise incorporation into complex molecules. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage this advanced building block to accelerate the discovery and development of novel PROTAC therapeutics.
References
-
Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]
-
Linker Design. SpiroChem. [Link]
-
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
PROTACS and Molecular Glues. SpiroChem. [Link]
-
tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem. [Link]
-
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
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Application Notes and Protocols for the Derivatization of the 2,6-Diazaspiro[3.4]octane Core
Introduction: The Strategic Value of the 2,6-Diazaspiro[3.4]octane Scaffold
The 2,6-diazaspiro[3.4]octane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space make it an attractive bioisostere for more traditional cyclic amines like piperazine. This unique spirocyclic system, featuring a four-membered azetidine ring fused to a five-membered pyrrolidine ring through a quaternary carbon, offers a precise vectoral projection of substituents, enabling fine-tuning of interactions with biological targets. Consequently, derivatives of this core have demonstrated significant potential across a range of therapeutic areas, including the development of potent antitubercular agents, Janus kinase (JAK) inhibitors for inflammatory diseases, and multi-stage antimalarial compounds.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of the 2,6-diazaspiro[3.4]octane core. The protocols herein are designed to be robust and adaptable, empowering chemists to explore the vast chemical space accessible from this versatile building block.
Strategic Overview of Derivatization
The two secondary amine nitrogens at the 2- and 6-positions are the primary handles for chemical modification. The key to unlocking the potential of this scaffold lies in the selective functionalization of these two sites. A common and effective strategy involves the initial mono-protection of one nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, allowing for the selective derivatization of the remaining free amine. Subsequent deprotection then avails the first nitrogen for further modification, enabling the synthesis of orthogonally substituted analogs.
This guide will detail the following critical transformations:
-
Selective Mono-Boc Protection: A foundational step to enable sequential derivatization.
-
N-Acylation: Formation of amide bonds to introduce a wide array of functional groups.
-
N-Alkylation: Introduction of alkyl substituents via reaction with alkyl halides.
-
Reductive Amination: A versatile method for installing diverse alkyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling to form C-N bonds with aryl and heteroaryl systems.
-
Ullmann Condensation: A copper-catalyzed alternative for N-arylation.
Caption: General workflow for the selective derivatization of the 2,6-diazaspiro[3.4]octane core.
Protocol 1: Selective Mono-Boc Protection
Selective protection of one of the two secondary amines is paramount for controlled, stepwise derivatization. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. A common method for achieving mono-protection of symmetrical diamines involves the use of one equivalent of acid to protonate one amine, thereby rendering it less nucleophilic, followed by the addition of the protecting group.[3]
Step-by-Step Methodology
-
Protonation: Dissolve 2,6-diazaspiro[3.4]octane (1.0 eq) in a suitable solvent such as methanol (MeOH) at 0 °C. To this solution, add one equivalent of a strong acid (e.g., HCl in a non-aqueous solvent or generated in situ with trimethylsilyl chloride) dropwise. Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt.
-
Boc-Protection: To the solution containing the mono-protonated diamine, add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) either neat or as a solution in the same solvent. Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be taken up in an organic solvent (e.g., dichloromethane, DCM) and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the hydrochloride salt and remove any unreacted Boc₂O. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |
| 2,6-Diazaspiro[3.4]octane | 1.0 eq | Starting Material |
| HCl (or equivalent) | 1.0 eq | Selective protonation of one amine |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0-1.1 eq | Boc-protecting group source |
| Methanol (MeOH) or THF | 0.1-0.5 M | Solvent |
| Saturated NaHCO₃ (aq) | - | Aqueous work-up |
| Dichloromethane (DCM) | - | Extraction solvent |
Protocol 2: N-Acylation of the Mono-Boc Protected Core
N-acylation is a robust method for introducing a vast array of functional groups onto the 2,6-diazaspiro[3.4]octane scaffold. This is typically performed on the mono-Boc protected intermediate, targeting the free secondary amine at the N6 position.
Step-by-Step Methodology
-
Reaction Setup: To a solution of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as DCM, THF, or DMF, add a base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 1.5-2.0 eq).
-
Acylation: Cool the solution to 0 °C. Add the acylating agent (e.g., an acyl chloride or acid anhydride, 1.1-1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Alternative (Carboxylic Acid Coupling): If starting from a carboxylic acid, pre-activate it with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like hydroxybenzotriazole (HOBt) in an anhydrous solvent (e.g., DMF or DCM) for 15-30 minutes before adding the mono-Boc protected diamine.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with water, a mild aqueous acid (e.g., 1N HCl, if the product is stable), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Caption: Key components for the N-acylation of the mono-Boc protected 2,6-diazaspiro[3.4]octane core.
Protocol 3: N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl groups at the N6 position of the mono-Boc protected core.[4][5]
Step-by-Step Methodology
-
Reaction Setup: In a reaction vessel, combine tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq), the alkyl halide (e.g., bromide or iodide, 1.1-1.5 eq), and a base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile (MeCN) or DMF.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. The reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: Reductive Amination
Reductive amination is a highly versatile and controlled method for N-alkylation, particularly for introducing more complex or sterically hindered alkyl groups.[6] The reaction proceeds via the in situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[7][8]
Step-by-Step Methodology
-
Imine/Iminium Ion Formation: Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in a suitable solvent such as methanol (MeOH), dichloromethane (DCM), or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. It is crucial to use these milder reducing agents as they will not significantly reduce the starting aldehyde or ketone.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.
| Reagent | Typical Molar Ratio | Purpose |
| Mono-Boc Protected Core | 1.0 eq | Amine source |
| Aldehyde or Ketone | 1.1-1.2 eq | Alkyl group source |
| NaBH(OAc)₃ or NaBH₃CN | 1.5 eq | Reducing agent |
| Acetic Acid | Catalytic | Catalyst for imine formation |
| DCM or MeOH | 0.1-0.5 M | Solvent |
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the arylation and heteroarylation of the 2,6-diazaspiro[3.4]octane core.[9][10][11][12][13] This reaction is highly valued for its broad substrate scope and functional group tolerance.[14]
Step-by-Step Methodology
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk tube or a sealed vial), combine tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0-1.2 eq), the aryl or heteroaryl halide (or triflate, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) via syringe. Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 6: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds and serves as a valuable alternative to palladium-catalyzed methods.[15][16][17] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures.[18]
Step-by-Step Methodology
-
Reaction Setup: In a reaction vessel, combine tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0-1.2 eq), the aryl halide (typically an iodide or bromide, 1.0 eq), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Solvent and Reaction Conditions: Add a high-boiling polar solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). Heat the reaction mixture to 100-150 °C under an inert atmosphere. Stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer may need to be washed with aqueous ammonia solution to remove residual copper salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Final Deprotection Step
To access the N2-amine for further functionalization or to obtain the final di-substituted product, the Boc group can be readily cleaved under acidic conditions.
Step-by-Step Methodology
-
Reaction: Dissolve the Boc-protected 2,6-diazaspiro[3.4]octane derivative in a suitable solvent such as DCM, dioxane, or methanol.
-
Acid Treatment: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, typically 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Monitoring and Completion: Stir the reaction at room temperature for 1-4 hours. The progress can be monitored by the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding hydrochloride or trifluoroacetate salt. If the free base is required, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of a mild base like NaHCO₃ or K₂CO₃. The organic layer is then dried and concentrated.
By employing these protocols, researchers can systematically explore the derivatization of the 2,6-diazaspiro[3.4]octane core, paving the way for the discovery of novel chemical entities with significant therapeutic potential.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 18, 2026, from [Link]
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 18, 2026, from [Link]
- Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Synlett, 23(01), 1-15.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 18, 2026, from [Link]
- Ha, H. J., Lee, S. K., Park, Y. S., & Park, J. H. (2007). Selective Mono‐BOC Protection of Diamines.
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Center for Biotechnology Information. [Link]
- Williams, A. D., & Witty, D. R. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 11(15), 3342–3345.
- Ma, D., & Cai, Q. (2008). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Acta Chimica Sinica, 66(21), 2415-2426.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 18, 2026, from [Link]
-
SciELO México. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved January 18, 2026, from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved January 18, 2026, from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved January 18, 2026, from [Link]
-
Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1485-1489.
-
PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Retrieved January 18, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved January 18, 2026, from [Link]
-
Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Di(propan-2-yl)-2-azaspiro[3.4]octane. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | Notes. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Diazaspiro(3.4)octane. Retrieved January 18, 2026, from [Link]
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Application Note & Protocols: Strategic N-Acylation of tert-Butyl 2,6-Diazaspiro[3.4]octane-6-carboxylate Oxalate
Abstract
The 2,6-diazaspiro[3.4]octane scaffold is a paramount structural motif in modern medicinal chemistry, prized for the three-dimensional complexity it imparts to drug candidates.[1] This guide provides a comprehensive technical overview and detailed, field-proven protocols for the selective N-acylation of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate. We delve into the foundational chemistry of the substrate, explain the critical role of the oxalate salt in handling and reactivity, and present validated, step-by-step methods for acylation using both acid chlorides and carboxylic acid coupling agents. This document is intended to empower researchers, scientists, and drug development professionals to confidently and efficiently synthesize diverse libraries of N-acyl derivatives for advancing discovery programs.
The Core Moiety: Understanding the Starting Material
The starting material, this compound, is a strategically designed building block. The spirocyclic core introduces conformational rigidity and a novel exit vector for substituents compared to traditional flat ring systems.
-
Structural Anatomy: The molecule features two nitrogen atoms at positions 2 and 6. The nitrogen at the 6-position (N6) is protected with a tert-butoxycarbonyl (Boc) group, rendering it non-nucleophilic under standard acylation conditions. This strategic protection leaves the secondary amine at the 2-position (N2) as the sole site for derivatization.
-
The Oxalate Salt Form: The amine is supplied as an oxalate salt. This is a common and deliberate choice for diamines, which, as free bases, can be hygroscopic, unstable, or difficult to handle solids. The oxalate salt enhances stability, improves crystallinity, and simplifies weighing and handling. However, it is crucial to recognize that the protonated amine is not nucleophilic. Therefore, the first step in any acylation reaction is the in-situ or prior liberation of the free amine using a suitable base.
Diagram 1: Key reactive sites on the spirocyclic core.
Principles of Selective N-Acylation
N-acylation is a cornerstone transformation in organic synthesis, proceeding via a nucleophilic acyl substitution mechanism.[2][3] The lone pair of electrons on the N2 nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The success of this reaction hinges on the careful selection of reagents and conditions.
Choice of Acylating Agent
-
Acid Chlorides (RCOCl): Highly reactive and efficient. The reaction is fast and often driven to completion by the formation of a stable chloride salt with the base. This is the preferred method for simple, commercially available acyl groups. Oxalyl chloride is a related, highly versatile reagent for various transformations.[4]
-
Acid Anhydrides ((RCO)₂O): Also highly reactive. A common choice for introducing acetyl or other simple alkyl groups.
-
Carboxylic Acids (RCOOH) with Coupling Agents: The most versatile method, allowing for the installation of complex and sensitive acyl groups. Coupling agents like EDC (with HOBt) or HATU activate the carboxylic acid in-situ to form a highly reactive intermediate, which is then readily attacked by the amine.
Choice of Base and Solvent
The base is arguably the most critical component in this specific reaction. It serves two essential functions:
-
Neutralization of the Oxalate Salt: Stoichiometrically, two equivalents of a tertiary amine base (like triethylamine or DIPEA) are required to neutralize the dicarboxylic oxalic acid and liberate the N2 amine.
-
Scavenging Byproducts: An additional equivalent of base is needed to neutralize the acidic byproduct of the acylation (e.g., HCl from an acid chloride or the carboxylic acid from an anhydride).
Therefore, a total of at least three equivalents of base is the recommended starting point.
-
Common Bases: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are excellent choices. They are non-nucleophilic and effectively scavenge acid.
-
Solvents: Dichloromethane (DCM) is a superb first choice due to its inertness and ability to dissolve both the starting materials and reagents. Dimethylformamide (DMF) can be used if solubility issues arise, particularly for reactions involving coupling agents.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product verification.
Protocol 1: Acylation with an Acid Chloride (e.g., Benzoyl Chloride)
This protocol describes a robust and general method for acylating the title compound with a reactive acid chloride.
Workflow Overview:
Diagram 2: Experimental workflow for acid chloride acylation.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 302.34 | 302 mg | 1.0 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
| Triethylamine (TEA) | 101.19 | 420 µL | 3.0 | 3.0 |
| Benzoyl Chloride | 140.57 | 128 µL | 1.1 | 1.1 |
| Saturated aq. NaHCO₃ | - | 15 mL | - | - |
| Brine | - | 15 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (302 mg, 1.0 mmol).
-
Free Amine Liberation: Add anhydrous DCM (10 mL) followed by triethylamine (420 µL, 3.0 mmol). Stir the resulting suspension at room temperature for 15-20 minutes. The suspension should become a clearer solution as the free amine is formed.
-
Acylation: Cool the flask to 0 °C in an ice bath. Add benzoyl chloride (128 µL, 1.1 mmol) dropwise over 2 minutes. A white precipitate (triethylammonium chloride) will form immediately.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS. The product will have an m/z corresponding to [M+H]⁺ of 317.2.
-
Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure N-acylated product.
Protocol 2: Acylation via Carboxylic Acid Coupling (e.g., with 5-nitro-2-furoic acid)
This method is ideal for acids that are not readily converted to their chloride form or are more complex.[1]
Reaction Scheme:
Diagram 3: General scheme for HATU-mediated coupling.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 302.34 | 151 mg | 0.5 | 1.0 |
| 5-nitro-2-furoic acid | 157.08 | 86 mg | 0.55 | 1.1 |
| HATU | 380.23 | 209 mg | 0.55 | 1.1 |
| DIPEA | 129.24 | 261 µL | 1.5 | 3.0 |
| Dimethylformamide (DMF), anhydrous | - | 5 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Activation: In a dry flask, dissolve 5-nitro-2-furoic acid (86 mg, 0.55 mmol) and HATU (209 mg, 0.55 mmol) in anhydrous DMF (3 mL). Add DIPEA (261 µL, 1.5 mmol) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Amine Addition: In a separate vial, suspend the spiro-diamine oxalate salt (151 mg, 0.5 mmol) in DMF (2 mL). Add this suspension to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the product, which will have an m/z corresponding to [M+H]⁺ of 352.2.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL). Shake well. The HATU byproducts are water-soluble.
-
Extraction: Wash the organic layer twice more with water (2x 25 mL) and once with brine (25 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography as described in Protocol 1.
Characterization and Data Analysis
Proper analysis is key to confirming the success of the reaction.
Typical Analytical Data:
| Analysis Method | Starting Material (Free Base) | Acylated Product (Benzoylated) |
|---|---|---|
| TLC (30% EtOAc/Hex) | Rf ≈ 0.1 (stains with ninhydrin) | Rf ≈ 0.4 (ninhydrin inactive) |
| LC-MS [M+H]⁺ | m/z = 213.2 | m/z = 317.2 |
| ¹H NMR (CDCl₃) | Characteristic N-H proton signal | Disappearance of N-H signal; appearance of aromatic protons |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base; inactive coupling agent; low reactivity of acylating agent. | Add an additional equivalent of base. For couplings, ensure HATU/EDC is fresh. For sluggish reactions, allow to stir longer or gently warm to 40 °C. |
| Double Acylation | Boc-deprotection under harsh acidic conditions followed by acylation. | This is highly unlikely under the basic conditions described. Ensure no strong acid is inadvertently introduced. |
| Low Isolated Yield | Product is water-soluble; purification issues. | During workup, re-extract the aqueous layers with DCM or EtOAc. Ensure proper silica gel chromatography technique. |
Conclusion
The selective acylation of this compound is a straightforward yet powerful method for generating novel chemical entities for drug discovery. The key to success lies in understanding the dual role of the base: to liberate the reactive free amine from its stable oxalate salt form and to scavenge acidic byproducts. By following the detailed protocols and applying the principles outlined in this guide, researchers can reliably access a wide array of N-acylated spirocyclic compounds, paving the way for new therapeutic innovations.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
-
An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. (n.d.). Oriental Journal of Chemistry. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]
-
Oxalyl Chloride: A Versatile Reagent in Organic Transformations. (2019). ResearchGate. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). ResearchGate. [Link]
Sources
Application Note: Selective N-Alkylation of the Secondary Amine in Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Introduction: The Strategic Value of the 2,6-Diazaspiro[3.4]octane Scaffold
The 2,6-diazaspiro[3.4]octane core is a key structural motif in modern medicinal chemistry. Its inherent three-dimensionality and rigid conformation offer a distinct advantage in the design of novel therapeutics, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] This spirocyclic system, with its increased fraction of sp3-hybridized carbons, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which are critical for successful drug development.[2] The tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a particularly valuable building block, as the Boc (tert-butyloxycarbonyl) protecting group allows for the selective functionalization of the secondary amine at the 2-position. This application note provides a detailed guide to the selective N-alkylation of this secondary amine, a crucial step in the synthesis of diverse compound libraries for drug discovery programs.[3][4][5]
The Chemistry of Selective Alkylation: A Mechanistic Overview
The selective alkylation of the secondary amine in the presence of a Boc-protected amine hinges on the differential nucleophilicity of the two nitrogen atoms. The lone pair of electrons on the nitrogen of the Boc group is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity.[6][7] Consequently, the secondary amine at the 2-position remains a potent nucleophile, readily participating in substitution reactions with various electrophiles.
Two primary strategies for the N-alkylation of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate will be discussed: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.
Direct Alkylation with Alkyl Halides
This classic method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent is critical to avoid side reactions, such as elimination or over-alkylation.
Caption: Reductive Amination Pathway.
Experimental Protocols
Protocol 1: Direct Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct alkylation of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate using benzyl bromide as an example electrophile.
Materials:
-
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzylated product.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile | A polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. |
| Base | Potassium Carbonate | A mild inorganic base that effectively neutralizes the HBr formed without promoting side reactions. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without decomposition of reactants or products. |
| Equivalents of Base | 2.0 eq | Ensures complete neutralization of the acid byproduct and drives the reaction to completion. |
| Equivalents of Electrophile | 1.1 eq | A slight excess ensures complete consumption of the starting amine. |
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general method for the reductive amination of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate using benzaldehyde as a representative aldehyde.
Materials:
-
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane, add a catalytic amount of acetic acid (optional, to facilitate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | A mild and selective reducing agent for iminium ions, stable in acidic conditions. [8] |
| Solvent | Dichloromethane | A common solvent for reductive amination that is compatible with the reagents. |
| Catalyst | Acetic Acid (optional) | Can accelerate the formation of the iminium ion intermediate. |
| Equivalents of Reducing Agent | 1.5 eq | An excess is used to ensure complete reduction of the iminium ion. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
Troubleshooting and Considerations
-
Low Yield: In direct alkylation, ensure all reagents and solvents are anhydrous. For reductive amination, the quality of the sodium triacetoxyborohydride is crucial.
-
Side Product Formation: Over-alkylation is a potential issue in direct alkylation, though less common with the sterically hindered diazaspiro scaffold. Careful control of stoichiometry is important.
-
Incomplete Conversion: If the reaction stalls, gentle heating (e.g., 40-50 °C) may be beneficial for direct alkylation. For reductive amination, extending the reaction time is often sufficient.
-
Boc Deprotection: The Boc group is stable under the basic conditions of direct alkylation and the mild acidic/reductive conditions of the described reductive amination protocol. [6][9]However, exposure to strong acids will lead to deprotection. [7][10]
Conclusion
The selective N-alkylation of the secondary amine in tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a fundamental transformation for the synthesis of novel spirocyclic compounds with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are reliable and versatile methods to achieve this transformation. The choice of method will depend on the specific substrate and the desired final product. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform these reactions and to further explore the chemical space around this valuable scaffold.
References
- WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google P
-
Alkylation of Boc protected secondary amines? - ResearchGate. (URL: [Link])
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (URL: [Link])
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry. (URL: [Link])
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (URL: [Link])
-
Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])
- Chapter 2: Synthetic Methods for Alkyl Amines - Books. (URL: )
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (URL: [Link])
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. (URL: [Link])
-
Selective Mono‐BOC Protection of Diamines - ResearchGate. (URL: [Link])
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941. (URL: [Link])
-
tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2 - PubChem. (URL: [Link])
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
- US20100311968A1 - Deprotection of boc-protected compounds - Google P
-
467107 tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate CAS: 885270-84-8. (URL: [Link])
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (URL: [Link])
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. (URL: [Link])
-
CN102442934A - Synthesis method of 6-oxo-2-azaspiro [8][8]heptane-2-carboxylic acid tert-butyl ester - Google Patents. (URL: )
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. usbio.net [usbio.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Scale-up synthesis of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
An Application Guide to the Scalable Synthesis of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the development of new therapeutics. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as valuable building blocks due to their rigid, well-defined conformations. These structures serve as unique bioisosteres for more common saturated heterocycles like piperazine, offering improved physicochemical properties and enabling access to novel intellectual property.[1]
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, often protected as its stable oxalate salt, is a key intermediate in this class.[2] Its unique azetidine-pyrrolidine framework is increasingly incorporated into advanced drug candidates, including proteolysis-targeting chimeras (PROTACs) and other complex molecular architectures. This application note provides a comprehensive, field-tested guide for the multi-kilogram scale synthesis of this compound, focusing on process robustness, safety, and scalability. We will detail a multi-step synthetic route, emphasizing the rationale behind procedural choices and providing a framework for successful implementation in a drug development setting.
Overall Synthetic Strategy
The selected synthetic route is a robust, multi-step process designed for scalability and control. It begins with the construction of the core spirocyclic diamine, which is then differentially protected. A key Boc-protection step is followed by the removal of a temporary protecting group and subsequent crystallization as the final oxalate salt. This strategy ensures high purity and stability of the final product.
Figure 1: Proposed multi-step synthesis of the target compound.
Part 1: Detailed Synthesis Protocol (100 g Scale)
This section provides a step-by-step protocol for a laboratory-scale synthesis, which can be linearly scaled with appropriate engineering controls.
Step 1: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane
The synthesis of the core spirocycle can be achieved through various published methods, often involving a [3+2] cycloaddition or multi-step cyclization.[1] For the purpose of this guide, we assume the pre-existence of this starting material, which is commercially available or can be synthesized according to literature procedures.
Step 2: Synthesis of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
This step selectively protects the secondary amine with a tert-butoxycarbonyl (Boc) group, which is stable under the conditions of the subsequent de-benzylation.
Protocol:
-
Reactor Setup: To a 2 L, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 6-benzyl-2,6-diazaspiro[3.4]octane (101.15 g, 0.5 mol, 1.0 equiv.) and dichloromethane (DCM, 1 L).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 76.6 g, 105.5 mL, 0.75 mol, 1.5 equiv.) dropwise, maintaining the internal temperature below 10 °C.
-
Boc Anhydride Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 114.5 g, 0.525 mol, 1.05 equiv.) in DCM (250 mL). Add this solution to the reactor dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (500 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Step 3: Synthesis of tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (Free Base)
The benzyl protecting group is selectively removed via catalytic hydrogenation, a clean and efficient method that is highly suitable for scale-up.
Protocol:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve the crude product from Step 2 in methanol (1 L).
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 50% wet, ~10 g) under a nitrogen atmosphere. Caution: Palladium on carbon is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 PSI.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 16-24 hours. Reaction completion can be monitored by the cessation of hydrogen uptake or by LC-MS.
-
Filtration: Purge the vessel with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 100 mL). Caution: The Celite® pad containing the catalyst may be pyrophoric and should not be allowed to dry completely before being properly quenched.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the free base of the product as an oil.
Step 4: Formation of this compound
The final step involves the formation of the stable, crystalline oxalate salt, which facilitates purification and handling.
Protocol:
-
Dissolution: Dissolve the crude free base from Step 3 in ethyl acetate (EtOAc, 1 L).
-
Oxalic Acid Addition: Prepare a solution of anhydrous oxalic acid (45.0 g, 0.5 mol, 1.0 equiv.) in ethyl acetate (500 mL). Heat gently if necessary to dissolve.
-
Precipitation: Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature. A white solid should begin to precipitate.
-
Crystallization: Stir the resulting slurry at room temperature for 2-4 hours, then cool to 0-5 °C and stir for an additional 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate (2 x 200 mL) and then with diethyl ether (200 mL).
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield the final title compound as a white crystalline solid.
Part 2: Process Workflow and Data
A clear workflow is essential for reproducible and safe execution of the synthesis on a larger scale.
Figure 2: Step-by-step process workflow diagram.
Quantitative Data Summary
The following table outlines the typical quantities and expected results for a 0.5 mole scale synthesis.
| Parameter | Step 2 (Boc Protection) | Step 3 (Hydrogenolysis) | Step 4 (Salt Formation) | Overall |
| Starting Material | 6-Benzyl-2,6-diazaspiro[3.4]octane | Crude Boc-protected intermediate | Crude Free Base | - |
| Amount (g) | 101.15 g | ~151 g (crude) | ~106 g (crude) | - |
| Moles | 0.5 mol | ~0.5 mol | ~0.5 mol | - |
| Key Reagent | Di-tert-butyl dicarbonate | Hydrogen gas / 10% Pd/C | Oxalic Acid | - |
| Reagent Moles | 0.525 mol (1.05 equiv.) | Catalytic | 0.5 mol (1.0 equiv.) | - |
| Solvent(s) | Dichloromethane | Methanol | Ethyl Acetate | - |
| Typical Yield | >95% (crude) | >95% (crude) | 85-95% | 75-85% |
| Final Product Mass | - | - | 128 - 143 g | 128 - 143 g |
| Purity (HPLC) | - | - | >98% | >98% |
Characterization Data
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₁H₂₀N₂O₂ · C₂H₂O₄
-
Molecular Weight: 302.33 g/mol [2]
-
¹H NMR (400 MHz, D₂O): Consistent with the structure, showing signals for the spirocyclic protons, the tert-butyl group (singlet, 9H), and methylene protons adjacent to the nitrogen atoms.
-
Mass Spec (ESI+): m/z = 213.16 [M+H]⁺ for the free base.
Part 3: Scale-Up and Safety Considerations
Transitioning this synthesis from the laboratory to a pilot plant or manufacturing setting requires careful consideration of several factors.
Key Scale-Up Considerations:
-
Thermal Management: The addition of Boc-anhydride can be exothermic. On a large scale, this addition must be controlled via jacketed reactors and a pre-determined, slow addition rate to maintain the required temperature range and prevent runaway reactions.
-
Hydrogenation Safety: Large-scale hydrogenation presents significant fire and explosion risks. It must be conducted in a specialized, properly grounded reactor (autoclave) designed for high-pressure reactions. The catalyst should always be handled wet to minimize the risk of ignition upon exposure to air. Catalyst filtration must be performed under an inert atmosphere.
-
Crystallization Control: The final salt formation and crystallization are critical for achieving high purity and a desirable particle size distribution. On a large scale, the cooling rate and agitation speed must be carefully controlled to avoid forming fine particles that are difficult to filter and dry. Seeding the solution with a small amount of pure product can promote controlled crystallization.
-
Material Handling: Handling large quantities of flammable solvents like DCM, methanol, and ethyl acetate requires appropriate ventilation, grounding, and personal protective equipment (PPE) to prevent fires and exposure.
Safety Protocol Synopsis:
-
Risk Assessment: A thorough risk assessment should be conducted before each step, identifying potential hazards (e.g., pyrophoric catalyst, exothermic reaction, flammable solvents) and establishing mitigation strategies.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. For large-scale operations, fire-retardant clothing and respiratory protection may be required.
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. All personnel should be trained on emergency shutdown procedures for the equipment used.
Conclusion
This application note details a robust and scalable multi-step synthesis for this compound, a valuable building block for pharmaceutical research and development. By employing controlled Boc-protection, a clean catalytic hydrogenation for deprotection, and a final crystallization as the stable oxalate salt, this process delivers high-purity material in excellent yield. The outlined protocols, process controls, and safety considerations provide a comprehensive framework for researchers and drug development professionals to successfully implement this synthesis on a multi-kilogram scale.
References
-
PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]
-
ResearchGate. Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Available at: [Link]
-
BORIS Portal. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. University of Bern. Available at: [Link]
Sources
Troubleshooting & Optimization
Navigating the Purification of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in achieving high purity for this valuable spirocyclic building block. As Senior Application Scientists, we understand that robust purification is critical for the success of your research and development endeavors. This resource is structured to address common challenges and provide scientifically sound solutions.
Troubleshooting Guide: From Crude Product to Crystalline Purity
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low or No Precipitation of the Oxalate Salt
Q: I've added oxalic acid to my solution of the free base, but the oxalate salt is not precipitating or the yield is very low. What could be the issue?
A: This is a common issue that can stem from several factors related to solvent choice and concentration.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The solubility of the oxalate salt is highly dependent on the solvent. If the solvent is too polar, the salt will remain in solution.
-
Actionable Advice: Ethers (like diethyl ether or MTBE) and esters (like ethyl acetate) are generally good choices for precipitating amine oxalate salts. If your free base is in a more polar solvent like methanol or ethanol, you may need to either remove it and replace it with a less polar solvent or add a less polar anti-solvent to induce precipitation. A patent for a similar compound, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, describes its formation in diethyl ether.[1]
-
-
Insufficient Concentration: The concentration of your free base in the solution might be too low for the oxalate salt to reach its saturation point and precipitate.
-
Actionable Advice: Concentrate the solution of the free base before adding the oxalic acid solution. Be cautious not to oversaturate, as this can lead to the entrapment of impurities.
-
-
Excess Oxalic Acid: While a slight excess of oxalic acid is often used, a large excess can sometimes increase the solubility of the salt or lead to the precipitation of oxalic acid itself.
-
Actionable Advice: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of oxalic acid. Prepare a stock solution of oxalic acid in a suitable solvent (like isopropanol or ethanol) to ensure accurate addition.
-
-
Presence of Water: Water can significantly increase the solubility of amine salts.
-
Actionable Advice: Ensure your solvents are anhydrous. If water is present from a previous step (e.g., an aqueous workup), dry the organic solution thoroughly with a drying agent like sodium sulfate or magnesium sulfate before proceeding with the salt formation.
-
Problem 2: The Precipitated Oxalate Salt is Oily or Gummy
Q: My product has crashed out as an oil or a sticky solid instead of a crystalline powder. How can I fix this?
A: The formation of an oil or gum suggests that the product is coming out of solution too quickly or that impurities are inhibiting crystallization.
Possible Causes and Solutions:
-
Rapid Precipitation: Adding the oxalic acid solution too quickly or a sudden temperature drop can cause the product to oil out.
-
Actionable Advice: Add the oxalic acid solution dropwise with vigorous stirring. Control the temperature of the solution; sometimes, precipitation at a slightly elevated temperature followed by slow cooling can promote crystal growth.
-
-
Impurity Interference: The presence of impurities, such as starting materials, byproducts, or residual solvent from a previous step, can disrupt the crystal lattice formation.
-
Actionable Advice:
-
Purify the Free Base First: Before forming the salt, consider purifying the crude free base by column chromatography.
-
Trituration: Try to triturate the oily product with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether or hexane). This can often induce crystallization and wash away impurities.
-
Recrystallization: Dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly. A solvent screen is recommended to find the optimal system.
-
-
Problem 3: Poor Purity of the Isolated Oxalate Salt After Crystallization
Q: I've recrystallized my oxalate salt, but the purity is still not satisfactory according to my analysis (e.g., NMR, LC-MS). What are the likely impurities and how can I remove them?
A: Impurities can be carried over from the synthesis of the free base or introduced during the salt formation and purification process.
Potential Impurities and Removal Strategies:
| Potential Impurity | Origin | Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction during the synthesis of the spirodiamine core. | Optimize the reaction conditions (time, temperature, stoichiometry). Purify the free base by column chromatography before salt formation. |
| Byproducts from Synthesis | Side reactions during the formation of the spirocycle. The synthesis of similar spirocyclic diamines can involve multiple steps where byproducts can form. | Recrystallization is often effective. A careful selection of the recrystallization solvent system is crucial. Consider a multi-solvent system (e.g., ethanol/ether, methanol/ethyl acetate) to fine-tune the solubility. |
| Di-Boc Protected Diamine | If the starting material for the mono-Boc protection is the unprotected diamine, di-protection can be a byproduct. | The di-Boc protected species is less polar and can often be removed by column chromatography of the free base. |
| Residual Oxalic Acid | Addition of a large excess of oxalic acid. | Wash the filtered oxalate salt with a cold solvent in which the product has low solubility (e.g., diethyl ether or acetone). Recrystallization will also help in removing excess oxalic acid. |
| Solvent Residues | Trapped solvent in the crystal lattice. | Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. |
Workflow for Troubleshooting Purity Issues:
Caption: Troubleshooting workflow for improving the purity of the oxalate salt.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of preparing the oxalate salt of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate?
A1: The formation of an oxalate salt serves several key purposes in synthetic chemistry. Firstly, it is a highly effective method for the purification of amines. The salt is often a crystalline solid with well-defined properties, which allows for purification by recrystallization to remove non-basic impurities and byproducts. Secondly, the salt form can improve the stability and handling characteristics of the amine, making it easier to store and weigh.
Q2: How can I convert the purified oxalate salt back to the free base?
A2: To regenerate the free amine, you can perform a base wash. A typical procedure involves dissolving or suspending the oxalate salt in a suitable organic solvent (like dichloromethane or ethyl acetate) and washing it with an aqueous basic solution, such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution. The free amine will partition into the organic layer, which can then be dried and concentrated. A patent for a similar compound outlines a procedure using an aqueous solution of sodium carbonate.
Workflow for Free Base Conversion:
Caption: General workflow for converting the oxalate salt to the free base.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of analytical techniques should be employed to ensure the purity and structural integrity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if they have distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and identifying the main compound and any impurities by their mass-to-charge ratio. It is also excellent for monitoring the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A standard method for determining the purity of a sample by separating the components of a mixture. Purity is often reported as a percentage of the total peak area.
-
Melting Point: A pure crystalline solid will have a sharp and defined melting point range. A broad melting range often indicates the presence of impurities.
Q4: Are there any safety precautions I should be aware of when working with oxalic acid?
A4: Yes, oxalic acid is a toxic and corrosive substance. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood, especially when handling the solid or concentrated solutions. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
References
- WO2010/108268 A1: A patent that describes the synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, providing insights into relevant chemical procedures.
- US20180029994A1: A patent application detailing the synthesis and purification of related imidazole derivatives, including the conversion of an oxalate salt to the free base using sodium carbon
Sources
Technical Support Center: Synthesis of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate
Introduction: Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a valuable spirocyclic building block in modern drug discovery, frequently utilized in the development of novel chemical entities. Its rigid, three-dimensional structure provides a unique scaffold for exploring chemical space. However, its multi-step synthesis presents several challenges that can lead to suboptimal yields, hindering research and development timelines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience to help researchers optimize their synthetic protocols and improve final product yields.
General Synthesis Overview
The synthesis of the target compound is typically achieved through a linear sequence involving the construction of the core spirocyclic amine, selective protection of one nitrogen atom, and subsequent purification via salt formation. Each stage presents unique challenges that must be carefully controlled to maximize throughput.
Caption: General workflow for the synthesis of the target oxalate salt.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Stage 1: Synthesis of the 2,6-Diazaspiro[3.4]octane Core
Question: My overall yield for the spirocyclic core is consistently low. What are the common pitfalls in spirocycle synthesis?
Answer: The construction of strained ring systems like the azaspiro[3.4]octane core is often the lowest-yielding part of the entire sequence. Several factors can contribute to this:
-
Inefficient Cyclization Strategy: Spirocyclization can be mechanistically challenging. Strategies like intramolecular substitutions or cycloadditions require precise control of reaction conditions to disfavor competing intermolecular side reactions. Ring strain in the transition state can also significantly slow down the desired reaction.[1]
-
Recommendation: Re-evaluate the chosen synthetic route. Facile, multi-step approaches using conventional transformations and readily available starting materials often prove more scalable and reproducible than a shorter but mechanistically complex route.[2] Consider routes that involve the annulation of one ring onto a pre-existing cyclic precursor.
-
-
Steric Hindrance: The quaternary spirocyclic carbon is sterically congested. Reagents must be chosen carefully to overcome this hindrance.
-
Recommendation: For reactions involving nucleophilic attack at the spiro-center precursor, utilize smaller, highly reactive nucleophiles or employ catalysts that can operate effectively in sterically demanding environments.
-
-
Purification Losses: The crude diamine product may be difficult to purify by chromatography due to its high polarity.
-
Recommendation: If possible, carry the crude diamine directly into the next step (Boc-protection). A successful protection reaction can often make subsequent purification of the neutral, less polar Boc-protected intermediate far easier than purifying the polar diamine.
-
Stage 2: Selective Mono-Boc Protection
Question: I am getting a significant amount of the di-Boc protected byproduct. How can I improve selectivity for the mono-Boc product?
Answer: Achieving selective mono-protection of a small, symmetric diamine is a common challenge. The initially formed mono-Boc product can be deprotonated and react further to yield the di-Boc species. The key is to control the stoichiometry and reaction conditions to favor the first reaction over the second.
-
Causality: The nucleophilicity of the second amine is only slightly lower than the first. Using excess di-tert-butyl dicarbonate ((Boc)₂O) or allowing the reaction to proceed for too long will inevitably lead to over-reaction.
Troubleshooting Strategies for Selectivity:
| Parameter | Recommendation | Rationale |
| (Boc)₂O Stoichiometry | Use 0.95–1.05 equivalents of (Boc)₂O relative to the diamine. | This is the most critical factor. Using a slight excess can push the reaction to completion, but anything more than ~1.1 equivalents will significantly increase di-Boc formation. Starting with a slight sub-stoichiometric amount can ensure some starting material is left, but no over-reaction occurs. |
| Rate of Addition | Add the (Boc)₂O solution slowly (e.g., dropwise over 1-2 hours) to a solution of the diamine. | This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting diamine over the less abundant mono-Boc product. |
| Temperature | Run the reaction at a low temperature (0 °C to room temperature). | Lower temperatures decrease the rate of the second protection reaction more significantly than the first, thereby improving selectivity. |
| Base | Use a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). | A base is required to neutralize the acid byproduct. Avoid catalysts like 4-dimethylaminopyridine (DMAP) for this specific transformation, as its high activity can reduce selectivity and promote side reactions.[3] |
Question: The Boc protection reaction is sluggish or incomplete, even after several hours. What should I check?
Answer: An incomplete reaction, even with sufficient time, points to issues with reagent quality, reaction setup, or the nature of the starting material.
-
Moisture: (Boc)₂O can slowly hydrolyze in the presence of water. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Stoichiometry: At least one equivalent of base is required to neutralize the carboxylic acid byproduct of the reaction. If your diamine starting material is a salt (e.g., a dihydrochloride), you will need additional equivalents of base to free the amine nucleophile.
-
Solvent Choice: The reaction requires a solvent that can dissolve both the polar diamine and the nonpolar (Boc)₂O. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. If solubility is poor, the reaction will be slow.
Stage 3: Oxalate Salt Formation and Isolation
Question: The oxalate salt is not precipitating, or the precipitate is oily/gummy. What is causing this?
Answer: The successful precipitation of a crystalline salt depends on the product's insolubility in the chosen solvent system and its ability to form an ordered crystal lattice.
-
Causality: An oily or gummy precipitate often indicates the presence of impurities that disrupt crystallization or that the product is partially soluble in the solvent, forming a supersaturated oil. Incomplete reaction or incorrect stoichiometry can also lead to mixtures that are difficult to crystallize.
Solutions for Improved Precipitation:
-
Ensure Purity of the Free Base: Before attempting salt formation, ensure the crude Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate free base is reasonably pure. If significant impurities from the Boc-protection step are present (e.g., unreacted diamine, di-Boc byproduct), they can interfere with crystallization. Consider a quick silica gel plug filtration to remove baseline impurities.
-
Solvent Selection: The ideal solvent should readily dissolve the free base but provide very low solubility for the resulting oxalate salt.
-
Control Stoichiometry: Use exactly 1.0 equivalent of anhydrous oxalic acid. Using oxalic acid dihydrate can introduce water, which may increase the salt's solubility.
-
Induce Crystallization: If precipitation is slow, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous successful batch. Cooling the mixture to 0–5 °C can also dramatically decrease the salt's solubility.
Question: My final yield of the oxalate salt is low, even though the NMR of the crude free base looks clean. Where am I losing material?
Answer: Significant material loss during the final isolation step typically points to issues with solubility or mechanical losses during handling.
-
Solubility in Mother Liquor: The oxalate salt, while poorly soluble, will always have some residual solubility in the precipitation solvent.
-
Mitigation: Minimize the total volume of solvent used. Ensure the mixture is thoroughly cooled before filtration to minimize solubility.
-
-
Washing: Washing the filtered salt with a solvent in which it has moderate solubility will dissolve a portion of your product.
-
Mitigation: Wash the filter cake with a cold, non-polar solvent in which the salt is completely insoluble, such as diethyl ether or pentane. Use a minimal amount of washing solvent.
-
-
Hygroscopicity: The salt may be hygroscopic. Ensure it is dried thoroughly under high vacuum to remove all solvent and absorbed water, as residual moisture will artificially inflate the mass and lead to inaccurate yield calculations and analytical data.
Caption: Decision tree for troubleshooting low final product yield.
Frequently Asked Questions (FAQs)
Q: Why is the product isolated as an oxalate salt instead of the free base?
A: There are several key advantages to isolating the product as an oxalate salt:
-
Purification: Salt formation is a powerful purification technique. The free base may be a liquid or a low-melting solid that is difficult to handle and purify. By forming the salt, it often crystallizes from solution, leaving soluble impurities behind in the mother liquor.
-
Stability and Handling: Amine free bases can be air-sensitive (reacting with CO₂) and are often oils or amorphous solids. Crystalline salts are typically more stable, non-hygroscopic, and have sharp melting points, making them easier to handle, weigh, and store long-term.[6]
-
Characterization: Crystalline solids are amenable to characterization techniques like X-ray crystallography and provide sharp, reliable melting points for purity assessment.
Q: What is the role of the Boc protecting group, and why was it chosen?
A: The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis.[7]
-
Role: In this molecule, it serves to differentiate the two nitrogen atoms. With one amine protected, the other (the secondary amine of the azetidine ring) is available for subsequent reactions, such as coupling to other molecules in a drug development program.
-
Advantages: The Boc group is robust and stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[7] However, it can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM), which typically do not affect other functional groups in a complex molecule. This orthogonality is crucial in multi-step synthesis.[8]
Q: Are there alternative acids for salt formation, and what are the pros and cons?
A: Yes, several acids can be used to form amine salts. The choice depends on the desired properties of the final salt.
| Acid | Pros | Cons |
| Oxalic Acid | Forms highly crystalline, stable salts.[4] The divalent nature can aid in forming a robust crystal lattice. | Can be toxic. The stoichiometry (mono- or di-oxalate) must be carefully controlled. |
| Hydrochloric Acid (HCl) | Inexpensive and common. Often forms well-defined crystalline salts. | Can be corrosive. The resulting hydrochloride salts are often more hygroscopic than oxalates. |
| Tartaric Acid | Chiral acid that can be used for the resolution of racemic amines. | More expensive. The presence of hydroxyl groups can sometimes complicate reactions. |
| p-Toluenesulfonic Acid (TsOH) | Strong acid that forms stable, crystalline, and often less hygroscopic salts. | Higher molecular weight adds significant mass to the final product. |
Key Experimental Protocols
Protocol 1: Optimized Selective Mono-Boc Protection
-
Dissolve 2,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in a small volume of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirred amine solution over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Formation and Isolation of the Oxalate Salt
-
Purify the crude Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate free base by flash column chromatography (using a gradient of ethyl acetate/hexanes with 1% triethylamine to prevent streaking).
-
Dissolve the purified free base (1.0 eq) in a minimal amount of methanol or isopropanol.
-
In a separate flask, dissolve anhydrous oxalic acid (1.0 eq) in a minimal amount of the same alcohol.
-
Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.
-
A white precipitate should begin to form. Continue stirring for 30 minutes.
-
Slowly add an anti-solvent, such as methyl tert-butyl ether (MTBE), until the mixture becomes cloudy and precipitation is maximized (typically 5-10 volumes of MTBE relative to the alcohol).
-
Cool the slurry in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold MTBE or diethyl ether.
-
Dry the solid under high vacuum to a constant weight to afford the final product as a white crystalline solid.
References
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
-
2,6-Diazaspiro[3.3]heptanes - Supporting Information. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. Available at: [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. Available at: [Link]
-
High-Quality Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Manufacturer. Pharma Intermediate Supplier. Available at: [Link]
-
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. Available at: [Link]
-
tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem. Available at: [Link]
-
oxalic acid reaction with secondary amines. Sciencemadness.org. Available at: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
- Preparation of oxalic acid salts of phenylene diamines. Google Patents.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Crystalline structures of salts of oxalic acid and aliphatic amines. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability and Handling of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS No: 1359655-84-7). This document provides in-depth information, troubleshooting advice, and validated protocols for researchers, chemists, and drug development professionals utilizing this versatile spirocyclic building block. Our goal is to empower you to anticipate challenges and optimize your experimental outcomes by understanding the chemical behavior of this reagent under various conditions.
The 2,6-diazaspiro[3.4]octane motif is a valuable, sp³-rich scaffold in modern medicinal chemistry, offering a unique three-dimensional exit vector for compound design.[1][2] This guide focuses on the stability of the N-Boc protected variant, supplied as an oxalate salt, to ensure its successful application in your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental properties of the molecule to provide a solid basis for its use in synthesis.
Q1: What is the primary function of the tert-butoxycarbonyl (Boc) group on this molecule?
A: The Boc group is an acid-labile protecting group for the pyrrolidine nitrogen (N-6). Its presence is crucial for achieving regioselectivity in your reactions. By blocking the more reactive secondary amine, it directs functionalization to the unprotected azetidine nitrogen (N-2). The Boc group is renowned for its stability under a wide range of non-acidic conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[3][4]
Q2: Why is this compound provided as an oxalate salt instead of a free base?
A: The oxalate salt form offers several practical advantages for handling and storage:
-
Enhanced Stability: Amine free bases can be prone to oxidation and degradation over time. Forming a salt with a stable, non-volatile diacid like oxalic acid significantly improves shelf-life.[5][6]
-
Improved Physical Properties: The free base of this compound may be an oil or a hygroscopic solid, making it difficult to weigh and handle accurately.[7] The oxalate salt is typically a stable, crystalline solid, which is easier to manage in a laboratory setting.
-
Suppressed Reactivity: The protonated ammonium oxalate salt is less nucleophilic and less basic than the corresponding free amine, preventing unwanted side reactions during storage or in certain reaction setups.
Q3: How stable is the core 2,6-diazaspiro[3.4]octane ring system itself?
A: The saturated diazaspiro[3.4]octane core, consisting of fused azetidine and pyrrolidine rings, is a robust structure that is stable under most standard synthetic conditions (e.g., amidations, alkylations, reductions). The ring system is not susceptible to cleavage under the mild acidic or basic conditions typically used for manipulating the Boc protecting group or for reactions at the N-2 position. Significant degradation of the core would require harsh conditions (e.g., high temperatures combined with strong acids or bases) not commonly employed in standard functionalization or deprotection protocols.
Part 2: Troubleshooting Guide - Acidic Conditions & Boc Deprotection
The defining characteristic of the Boc group is its lability to acid. Understanding this process is key to both controlled deprotection and avoiding accidental cleavage.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds via a well-understood E1 elimination mechanism. The carbamate oxygen is protonated by a strong acid, triggering the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3]
Caption: Acid-catalyzed removal of the Boc protecting group.
Q4: I am observing decomposition of my starting material during a reaction that is not intended to be a deprotection. What could be the cause?
A: Unintended Boc cleavage is a common issue and typically points to an acidic environment.
-
Lewis Acids: Many Lewis acids (e.g., ZnCl₂, AlCl₃, FeCl₃) are sufficiently acidic to catalyze Boc removal.[4][8] If your reaction employs a Lewis acid, you should anticipate partial or complete deprotection.
-
Reagent Quality: Reagents like acyl chlorides or sulfonyl chlorides can contain residual HCl from their manufacturing process, which can lower the pH of your reaction mixture.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause the Boc group to cleave during purification, especially with prolonged exposure or when using protic solvents like methanol. To mitigate this, you can either neutralize the silica gel by preparing a slurry with 1-2% triethylamine in the eluent or use a different stationary phase like alumina.
Q5: My intentional Boc deprotection with trifluoroacetic acid (TFA) is yielding multiple byproducts. Why is this happening and how can I fix it?
A: The formation of byproducts during deprotection is almost always due to the highly reactive tert-butyl cation generated during the reaction.[8][9] This electrophile can alkylate any nucleophilic sites on your molecule of interest.
Troubleshooting & Prevention: The most effective solution is the addition of scavengers to the reaction mixture. Scavengers are nucleophilic compounds that react with and "trap" the tert-butyl cation before it can cause side reactions.[9]
| Scavenger | Target Functionality Protected | Typical Concentration (v/v) | Mechanism of Action |
| Triisopropylsilane (TIS) | General purpose, reduces cation | 2-5% | Reduces the t-butyl cation to isobutane. |
| Water | General purpose, traps cation | 2-5% | Reacts with the t-butyl cation to form harmless tert-butanol. |
| Thioanisole | Methionine, Tryptophan | 2-5% | A soft nucleophile that is readily alkylated by the t-butyl cation.[9] |
| Anisole | Tryptophan, Tyrosine | 2-5% | An electron-rich aromatic that traps the cation via Friedel-Crafts alkylation.[8] |
Experimental Protocol: Controlled Boc Deprotection
This protocol provides a robust method for cleanly removing the Boc group while minimizing side reactions.
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Scavenger Addition: Add the appropriate scavenger(s) (e.g., 5% TIS and 5% water) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 equiv) dropwise to the stirred solution. Caution: The reaction is exothermic and generates gas (CO₂ and isobutene).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting product will be the TFA salt of the deprotected amine, which can be used directly or neutralized in a subsequent step.
Part 3: Troubleshooting Guide - Basic Conditions & Free Base Generation
The Boc group's stability to base is a key feature, allowing for selective reactions at the unprotected N-2 position.[3] The primary consideration under basic conditions is the conversion of the oxalate salt to the reactive free base.
Mechanism of Free Base Generation
This is a simple acid-base reaction where a suitable base deprotonates both the oxalic acid and the protonated azetidinium nitrogen to generate the neutral, nucleophilic free base.
Caption: Neutralization of the oxalate salt to yield the free base.
Q6: I need to perform an acylation/alkylation on the N-2 amine. How do I prepare the free base from the oxalate salt?
A: You can generate the free base either in situ for immediate use or isolate it via an aqueous workup.
-
In Situ Generation: For many reactions (e.g., amide couplings, reductive aminations), you can add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) directly to the reaction mixture (at least 2 equivalents are required to neutralize both protons of oxalic acid). This is often sufficient to liberate the free amine for the subsequent reaction.
-
Isolation via Workup: For applications requiring the purified free base, a liquid-liquid extraction is the standard method. See the protocol below.
Q7: Is the Boc group ever labile to basic conditions?
A: The Boc group is exceptionally stable to most bases.[4] Cleavage would require harsh conditions not typically used in standard synthesis (e.g., refluxing in concentrated KOH). You can confidently perform reactions using common bases like Na₂CO₃, K₂CO₃, TEA, DIPEA, and even aqueous NaOH or KOH at room temperature without significant risk of Boc cleavage.[1]
Experimental Protocol: Isolation of the Free Base
This protocol describes the quantitative conversion of the oxalate salt to the free base for subsequent use.
-
Dissolution: Suspend the this compound (1.0 equiv) in a biphasic mixture of DCM (or EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Use sufficient volume for complete dissolution.
-
Extraction: Stir the mixture vigorously for 15-30 minutes until all solids have dissolved and gas evolution (CO₂) has ceased. Transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with fresh DCM/EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting residue is the free base, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperature (2-8 °C)[10] as free amines can be less stable.
Part 4: Stability & Handling Summary
| Condition | Stability of Boc Group | Stability of Spiro Core | Recommended Action / Notes |
| Strong Acid (TFA, HCl) | Labile | Stable | Conditions for intentional deprotection.[8][11] Use scavengers to prevent side reactions.[9] |
| Mild/Lewis Acid | Potentially Labile | Stable | May cause partial or full deprotection. Avoid if Boc group needs to be retained. |
| Strong Base (NaOH, KOH) | Stable | Stable | Generally safe at room temperature. Use to generate the free base.[1] |
| Weak/Organic Base (TEA, K₂CO₃) | Stable | Stable | Standard conditions for reactions at the N-2 position. |
| Silica Gel Chromatography | Potentially Labile | Stable | Silica is acidic. Buffer eluent with 1% TEA or use alumina to prevent cleavage. |
| Long-Term Storage | Stable (as Oxalate Salt) | Stable | Store the oxalate salt in a cool, dry place. The free base is less stable and should be stored under inert gas at low temperatures.[10] |
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Boc-2,6-diazaspiro[3.4]octane oxalate. Retrieved from [Link]
-
EPTQ. (2018). Can anyone tell me about how Heat Stable Salt works? Retrieved from [Link]
-
Sciencemadness.org. (2009). Forming oxalte salts of amines. Retrieved from [Link]
-
OSTI.GOV. (2008). Heat Stable Amine Salts. Retrieved from [Link]
-
Peris, G., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
Wikipedia. (2023). Ammonium oxalate. Retrieved from [Link]
-
Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]
- Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
-
Oakwood Chemical. (n.d.). tert-butyl 2, 6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Can anyone tell me about how Heat Stable Salt works? [eptq.com]
- 6. osti.gov [osti.gov]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chiralen.com [chiralen.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Common side reactions with Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Welcome to the technical support guide for Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate. This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and resolve experimental challenges, ensuring the smooth and efficient use of this versatile building block in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and preliminary use of this compound.
Q1: What is the purpose of the oxalate salt formulation for this reagent?
A1: The oxalate salt form of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate serves several practical purposes. Primarily, it enhances the compound's crystallinity, making it a stable, free-flowing solid that is easier to handle and weigh accurately compared to the corresponding free base, which may be an oil or a low-melting solid. The salt formation also improves the compound's shelf life by protecting the free secondary amine from atmospheric carbon dioxide and other electrophilic impurities. From a chemical standpoint, oxalic acid is a diacid, and the salt can be a mono- or di-salt, which can influence its stoichiometry in reactions if not accounted for.[1]
Q2: I need to use the free amine for my reaction. How do I handle the oxalate salt?
A2: To utilize the nucleophilic secondary amine, it must be liberated from its oxalate salt. This is typically achieved by treating the oxalate salt with a suitable base to neutralize the oxalic acid. A common laboratory procedure involves a liquid-liquid extraction. The oxalate salt is dissolved or suspended in an aqueous medium, and a base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) is added to raise the pH. The free amine can then be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or tert-butyl methyl ether (TBME). It is crucial to ensure the aqueous layer is sufficiently basic (pH > 10) to completely deprotonate the amine.
Alternatively, for non-aqueous reaction conditions, an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added directly to the reaction mixture. Typically, at least two equivalents of the tertiary amine base are required to neutralize the dicarboxylic oxalic acid and ensure the substrate's secondary amine is available for reaction.
Q3: What are the recommended storage conditions for this reagent?
A3: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to minimize degradation from moisture and atmospheric contaminants.[2]
Q4: Is the Boc protecting group stable under the conditions required to liberate the free amine?
A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable to the basic conditions used to neutralize the oxalate salt. The Boc group is known for its stability towards a wide range of nucleophiles and bases.[3] It is, however, labile under acidic conditions, a property that is key to its subsequent removal.
II. Troubleshooting Guide for Common Synthetic Transformations
This guide provides solutions to specific problems that may arise during common reactions involving Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate.
A. N-Alkylation Reactions
Issue 1: Low or no conversion in an N-alkylation reaction with an alkyl halide.
-
Symptom: Analysis of the reaction mixture (e.g., by LC-MS or TLC) shows predominantly unreacted starting material.
-
Root Cause Analysis & Solution:
-
Insufficient Base: The primary reason for a lack of reactivity is often the protonated state of the secondary amine due to the oxalate counterion. The amine is not sufficiently nucleophilic to displace the halide.
-
Solution: Ensure at least two equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA) are added to the reaction to liberate the free amine. For reactions sensitive to halide salts of these bases, an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF or acetonitrile) can be an effective alternative.
-
-
Poor Solubility: The oxalate salt may have poor solubility in common aprotic organic solvents used for alkylation.
-
Solution: Consider pre-liberating the free base and extracting it into the desired reaction solvent. Alternatively, using a more polar solvent such as DMF or DMSO can improve the solubility of the salt and facilitate the reaction.
-
-
-
Experimental Protocol: Free Base Generation for N-Alkylation
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of water and brine.
-
Cool the mixture in an ice bath and add a saturated aqueous solution of K₂CO₃ until the pH of the aqueous layer is >10.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately.
-
Issue 2: Formation of a quaternary ammonium salt byproduct.
-
Symptom: Mass spectrometry analysis reveals a mass corresponding to the desired product plus the mass of the alkylating agent, indicating over-alkylation.
-
Root Cause Analysis & Solution:
-
Excess Alkylating Agent: The product of the initial alkylation is a tertiary amine, which can still be nucleophilic and compete with the starting secondary amine for the alkylating agent.[4][5]
-
Solution: Use the alkylating agent as the limiting reagent (typically 1.0-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, favoring reaction with the more abundant secondary amine.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and slowly warming to room temperature is effective.
-
-
Caption: Troubleshooting workflow for N-alkylation reactions.
B. N-Acylation and Sulfonylation Reactions
Issue 3: Incomplete acylation or sulfonylation.
-
Symptom: A significant amount of starting material remains after the reaction has been stirred for an extended period.
-
Root Cause Analysis & Solution:
-
Insufficient Base: Similar to alkylation, the free amine is required. Acylation and sulfonylation reactions generate an acidic byproduct (e.g., HCl from an acyl chloride), which will protonate and deactivate any available free amine.[6][7]
-
Solution: Use at least three equivalents of an organic base like TEA or DIPEA: two to neutralize the oxalate and one to scavenge the acid produced during the reaction. Alternatively, using pyridine as both a base and a catalyst can be effective.
-
-
Steric Hindrance: The spirocyclic nature of the amine, while providing unique structural properties, can present steric challenges with bulky acylating or sulfonylating agents.
-
Solution: If steric hindrance is suspected, consider using a less hindered and more reactive acylating agent (e.g., an acid fluoride instead of an acid chloride or anhydride). Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid decomposition.
-
-
Caption: Logic diagram for troubleshooting N-acylation reactions.
C. Boc-Deprotection
Issue 4: Formation of t-butylated byproducts during Boc-deprotection.
-
Symptom: NMR or mass spectrometry analysis of the crude product shows signals corresponding to the desired product with an additional tert-butyl group, or byproducts from the reaction of other functional groups with a tert-butyl cation.
-
Root Cause Analysis & Solution:
-
Reactive Intermediates: The deprotection of the Boc group with a strong acid (e.g., trifluoroacetic acid, TFA) generates a stable tert-butyl cation.[8][9] This electrophilic species can be trapped by any available nucleophile in the reaction mixture, including the newly formed diamine product or other sensitive functional groups.
-
Solution: The most effective way to prevent this side reaction is to use a cation scavenger in the deprotection cocktail. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole. A typical deprotection cocktail is 95:2.5:2.5 TFA:water:TIS. The scavenger efficiently reduces the tert-butyl cation to isobutane.
-
-
-
Experimental Protocol: Boc-Deprotection with Cation Scavenger
-
Dissolve the Boc-protected substrate (1.0 equiv) in dichloromethane (DCM).
-
Add triisopropylsilane (TIS) (2.0-5.0 equiv) to the solution.
-
Cool the mixture to 0°C and add trifluoroacetic acid (TFA) (10-20 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove excess TFA. The resulting product is typically the TFA salt of the diamine.
-
III. Summary of Key Parameters
| Reaction Type | Key Challenge | Recommended Solution | Base (Equivalents) | Temperature |
| N-Alkylation | Protonated amine | Liberate free base or use sufficient base in situ | ≥ 2 (e.g., DIPEA, K₂CO₃) | 0°C to RT |
| Over-alkylation | Use alkylating agent as limiting reagent; slow addition | - | Low as feasible | |
| N-Acylation | Protonated amine & acid byproduct | Use excess base | ≥ 3 (e.g., TEA, Pyridine) | 0°C to RT |
| Boc-Deprotection | t-butyl cation formation | Use a cation scavenger | N/A (Acidic) | 0°C to RT |
IV. References
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]
-
ResearchGate. (n.d.). Reactions of 1,2-diaza-1,3-butadienes with propargyl alcohol as approach to novel bi-heterocyclic systems. [Link]
-
Science Publishing Group. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
-
PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
The Role of Ammonium Oxalate in Chemical Synthesis and Material Science. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
ResearchGate. (n.d.). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
-
ResearchGate. (2016, June 8). Study on Solution Behavior of Some Oxalate Salts in Aqueous Vitamin Solutions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection. [Link]
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
Sources
- 1. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 885270-84-8|tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. acylation of amines [entrancechemistry.blogspot.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Boc Deprotection of Diazaspiro[3.4]octane Compounds
Welcome to the technical support center for the synthesis and modification of diazaspiro[3.4]octane compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of Boc (tert-butyloxycarbonyl) deprotection for this unique spirocyclic scaffold. The 2,6-diazaspiro[3.4]octane core, in particular, is a rising star in medicinal chemistry due to its structural rigidity and synthetic versatility, making it a privileged scaffold in the development of novel therapeutics.[1][2][3] However, the successful manipulation of this core, specifically the removal of the widely-used Boc protecting group, can present challenges that require a nuanced understanding of the underlying chemistry.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to optimize your synthetic routes and overcome common hurdles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Boc deprotection of diazaspiro[3.4]octane derivatives, providing explanations and actionable protocols.
Q1: My Boc deprotection is incomplete, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete deprotection is a frequent challenge, often stemming from insufficient acid strength, steric hindrance, or electronic effects.[4] The diazaspiro[3.4]octane scaffold, while synthetically attractive, can present steric bulk that hinders reagent access.
Causality and Optimization:
-
Insufficient Acid Strength or Concentration: The stability of the Boc group necessitates a sufficiently strong acid to initiate cleavage.[5] If using standard conditions like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the TFA concentration or switching to a stronger acid system.[6][7] 4M HCl in dioxane is a potent alternative that often provides clean and complete deprotection.[5][8]
-
Steric Hindrance: The three-dimensional structure of substituted diazaspiro[3.4]octanes can shield the Boc group.[9][10] To overcome this, increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy. However, this should be done cautiously to avoid potential side reactions.
-
Reaction Monitoring: It is crucial to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is an effective method; the deprotected amine product will be significantly more polar (lower Rf value) than the starting material.[4]
Optimized Protocol: Forcing Conditions for Complete Deprotection
-
Dissolution: Dissolve your Boc-protected diazaspiro[3.4]octane derivative in a minimal amount of an appropriate solvent like DCM or 1,4-dioxane.
-
Acid Addition: Add 5-10 equivalents of 4M HCl in 1,4-dioxane to the solution at 0 °C.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. If TLC analysis shows incomplete conversion, consider gentle heating to 40 °C for an additional 1-2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[11]
Q2: I'm observing significant side product formation. What are these byproducts and how can I prevent them?
A2: The primary cause of side reactions during Boc deprotection is the generation of a reactive tert-butyl cation.[11][12] This electrophile can alkylate any available nucleophiles in the reaction mixture, including the solvent, scavengers, or even other functional groups on your molecule.[13]
Common Side Reactions and Prevention:
-
tert-Butylation: Electron-rich aromatic rings or other nucleophilic sites on your diazaspiro[3.4]octane derivative can be susceptible to alkylation by the tert-butyl cation.[12]
-
Ring Opening: While the diazaspiro[3.4]octane core is generally stable, harsh acidic conditions could potentially lead to the opening of the strained azetidine ring.[14]
The Role of Scavengers:
To mitigate these side reactions, the use of "scavengers" is highly recommended. These are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[12]
| Scavenger | Target Functionality | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, reduces the cation | 5-10% (v/v) |
| Water | Traps the cation to form tert-butanol | 2-5% (v/v) |
| Thioanisole | Protects sulfur-containing residues and tryptophan | 5-10% (v/v) |
Visualizing the Protective Role of Scavengers
Caption: Boc deprotection mechanism and the role of scavengers.
Q3: My final product is an oil and difficult to purify. How can I obtain a solid, crystalline product?
A3: The salt form of the deprotected amine significantly influences its physical properties. Trifluoroacetate (TFA) salts are often oily and hygroscopic, making isolation and purification challenging.[8]
Strategies for Crystalline Products:
-
Switch to HCl: Using HCl for deprotection typically yields a hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration.[6] Solutions of 4M HCl in 1,4-dioxane or ethyl acetate are commercially available and widely used.[5]
-
Salt Exchange: If you have already performed the deprotection with TFA, you can perform a salt exchange. Dissolve the crude TFA salt in a suitable solvent and add an excess of a solution of HCl in an organic solvent (e.g., diethyl ether). The less soluble hydrochloride salt will often precipitate.
-
Purification Considerations: For purification of the free base, silica gel column chromatography is a common method. A solvent system of methanol in dichloromethane is often effective for eluting these polar compounds.[14]
II. Frequently Asked Questions (FAQs)
Q4: Which acidic condition is generally "milder" for Boc deprotection: TFA or HCl?
A4: The term "milder" can be subjective and depends on the context. Generally, while both are strong acids, the choice of solvent and concentration plays a significant role.[6] A dilute solution of TFA (e.g., 20% in DCM) might be considered milder than concentrated HCl. However, for preventing side reactions with other acid-sensitive groups, carefully controlled conditions with HCl at low temperatures (e.g., 0 °C) can be more selective.[15]
Q5: Can I perform Boc deprotection under non-acidic conditions?
A5: Yes, alternative methods exist, although they are less common for routine deprotection. Thermal deprotection can be effective but requires high temperatures that may not be suitable for complex molecules.[16] Additionally, certain Lewis acids like zinc bromide can cleave the Boc group under milder, non-protic conditions, which can be advantageous for substrates with acid-labile functionalities.[17][18]
Q6: How does the stability of the diazaspiro[3.4]octane core hold up under typical deprotection conditions?
A6: The diazaspiro[3.4]octane scaffold is generally robust under standard acidic conditions used for Boc deprotection. However, prolonged exposure to very harsh conditions or high temperatures could potentially lead to degradation, such as the opening of the strained azetidine ring.[14] It is always advisable to use the mildest conditions necessary to achieve complete deprotection and to monitor the reaction closely.
Workflow for Troubleshooting Boc Deprotection
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
-
Al-Aabed, Y., & El-Faham, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research, 4(5), 2536-2541. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection : r/Chempros. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Belov, D. S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Retrieved from [Link]
-
Wiley Online Library. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10173. [Link]
-
ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 16(43), 12189-12195. [Link]
-
ResearchGate. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Retrieved from [Link]
-
PubMed. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-METHYL-1,6-DIAZASPIRO(3.4)OCTANE, (3S,4R)-. Retrieved from [Link]
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sterically Hindered Amines - Enamine [enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. mcours.net [mcours.net]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing solubility of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate for reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate. It addresses common challenges related to its solubility and offers practical solutions to optimize its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The limited solubility of this compound is primarily due to its salt form. As an oxalate salt of a diamine, it possesses a high lattice energy, making it more stable in its crystalline form than when solvated by many organic solvents. The presence of both a bulky, non-polar tert-butyl group and a polar oxalate counter-ion contributes to its amphiphilic nature, which can further complicate solvent selection.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial solubility screening, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are recommended. In some cases, protic solvents like methanol or ethanol can be effective, particularly with heating. However, the reactivity of these protic solvents with other reagents in your reaction should be considered.
Q3: Can I convert the oxalate salt to the free base to improve solubility? If so, how?
A3: Yes, converting the oxalate salt to the free base is a common and effective strategy to enhance solubility in a wider range of organic solvents, such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). This can be achieved by a simple acid-base extraction.
Troubleshooting Guide: Optimizing Solubility for Reactions
Issue 1: The compound does not dissolve in the chosen reaction solvent.
Root Cause Analysis:
-
Incorrect Solvent Choice: The polarity of the solvent may not be suitable for the oxalate salt.
-
Insufficient Temperature: The dissolution of this compound is often endothermic, and heating may be required.
-
Low Solvent Volume: The concentration of the compound may be above its saturation point in the chosen solvent.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents.
-
Thermal Assistance: Gradually heat the mixture while stirring. Be mindful of the thermal stability of the compound and other reagents.
-
Increase Solvent Volume: If the reaction conditions permit, increase the amount of solvent to reduce the concentration.
Issue 2: The compound precipitates out of solution during the reaction.
Root Cause Analysis:
-
Change in Solvent Polarity: The addition of a less polar reagent or a change in the reaction mixture's composition can reduce the compound's solubility.
-
Temperature Fluctuation: If the reaction was heated to dissolve the compound, cooling can cause it to crash out.
-
Formation of an Insoluble Product: The product of the reaction may be less soluble than the starting material.
Solutions:
-
Co-solvent System: Consider using a mixture of solvents to maintain solubility throughout the reaction.
-
Maintain Temperature: Ensure the reaction temperature is kept constant.
-
In-situ Free-basing: If applicable, add a base to the reaction mixture to form the more soluble free base in situ.
Experimental Protocols
Protocol 1: Conversion of Oxalate Salt to Free Base
Objective: To convert the poorly soluble oxalate salt to the more soluble free base form.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the oxalate salt in a mixture of DCM and saturated aqueous NaHCO₃ solution in a separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The organic layer (DCM) will contain the free base.
-
Drain the lower organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base as an oil or solid.
Protocol 2: In-situ Free-basing for Reaction
Objective: To generate the soluble free base directly in the reaction vessel.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., DCM, THF, ACN)
-
A suitable non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the oxalate salt and the anhydrous reaction solvent.
-
Stir the resulting suspension.
-
Add 2.2 to 2.5 equivalents of the non-nucleophilic base (e.g., TEA or DIPEA) dropwise to the suspension.
-
Stir the mixture at room temperature until the solid dissolves completely, indicating the formation of the free base.
-
Proceed with the addition of other reagents for your reaction.
Data Presentation
Table 1: Qualitative Solubility of this compound and its Free Base
| Solvent | Oxalate Salt | Free Base |
| Dichloromethane (DCM) | Insoluble | Soluble |
| Tetrahydrofuran (THF) | Sparingly Soluble | Soluble |
| Acetonitrile (ACN) | Sparingly Soluble | Soluble |
| Dimethylformamide (DMF) | Soluble | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble | Soluble |
| Methanol (MeOH) | Soluble | Soluble |
| Water (H₂O) | Soluble | Insoluble |
| Toluene | Insoluble | Soluble |
Visualizations
Caption: Decision workflow for troubleshooting solubility issues.
Caption: Workflow for converting the oxalate salt to its free base.
References
-
PubChem Compound Summary for CID 15967751, this compound. National Center for Biotechnology Information. [Link]
- General Principles of Salt Formation and Selection for Pharmaceutical Applications.Pharmaceutical Development and Technology, 2006. (This is a representative reference for the principles of salt solubility; a specific article URL is not provided as the concept is general knowledge in the field).
Technical Support Center: A Researcher's Guide to the Removal of Oxalate Counterion from Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth, practical advice for researchers, scientists, and drug development professionals on a common yet critical synthetic transformation: the removal of the oxalate counterion from tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate to yield the free base. This process, often called "free-basing," is essential for subsequent reactions or biological assays where the parent amine is required.
This document moves beyond a simple protocol, offering detailed troubleshooting FAQs that address the nuanced challenges you may encounter. We will explore the chemical principles, justify methodological choices, and provide step-by-step instructions to ensure a successful and reproducible outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental principle for removing the oxalate counterion?
Answer: The core of this procedure is a classic acid-base neutralization reaction.[1][2] Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate is an ammonium salt, formed by the reaction of the basic secondary amine on the spirocycle with the dicarboxylic oxalic acid. To isolate the neutral "free base" amine, we must add a base that is stronger than the target amine itself. This added base will deprotonate the ammonium cation, liberating the neutral amine and forming a new salt with the oxalate anion.[3][4][5]
The overall transformation is illustrated below:
Caption: Acid-base neutralization to liberate the free amine.
Because the resulting free base is significantly more soluble in organic solvents than in water, and the newly formed sodium oxalate salt is highly soluble in water but not in most organic solvents, we can efficiently separate the two using a liquid-liquid extraction.[4][6]
Q2: Which base should I choose for the neutralization, and why is the choice critical?
Answer: The choice of base is the most critical parameter in this procedure, as it directly impacts both the reaction efficiency and the integrity of the Boc (tert-butyloxycarbonyl) protecting group. The Boc group is known to be stable under most basic conditions but can be cleaved by strong acids or harsh basic conditions.[7][8][9]
Here is a comparison of common bases for this application:
| Base | Formula | Strength | Key Considerations & Rationale |
| Sodium Bicarbonate | NaHCO₃ | Weak | (Recommended) Sufficiently basic (pKa of conjugate acid H₂CO₃ is ~6.4) to deprotonate the secondary ammonium salt. It is mild and poses a very low risk of hydrolyzing the Boc group. Its use may generate CO₂ gas, requiring slow addition and proper venting. |
| Sodium Carbonate | Na₂CO₃ | Moderate | A stronger base than bicarbonate (pKa of conjugate acid HCO₃⁻ is ~10.3). It ensures complete and rapid deprotonation. While generally safe for the Boc group at room temperature, prolonged exposure or heating should be avoided. |
| Sodium Hydroxide | NaOH | Strong | (Use with Caution) A very strong base that will rapidly deprotonate the amine. However, it significantly increases the risk of cleaving the Boc protecting group, especially at concentrations above 1M or with extended reaction times. Its use is generally not recommended unless milder bases fail. |
Expert Recommendation: Always start with the mildest base that can effectively deprotonate the amine. Saturated aqueous sodium bicarbonate is the preferred choice for this transformation due to its efficacy and excellent safety profile concerning the Boc group.
Q3: Can you provide a standard, step-by-step protocol for the free-basing procedure?
Answer: Certainly. The following is a robust, field-proven protocol for the conversion of the oxalate salt to its free base form. This procedure is designed for a ~1 gram scale and can be adjusted accordingly.
Experimental Protocol: Free-Basing of Boc-2,6-diazaspiro[3.4]octane Oxalate
Materials:
-
This compound (1.0 g)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL)
-
Deionized water (20 mL)
-
Brine (saturated aqueous NaCl solution) (20 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel (125 mL), Erlenmeyer flask, round-bottom flask
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 g of the oxalate salt in a 125 mL Erlenmeyer flask containing 25 mL of dichloromethane (DCM). Add 25 mL of deionized water. The salt may not fully dissolve at this stage, resulting in a slurry.
-
Neutralization: Transfer the mixture to a 125 mL separatory funnel. Slowly add 30 mL of saturated aqueous NaHCO₃ solution in portions.
-
Causality Insight: Add the base slowly to control the effervescence (CO₂ release) from the neutralization of excess oxalic acid and bicarbonate. Swirl gently and vent the funnel frequently by inverting it and opening the stopcock.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely. The organic layer contains the desired free base, while the aqueous layer contains sodium oxalate.
-
pH Confirmation: Using a glass rod, spot the upper aqueous layer onto pH paper. The pH should be ≥ 8 to ensure complete deprotonation of the amine. If not, add more NaHCO₃ solution and re-extract.
-
Separation: Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.
-
Re-extraction: To maximize recovery, add a fresh 15 mL portion of DCM to the separatory funnel, shake, and combine the organic layer with the first extract.
-
Washing: Return the combined organic extracts to the separatory funnel. Wash the organic layer sequentially with 20 mL of deionized water and then 20 mL of brine.
-
Causality Insight: The water wash removes residual water-soluble impurities. The brine wash removes bulk water from the organic phase, initiating the drying process and helping to break any minor emulsions.[10]
-
-
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄, and swirl. The drying agent should move freely without clumping, indicating the solution is dry.
-
Isolation: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, typically as a clear oil or a white solid.
Q4: I'm seeing a white precipitate during the extraction. What is it and what should I do?
Answer: The white precipitate you are observing at the interface or in the aqueous layer is almost certainly sodium oxalate .
Explanation: The neutralization reaction produces sodium oxalate (Na₂C₂O₄). While sodium oxalate is soluble in water (approx. 3.7 g/100 mL at 20°C), its solubility can be exceeded if the reaction is highly concentrated.[6][11][12] Furthermore, sodium oxalate is practically insoluble in common organic solvents like DCM, ethyl acetate, and ether.[6][13] This insolubility is the primary reason it remains in the aqueous phase.
Troubleshooting Steps:
-
Do Not Panic: This is a common observation and does not indicate a problem with the liberation of your amine.
-
Add More Water: If the precipitate is thick and hindering layer separation, add 10-20 mL of deionized water to the separatory funnel and shake again. This should dissolve the precipitate.
-
Filter if Necessary: In rare, highly concentrated cases, you may need to filter the entire biphasic mixture through a coarse filter (like a Büchner funnel with filter paper) to remove the solid before proceeding with the layer separation. Wash the collected solid with a small amount of the organic solvent to recover any trapped product.
Q5: I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
Answer: Emulsion formation is a common frustration in liquid-liquid extractions, particularly with amine-containing compounds.[14][15] An emulsion is a stable suspension of one liquid in another, preventing the clean separation of layers.
Strategies to Prevent and Break Emulsions:
-
Gentle Initial Mixing: Instead of vigorous shaking, start by gently inverting the separatory funnel 10-15 times. This is often sufficient for the extraction without creating a stable emulsion.[15]
-
Add Brine: The most effective method is to add a few milliliters of saturated brine (NaCl solution). The increased ionic strength of the aqueous phase often forces the layers to separate.[14][15]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool in a filter funnel. This can help to coalesce the dispersed droplets.
Caption: Decision workflow for handling emulsions.
Q6: How can I confirm that the conversion is complete and the Boc group is intact?
Answer: Post-reaction analysis is crucial for validation. A combination of simple in-process checks and final spectroscopic analysis is recommended.
-
In-Process Check (pH): As mentioned in the protocol, the aqueous layer should be basic (pH ≥ 8) after extraction. This is a strong indicator that the ammonium salt has been fully neutralized.
-
Thin-Layer Chromatography (TLC):
-
Spotting: Spot your starting material (oxalate salt), the reaction mixture (organic layer), and a co-spot on a TLC plate.
-
Eluent: A typical mobile phase would be 5-10% Methanol in Dichloromethane.
-
Analysis: The free base should have a higher Rf value (travel further up the plate) than the highly polar oxalate salt. A complete reaction will show the disappearance of the starting material spot and the appearance of a single, new product spot.
-
-
¹H NMR Spectroscopy: This is the definitive method.
-
Boc Group Signature: Look for the characteristic singlet at ~1.4 ppm, integrating to 9 protons. The presence and correct integration of this peak confirm the Boc group is intact.
-
Disappearance of Oxalate: The starting material may have a very broad proton signal for the N-H⁺, which will be replaced by a sharper N-H signal in the free base. Crucially, any signals associated with oxalic acid will be absent.
-
Spirocycle Protons: The signals corresponding to the spirocyclic CH₂ groups should become sharper and may shift slightly upon conversion to the free base.
-
References
-
Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Bibliomed. (n.d.). SOLVATION PARAMETERS FOR SODIUM OXALATE IN MIXED ETHANOL-WATER SOLVENTS AT 301.15 K. Retrieved from [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diacetonamine, acid oxalate. Retrieved from [Link]
-
UMass Lowell. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
YouTube. (2021). Acid-base reactions (amines). Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium oxalate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Reddit r/chemhelp. (2022). Is ammonium salt+strong base reaction a neutralization reaction? And why? Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2013). Solubility of Sodium Oxalate in Concentrated Electrolyte Solutions. Retrieved from [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
-
YouTube. (2022). Neutralization reactions for carboxylic acids and amines. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sodium oxalate | 62-76-0 [chemicalbook.com]
- 12. Sodium oxalate - Wikipedia [en.wikipedia.org]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Characterization of Spirocyclic Amines
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Introduction
Spirocyclic amines are a class of molecules of immense interest in modern drug discovery. Their rigid, three-dimensional architectures offer a powerful strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as higher solubility and metabolic stability, while providing precise vectoral orientations for pharmacophore elements.[1][2] However, the very structural complexity that makes these compounds so valuable also presents significant challenges for their analytical characterization.
This guide is designed to serve as a technical support resource for researchers encountering common issues during the characterization of novel spirocyclic amines. It is structured in a question-and-answer format to directly address specific problems, providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your own work.
Troubleshooting by Analytical Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule structure elucidation, but the spectra of spirocyclic amines can be notoriously complex.
Q1: Why is the 1H NMR spectrum of my spirocyclic amine so crowded and difficult to interpret, with many overlapping multiplets?
A1: This is a classic challenge stemming from the rigid, three-dimensional nature of the spirocyclic core.
-
Causality: The spiro-fusion severely restricts conformational flexibility. This rigidity often makes protons on the same methylene (-CH2-) group chemically and magnetically non-equivalent. These are known as diastereotopic protons. Instead of a simple triplet or quartet, they will appear as two distinct signals, each coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling), leading to complex higher-order splitting patterns (e.g., doublet of doublets, triplets of doublets).
-
Troubleshooting Protocol: A multi-spectrum approach is required to deconvolute this complexity. The goal is to use 2D NMR to spread the information into a second dimension, resolving the overlap.[3]
Step-by-Step Workflow for NMR Analysis:
-
Optimize 1D 1H Acquisition: Ensure you have high-quality data. Use a higher field spectrometer (e.g., 500 MHz or greater) if available to increase spectral dispersion.
-
Acquire 13C and DEPT-135/APT: Obtain a standard proton-decoupled 13C spectrum. A DEPT-135 or APT experiment is crucial as it will differentiate between CH, CH2, and CH3 signals, helping to assign the carbon skeleton.
-
1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the proton connectivity within each ring of the spirocycle.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton signal directly to the carbon it is attached to. It allows you to definitively link the proton and carbon frameworks.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the different spin systems (fragments) identified in the COSY spectrum and is essential for assigning quaternary carbons, including the spirocenter itself.
-
1H-1H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry, a NOESY or ROESY experiment is required. These experiments show correlations between protons that are close in space, even if they are not directly bonded. For example, a correlation between a proton on one ring and a proton on another can confirm their spatial proximity and help define the 3D structure.[4][5]
-
-
Visualization of the Workflow:
Caption: Systematic workflow for elucidating spirocyclic amine structures via NMR.
Q2: The N-H proton signal in my 1H NMR is very broad or doesn't appear at all. How can I confirm its presence?
A2: N-H protons are often problematic in 1H NMR.
-
Causality: The N-H proton signal is often broadened by quadropolar relaxation from the 14N nucleus. Furthermore, its chemical shift is highly variable and depends on concentration, solvent, and temperature. It can also undergo rapid chemical exchange with trace amounts of water or acid in the solvent, which can broaden the signal to the point where it disappears into the baseline.[6]
-
Troubleshooting:
-
D2O Exchange: The definitive test. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H spectrum. The N-H proton will exchange with deuterium (N-D), causing its signal to disappear from the spectrum.[6] This is a simple and highly effective confirmation.
-
Low Temperature: Cooling the sample can sometimes slow down the exchange rate and sharpen the N-H signal, occasionally revealing coupling to adjacent protons.
-
IR Spectroscopy: A complementary technique. Primary (R-NH2) and secondary (R2-NH) amines show characteristic N-H stretching absorptions in the 3300-3500 cm-1 region of an IR spectrum.[6] Primary amines will typically show two bands (symmetric and asymmetric stretches), while secondary amines show one. Tertiary spirocyclic amines will show no signal in this region.[6]
-
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns that are crucial for confirming the structure.
Q1: My spirocyclic amine doesn't show a clear molecular ion (M+) peak in Electron Ionization (EI) mode. How can I confirm the molecular weight?
A1: The molecular ion of aliphatic and cyclic amines can be weak or absent in EI-MS because the initial radical cation is often unstable and fragments rapidly.[7][8]
-
Causality: The nitrogen atom readily directs fragmentation. The most common initial fragmentation is the loss of an alkyl radical adjacent to the nitrogen (α-cleavage), which produces a stable, resonance-stabilized iminium cation. This fragmentation is often so favorable that the parent molecular ion does not survive long enough to be detected.
-
Troubleshooting:
-
Switch to Soft Ionization: Use techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). These are "softer" methods that impart less energy to the molecule during ionization.
-
ESI Protocol: Dissolve the amine in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid). The acid protonates the basic amine, and ESI will detect the stable protonated molecule, [M+H]+. This is the most reliable way to determine the molecular weight of an amine.
-
High-Resolution MS (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain an accurate mass of the [M+H]+ ion. This allows for the calculation of the elemental formula, providing a very high degree of confidence in the molecular identity.
-
Q2: The fragmentation pattern of my spirocyclic amine is complex. Are there any characteristic fragmentation pathways to look for?
A2: Yes, while complex, spirocyclic systems often exhibit predictable fragmentation pathways that can provide structural clues.
-
Causality: Fragmentation is driven by the formation of stable ions and neutral losses. For spirocycles, this often involves ring-opening reactions, cleavages at the spiro-junction, or retro-Diels-Alder reactions if unsaturated rings are present.[9][10]
-
Characteristic Fragmentation Patterns:
-
α-Cleavage: As mentioned, cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway. The largest substituent is typically lost preferentially as a radical.[7]
-
Ring Cleavage: Look for fragment ions corresponding to the opening of one of the rings attached to the spirocenter.
-
Cyclic Imine Fragment: The core imine moiety is often observed as a stable, low-mass fragment. For example, spirolide toxins frequently show a characteristic fragment at m/z 164 corresponding to the cyclic imine ring.[10]
-
MS/MS Analysis: To understand the complex patterns, perform a tandem MS (MS/MS or MSn) experiment. Isolate the [M+H]+ ion and fragment it via collision-induced dissociation (CID). This simplifies the spectrum by showing only the fragments that originate from your parent molecule, helping to piece together the structure.[9]
-
Chromatography (HPLC / SFC)
Chromatography is essential for assessing purity and for separating enantiomers of chiral spirocyclic amines.
Q1: My spirocyclic amine shows severe peak tailing or a broad peak in Reverse-Phase HPLC. What is the cause and how can I fix it?
A1: This is a very common problem when analyzing basic compounds like amines on standard silica-based C18 columns.
-
Causality: Peak tailing for basic analytes is often caused by secondary interactions between the protonated amine and negatively charged, ionized silanol groups (Si-O-) on the surface of the silica stationary phase.[11] These strong ionic interactions lead to poor peak shape and can cause irreversible adsorption.
-
Troubleshooting Protocol:
| Strategy | Mechanism | Recommended Action | Caveats |
| Mobile Phase pH Control | Neutralize the analyte or the silanols. | Low pH: Add 0.1% TFA or formic acid to the mobile phase. This protonates the silanols (Si-OH), minimizing ionic interaction. High pH: Use a high-pH stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate at pH 10. This deprotonates the amine (R2N), making it neutral. | TFA can cause ion suppression in MS. High pH will rapidly degrade standard silica columns.[11] |
| Use of Additives | Compete for active sites. | Add a small amount (e.g., 0.1-0.5%) of a basic "sacrificial amine" like triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte. | TEA can also cause ion suppression in MS and has a strong UV absorbance. |
| Change Stationary Phase | Eliminate the source of the problem. | Use an End-Capped Column: Modern columns are "end-capped" to reduce the number of free silanols, but some always remain. Ensure you are using a high-quality, modern column.[11] Switch to a Different Support: Consider columns with hybrid silica or polymer-based supports that are more resistant to high pH and have fewer active sites. | May require re-development of the method. |
-
Decision Tree for Troubleshooting Peak Shape:
Caption: A troubleshooting decision tree for poor HPLC peak shape of basic amines.
Q2: I need to separate the enantiomers of my chiral spirocyclic amine. Where do I start?
A2: Chiral separations are often achieved by trial-and-error, but a systematic screening approach is most effective. Supercritical Fluid Chromatography (SFC) is now a predominant technique for chiral separations due to its speed and efficiency.[12][13][14]
-
Causality: Enantiomers have identical physical properties in an achiral environment. Separation requires a chiral environment, provided by a Chiral Stationary Phase (CSP). The CSP forms transient, diastereomeric complexes with the enantiomers, which have different energies and thus different retention times.
-
Recommended Screening Protocol:
-
Technique Choice: SFC is often preferred over HPLC for its higher efficiency, faster run times, and reduced solvent waste.[12][14]
-
Column Screening: The most critical parameter is the CSP. Screen a set of diverse polysaccharide-based columns (e.g., derivatives of cellulose and amylose like Chiralpak AD, AS, IC, etc.) as they are broadly applicable.
-
Mobile Phase: In SFC, the mobile phase is typically CO2 with an alcohol co-solvent (e.g., Methanol, Ethanol, Isopropanol). Screen these co-solvents.
-
Additives: For basic amines, acidic or basic additives are often essential to achieve separation and good peak shape.[15] Screen a low concentration (e.g., 0.1%) of additives like diethylamine (DEA) or ethanesulfonic acid (ESA).[15] ESA can be particularly effective for basic compounds that are difficult to separate otherwise.[15]
-
X-ray Crystallography
A single-crystal X-ray structure provides unambiguous proof of structure and absolute stereochemistry.
Q: I am having trouble growing diffraction-quality single crystals of my spirocyclic amine. What can I do?
A: Crystallization is often the rate-limiting step in an X-ray analysis and can be a significant challenge.[16]
-
Causality: Crystal formation requires molecules to pack in a highly ordered, repeating lattice. Spirocyclic amines, while rigid, can have awkward shapes that do not pack easily. High purity (>98%) is essential, as impurities can inhibit lattice formation.[17]
-
Troubleshooting Strategies:
-
Salt Formation: This is the most effective strategy for basic amines. React your amine with a range of structurally simple, rigid acids (e.g., HCl, HBr, tartaric acid, mandelic acid) to form salts. Salts often have strong hydrogen bonding networks and higher lattice energies, making them much more likely to crystallize than the free base.
-
Systematic Screening: Do not rely on a single condition. Use commercially available crystallization screens that allow you to test hundreds of conditions (different solvents, precipitants, and temperatures) with a very small amount of material.
-
Solvent Systems: Explore a wide range of solvent systems for slow evaporation, vapor diffusion, or solvent layering techniques. Common choices include combinations of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which it is less soluble), such as Dichloromethane/Hexane, Methanol/Ether, or Acetone/Water.
-
Patience: Sometimes, crystals can take weeks or even months to grow. Once an experiment is set up, leave it undisturbed and check it periodically under a microscope. Even if initial attempts yield oils or microcrystalline powder, these can sometimes serve as seeds for better crystal growth in subsequent experiments.[16] In many cases, even if a full structure determination is challenging, obtaining a crystal can confirm the compound's connectivity and relative configuration.[4][5]
-
Frequently Asked Questions (FAQs)
Q: My spirocyclic amine has a much lower pKa than a similar acyclic amine. Why?
A: The rigid spirocyclic framework can influence the geometry and hybridization of the nitrogen atom. Steric hindrance around the nitrogen lone pair can make it less available for protonation, thereby decreasing the basicity (lowering the pKa) compared to a flexible acyclic analogue where the lone pair is more accessible.
Q: I have confirmed the structure, but the biological activity is much lower than expected. Could characterization be a factor?
A: Absolutely. If your compound is chiral and you have synthesized a racemate, it is very common for one enantiomer to be highly active while the other is inactive or even has an opposing effect. It is critical to perform a chiral separation (see Chromatography section) and test the individual enantiomers to understand the true structure-activity relationship.
Q: Are there any safety considerations specific to characterizing spirocyclic amines?
A: While general laboratory safety protocols should always be followed, remember that many small, rigid amines can be volatile and have potent biological activity. Always handle them in a well-ventilated fume hood, especially when preparing solutions or handling solid material. Their improved physicochemical properties might also mean higher membrane permeability, so appropriate personal protective equipment (gloves, lab coat, safety glasses) is essential to prevent exposure.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- De Mangelings, D., & Vander Heyden, Y. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography.
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Clark, J. (n.d.).
- University of Calgary.
- Kertesz, V., et al. (2013).
- Harried, S. S., et al. (2018).
- Harpsøe, K., et al. (2011). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs.
- Stringham, R. W. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
- Regalado, E. L. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG - Federal Agency for Medicines and Health Products.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Wenslow, R. M. Jr. (2001). Chiral separations performed by enhanced-fluidity liquid chromatography on a macrocyclic antibiotic chiral stationary phase. Journal of Biochemical and Biophysical Methods.
- Jones, A. D. (2010). X-Ray Crystallography of Chemical Compounds.
- Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them.
- Carreira, E. M., et al. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters.
- Carreira, E. M., et al. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. American Chemical Society.
- Carreira, E. M., & Kärkäs, M. D. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
- Carreira, E. M., et al. (2000). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry.
- Carreira, E. M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
- Carreira, E. M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
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Preventing dimer formation in reactions with diazaspirocycles
Navigating the Challenge of Dimer Formation in the Functionalization of Diazaspirocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspirocycles. This guide provides in-depth troubleshooting strategies and frequently asked questions to address a critical challenge in the synthetic manipulation of these scaffolds: the prevention of dimer formation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to solve problems effectively in your own labs.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding dimer formation when working with diazaspirocycles.
Q1: What is "dimer formation" in the context of diazaspirocycle reactions?
A: In this context, "dimer formation" can refer to two primary undesired reaction pathways:
-
Homocoupling of Reagents: This is the classic dimerization where two molecules of your coupling partner (e.g., an aryl halide in a Buchwald-Hartwig reaction) react with each other to form a symmetrical biaryl species. This consumes your reagent, reduces the yield of the desired product, and complicates purification.[1]
-
Dimerization of the Diazaspirocycle: This occurs when two diazaspirocycle molecules become linked, typically through a cross-coupling reaction involving a bifunctional reagent.
-
Double Functionalization: While not a "dimer" in the traditional sense, the non-selective reaction at both nitrogen atoms of the diazaspirocycle can be a related issue, leading to a symmetrical, doubly-substituted product instead of the desired mono-substituted adduct. This is often a primary challenge due to the inherent symmetry of the diazaspirocycle core.
Q2: Why is my reaction producing a dimer of my aryl halide instead of the N-arylated diazaspirocycle?
A: This is a common issue in palladium-catalyzed cross-coupling reactions.[2] The primary causes include:
-
Presence of Oxygen: Trace oxygen can promote the oxidative coupling of your starting materials.[1]
-
Incorrect Catalyst State: Using a Pd(II) precatalyst without ensuring its efficient reduction to the active Pd(0) state can lead to side reactions. Some Pd(II) species can facilitate homocoupling.[1][3]
-
Sub-optimal Ligand or Base: The choice of ligand and base is critical for controlling the rates of the catalytic cycle steps (oxidative addition, transmetalation, reductive elimination). An imbalance can favor side reactions like homocoupling.[2]
Q3: How can I selectively functionalize only one nitrogen on the diazaspirocycle?
A: Achieving mono-selectivity on a symmetrical substrate is a significant challenge. The key is to manipulate the reaction conditions to disfavor the second reaction after the first has occurred. Strategies include:
-
Steric Hindrance: Once the first bulky group is added, it can sterically shield the second nitrogen, making it less accessible to the catalyst.[4][5][6]
-
Stoichiometry Control: Using a limited amount of the electrophile (e.g., 1.0-1.2 equivalents) can statistically favor mono-functionalization.
-
Protecting Groups: The most robust method is to protect one nitrogen, perform the reaction on the unprotected nitrogen, and then deprotect. This provides complete control over selectivity.[7][8][9][10]
Q4: What are the first analytical signs that I have a dimerization problem?
A: You should suspect dimerization if you observe the following during your reaction work-up and analysis:
-
TLC Analysis: An unexpected, often less polar spot appearing, which may correspond to the homocoupled reagent.
-
LC-MS Analysis: A mass peak corresponding to double the mass of your reagent (minus leaving groups) or a peak corresponding to the doubly-functionalized diazaspirocycle. Be cautious of in-source dimer formation in the mass spectrometer; concentration-dependent studies can help differentiate this from a true reaction product.[11][12]
-
NMR Analysis: In your crude NMR, you may see characteristic symmetrical signals for the homocoupled product or a set of signals indicating symmetrical double substitution on the diazaspirocycle.[11]
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving specific dimerization issues encountered during experiments.
Issue 1: Excessive Homocoupling of Coupling Partners (e.g., Biaryl Formation)
This is one of the most frequent side reactions in cross-coupling chemistry.
Underlying Causes & Mechanistic Insight: Homocoupling in reactions like Suzuki or Stille coupling often arises from an inefficient catalytic cycle. If the transmetalation step (transfer of the organic group to palladium) is slow compared to other pathways, the organopalladium intermediate has a longer lifetime to participate in side reactions. Oxygen is a major culprit, as it can facilitate the oxidative dimerization of organometallic reagents or catalyst species.[1]
Solutions & Step-by-Step Protocols:
1. Rigorous Exclusion of Oxygen:
-
Why it works: Removing oxygen prevents oxidative pathways that lead to homocoupling.[1]
-
Protocol: Solvent Degassing
-
Choose an appropriate solvent (e.g., Toluene, Dioxane, THF).
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Perform at least three "freeze-pump-thaw" cycles:
-
Freeze the solvent using a liquid nitrogen bath.
-
Apply high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the solvent, allowing dissolved gases to bubble out.
-
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
Alternatively, for less sensitive reactions, sparge the solvent with Argon for 30-60 minutes.
-
2. Optimize Catalyst and Ligand System:
-
Why it works: Using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) avoids potential side reactions associated with Pd(II) sources.[3] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination, favoring the desired cross-coupling over side reactions.[2]
-
Protocol: Catalyst and Ligand Selection
-
Switch from a Pd(II) source (like Pd(OAc)₂) to a Pd(0) source (like Pd(PPh₃)₄ or Pd₂(dba)₃).
-
If using a Pd(II) source, ensure your conditions effectively promote its reduction.
-
Employ bulky, electron-rich ligands. The optimal palladium-to-ligand ratio (typically 1:1 to 1:2) may need to be screened.
-
Consult literature for ligands proven to be effective for your specific class of coupling reaction (e.g., Buchwald-Hartwig N-arylation).[13]
-
3. Control Reagent Concentration:
-
Why it works: Dimerization is often a second-order reaction, meaning its rate is highly dependent on concentration. Keeping the concentration of the reactive organometallic species low minimizes the chance of two such molecules reacting with each other.[14]
-
Protocol: Slow Addition
-
Set up your reaction with the diazaspirocycle, catalyst, ligand, base, and solvent in the reaction flask.
-
Dissolve the more reactive coupling partner (e.g., boronic acid, organostannane) in a separate, dry flask with degassed solvent.
-
Using a syringe pump, add the solution of the coupling partner to the reaction flask over several hours. This maintains a low, steady-state concentration, favoring the reaction with the catalyst complex over self-coupling.
-
Caption: Troubleshooting workflow for homocoupling.
Issue 2: Lack of Mono-Selectivity (Double Functionalization of the Diazaspirocycle)
This is a challenge of selectivity rather than a side reaction of the reagents themselves.
Underlying Causes & Mechanistic Insight: The two nitrogen atoms in an unsubstituted diazaspirocycle are often electronically and sterically equivalent. After the first N-functionalization, the electronic nature of the second nitrogen changes, which can either increase or decrease its reactivity. More significantly, the newly introduced group can sterically hinder the second reaction site. If this steric hindrance is insufficient, double functionalization will occur, especially if excess electrophile is used.[15][16]
Solutions & Step-by-Step Protocols:
1. Strategic Use of Protecting Groups:
-
Why it works: This is the most definitive method for ensuring mono-functionalization. By masking one nitrogen, you force the reaction to occur at the desired site.[8][9] The choice of protecting group is critical; it must be stable to the reaction conditions and easy to remove afterward without affecting the newly installed group.[7]
-
Protocol: Boc Protection & Deprotection
-
Protection:
-
Dissolve the diazaspirocycle (1.0 equiv.) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equiv.) and a base like Triethylamine (TEA, 1.2 equiv.) or DMAP (cat.).
-
Stir at room temperature until TLC/LC-MS confirms the formation of the mono-Boc protected product.
-
Purify the mono-protected intermediate by column chromatography.
-
-
Functionalization:
-
Use the purified mono-Boc-diazaspirocycle in your desired reaction (e.g., Buchwald-Hartwig amination).
-
-
Deprotection:
-
Dissolve the functionalized, protected product in a solvent like DCM or Dioxane.
-
Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Stir at room temperature until deprotection is complete.
-
Remove the acid under vacuum and perform an aqueous work-up.
-
-
Caption: Workflow for selective mono-functionalization.
2. Leverage Steric Hindrance:
-
Why it works: By choosing a bulky coupling partner, the first functionalization can create a sterically demanding environment around the second nitrogen, effectively shielding it from the catalyst.[5][6]
-
Protocol: Substrate and Condition Choice
-
If possible, choose a coupling partner with bulky ortho-substituents.
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures increase the kinetic penalty for the sterically hindered second reaction.
-
Use precisely 1.0 equivalent of the coupling partner to statistically disfavor the second addition.
-
The following table provides representative data on how different strategies can impact the product distribution in a hypothetical N-arylation of a diazaspirocycle with an aryl bromide.
| Strategy Employed | Aryl Bromide (Equiv.) | Temperature (°C) | Mono-Product Yield (%) | Di-Product Yield (%) | Notes |
| None (Control) | 2.5 | 100 | < 5 | > 90 | Reaction goes to completion at both sites. |
| Stoichiometry Control | 1.1 | 100 | 45 | 40 | Results in a difficult-to-separate mixture. |
| Steric Hindrance¹ | 1.1 | 60 | 65 | 15 | Lower temp and bulky substrate improve selectivity. |
| Boc-Protecting Group | 1.2 | 100 | >95 ² | < 2 | Optimal and most reliable method. |
¹Using a bulky 2,6-disubstituted aryl bromide. ²Yield after deprotection step.
Part 3: Conclusion & Best Practices
Preventing dimer formation in reactions with diazaspirocycles requires a multi-faceted approach that addresses both reagent side reactions and substrate selectivity.
-
For Homocoupling: The paramount considerations are the rigorous exclusion of oxygen and the use of an optimized catalyst system, potentially combined with slow addition techniques.
-
For Mono-Selectivity: While controlling stoichiometry and leveraging steric hindrance can be effective, the use of an orthogonal protecting group strategy is the most robust and reliable method for achieving clean, predictable mono-functionalization.
By understanding the mechanisms that lead to these undesired products, researchers can rationally design experiments, troubleshoot effectively, and accelerate their research and development goals.
References
-
Martínez‐Pardo, P., Laviós, A., Sanz‐Marco, A., Vila, C., Pedro, J. R., & Blay, G. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis, 362(17), 3564–3569. [Link]
-
García-García, P., et al. (2020). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link]
-
University of Bath. Protecting Groups. Course Material. [Link]
-
Cunha, R. L., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Baklanov, M. A., et al. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. National Institutes of Health. [Link]
-
Rybakov, V. B., et al. (2019). Oxa-spirocycles: synthesis, properties and applications. National Institutes of Health. [Link]
-
ResearchGate. (2018). How do I know whether the dimers from my MS spectrum are naturally occurring in nature or they were actually formed during the ionization process?. [Link]
-
ResearchGate. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?. [Link]
-
Huang, D-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]
-
Matulaitis, T., et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. [Link]
-
ResearchGate. (2019). Reaction Conditions for Dimer Synthesis. [Link]
-
Chen, B., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]
-
de Lalla, C., et al. (2022). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Frontiers in Chemistry. [Link]
-
He, X-F., et al. (2019). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules. [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. [Link]
-
Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. [Link]
-
Bondarenko, S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health. [Link]
-
Boukattaya, M., et al. (2021). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. New Journal of Chemistry. [Link]
-
CrashCourse. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]
-
Wirén, R., et al. (2014). Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis. Rapid Communications in Mass Spectrometry. [Link]
-
Kumar, A., et al. (2015). Synthesis of functionalized dispiro-oxindoles through azomethine ylide dimerization and mechanistic studies to explain the diastereoselectivity. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). CataCXium P Catalysts for Cross-Coupling Reactions of Aryl Halides. [Link]
-
Kattela, S., et al. (2022). Pd-Catalyzed Dynamic Kinetic Asymmetric Cross-Coupling of Heterobiaryl Bromides with N-Tosylhydrazones. Organic Letters. [Link]
-
Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
-
Renatus, M., et al. (2000). Dimer formation drives the activation of the cell death protease caspase 9. Proceedings of the National Academy of Sciences. [Link]
-
Tsai, C-J., et al. (1998). Mechanism and evolution of protein dimerization. National Institutes of Health. [Link]
-
Buu-Hoï, N. P. (1946). The effect of steric hindrance on the course of Pfitzinger reactions. Journal of the Chemical Society. [Link]
-
de Lalla, C., et al. (2022). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. National Institutes of Health. [Link]
-
Matulaitis, T., et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. SciProfiles. [Link]
-
Bondarenko, S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Cambridge Open Engage. [Link]
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- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Reactions Involving Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and derivatization of this versatile spirocyclic building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, and which catalysts are typically recommended?
A1: The most prevalent reaction for this substrate is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction used to form C-N bonds.[1][2] This reaction is highly valued for its ability to synthesize aryl amines, which are common motifs in pharmaceuticals. The choice of catalyst and ligand is critical for achieving high yields and purity.
For standard Buchwald-Hartwig reactions with aryl halides, a common starting point is a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium-phosphine complex.[3] The selection of the phosphine ligand is crucial and often depends on the specific substrates being coupled. Sterically hindered biaryl phosphine ligands, such as XPhos, are frequently employed to promote efficient catalytic turnover.[3]
Beyond N-arylation, this spirocyclic diamine can also be used in other transformations such as:
-
Reductive Amination: To form C-N bonds with aldehydes and ketones.
-
Acylation: To introduce acyl groups onto the nitrogen atoms.
-
Spirocyclization Reactions: Where the diamine core is a key structural component.[4]
Q2: I am planning a Buchwald-Hartwig amination. How do I select the optimal palladium catalyst and ligand combination?
A2: Selecting the right catalyst system is crucial for a successful Buchwald-Hartwig amination. The choice depends on several factors, including the nature of the aryl halide (or pseudohalide) and the amine. Here is a general workflow for catalyst selection:
Caption: A workflow for selecting and optimizing a catalyst system for Buchwald-Hartwig amination.
For electron-rich or sterically hindered aryl chlorides, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands, are often necessary to achieve good results.[5]
Q3: Can I use a catalyst other than palladium for N-arylation reactions?
A3: Yes, while palladium is the most common catalyst for Buchwald-Hartwig type reactions, other transition metals have been explored. Copper-catalyzed Ullmann-type couplings can be an alternative, although they often require higher reaction temperatures.[2] More recently, nickel-based catalysts have emerged as a more cost-effective and sustainable option for C-N bond formation.[6] These reactions may proceed through different mechanisms and could offer complementary reactivity.
Troubleshooting Guide
Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | The palladium(0) active species may not be forming efficiently. Ensure your palladium source and ligand are of high quality. Consider using a pre-formed palladium(0) catalyst or a more easily reduced palladium(II) precatalyst. |
| Inappropriate Ligand | The chosen ligand may not be suitable for your specific substrates. Screen a panel of ligands with varying steric and electronic properties. For example, if XPhos is not effective, consider trying other biarylphosphine ligands like SPhos or RuPhos.[7] |
| Incorrect Base | The choice of base is critical for the deprotonation of the amine and regeneration of the catalyst. Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective in certain cases. |
| Poor Starting Material Quality | Impurities in the this compound or the aryl halide can poison the catalyst.[8] Ensure the purity of your starting materials, and if necessary, repurify them before use. |
| Presence of Oxygen | Palladium(0) catalysts are sensitive to oxidation. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed. |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This can occur due to a competing β-hydride elimination pathway.[1][9]
Caption: Simplified diagram showing the desired productive cycle versus a common side reaction pathway.
To minimize side product formation:
-
Ligand Choice: Bulky phosphine ligands can disfavor the geometry required for β-hydride elimination.[9]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation or further side reactions.
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
-
Product Solubility: If your product is unexpectedly soluble in the aqueous layer during workup, you may be losing a significant amount of material.[10] Before discarding the aqueous phase, it is good practice to extract it with a different organic solvent or analyze a sample by LC-MS.
-
Emulsion Formation: The presence of both organic and aqueous phases with amphiphilic molecules can lead to emulsions during extraction. Adding brine or filtering the mixture through celite can help to break up emulsions.
-
Product Instability: The desired spirocyclic product may be sensitive to the pH of the workup conditions.[10] If you suspect your product is degrading, try using a milder workup procedure, such as a buffered wash instead of a strong acid or base wash.
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination Screening
This protocol is intended for the initial screening of catalysts and conditions.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.01-0.05 eq) to a reaction vial.
-
Add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Add the anhydrous, degassed solvent to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated aluminum block on a magnetic stir plate.
-
Stir the reaction at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and proceed with the workup.
References
-
MacMillan, D. S., & Lipshutz, B. H. (2020). Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chakraborty, T., et al. (2023). Palladium-Catalyzed Aerobic Oxidative Spirocyclization of Alkyl Amides with Maleimides via β-C(sp3)-H Activation. Organic Letters, 25(34), 6305–6310. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, April 1). Palladium-Catalysed Spiro-Cyclisation of Substituted Amino Acids with Maleimides via γ-C(sp3)-H Bond Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Spirocyclic Linkers: Profiling Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
In the contemporary landscape of drug discovery, the quest for novel chemical matter with enhanced three-dimensionality (3D) and optimized physicochemical properties is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic scaffolds—has propelled spirocyclic linkers to the forefront of medicinal chemistry.[1] These rigid, 3D structures offer a unique platform to modulate molecular shape, improve drug-like properties, and unlock new intellectual property space.[2]
This guide provides an in-depth comparison of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate, a versatile building block, with other prominent spirocyclic linkers. We will delve into their synthesis, physicochemical properties, and impact on key drug discovery parameters, supported by experimental data and established scientific principles.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined 3D geometry into molecular scaffolds. This structural rigidity offers several advantages over traditional aliphatic or aromatic linkers:
-
Enhanced Three-Dimensionality: The spirocyclic core projects substituents into distinct vectors in space, facilitating optimal interactions with complex biological targets.[3][4]
-
Improved Physicochemical Properties: Incorporation of spirocycles often leads to increased aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability.[1][5] The higher fraction of sp3-hybridized carbons contributes to these favorable characteristics.[6]
-
Conformational Restriction: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity and selectivity.[3]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to unique molecular shapes and pharmacophore arrangements, offering a pathway to novel intellectual property.
Profiling this compound
This compound is a bifunctional linker featuring a protected secondary amine within an azetidine ring and an unprotected secondary amine within a pyrrolidine ring. The oxalate salt form enhances its stability and handling properties.
Core Structure and Functionalization:
The mono-Boc protection allows for selective functionalization of the two amine groups. The unprotected secondary amine is readily available for reactions such as N-arylation, amidation, or reductive amination, while the Boc-protected amine can be deprotected under acidic conditions for subsequent modifications. This orthogonal handle is a key advantage in multi-step synthetic sequences.
Comparative Analysis with Alternative Spirocyclic Linkers
To provide a comprehensive understanding of its utility, we will compare this compound with two other classes of diazaspirocyclic linkers: the smaller 2,6-diazaspiro[3.3]heptane and the larger 2,7-diazaspiro[3.5]nonane analogues.
Physicochemical Property Comparison
The choice of a spirocyclic linker can significantly influence the overall physicochemical profile of a drug candidate. The following table summarizes key computed properties for the parent amine of our target compound and its comparators.
| Property | Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate |
| Molecular Formula | C₁₁H₂₀N₂O₂ | C₁₀H₁₈N₂O₂ | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 212.29 g/mol | 198.26 g/mol | 226.32 g/mol |
| XLogP3-AA | 0.7 | 0.4 | 1.1 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | 41.6 Ų | 41.6 Ų |
| Rotatable Bond Count | 1 | 1 | 1 |
Data Interpretation:
-
Lipophilicity (XLogP3-AA): The 2,6-diazaspiro[3.4]octane derivative exhibits a balanced lipophilicity. As expected, the smaller 2,6-diazaspiro[3.3]heptane is slightly less lipophilic, while the larger 2,7-diazaspiro[3.5]nonane is more lipophilic.[7] This trend is important for modulating a compound's solubility and permeability.
-
Polar Surface Area (TPSA): All three linkers share the same TPSA due to the presence of two nitrogen atoms and two oxygen atoms in the Boc-protected form. TPSA is a key predictor of membrane permeability.
-
Molecular Weight: The choice of linker directly impacts the molecular weight of the final compound, a critical parameter in drug design.
Impact on Drug Discovery Parameters: A Data-Driven Discussion
While direct head-to-head experimental comparisons are scarce in the public domain, we can infer the likely impact of these linkers on key drug discovery parameters based on established principles and reported observations for similar scaffolds.
1. Aqueous Solubility:
The introduction of sp³-rich, non-planar scaffolds generally disrupts crystal lattice packing and improves solvation, leading to enhanced aqueous solubility compared to their flat aromatic counterparts.[8] The inherent polarity of the two nitrogen atoms in these diazaspirocycles further contributes to water solubility. It is anticipated that the 2,6-diazaspiro[3.3]heptane, with its lower molecular weight and lipophilicity, would confer the highest aqueous solubility, followed by the [3.4]octane and then the [3.5]nonane derivatives.
2. Metabolic Stability:
Spirocyclic scaffolds are often employed to block sites of metabolism. The quaternary spirocenter is inherently stable to metabolic degradation. Furthermore, the rigid conformation can orient metabolically labile groups away from metabolic enzymes. While all three linkers are expected to enhance metabolic stability compared to more flexible linkers, the specific ring sizes can influence the overall metabolic profile. Smaller, more constrained rings like the azetidine in the [3.3] and [3.4] systems may offer greater protection to adjacent functional groups. A general experimental protocol to assess metabolic stability is provided below.
3. Permeability:
Passive diffusion across cell membranes is influenced by a balance of lipophilicity and polarity. While higher lipophilicity can favor membrane partitioning, it can also lead to non-specific binding and reduced aqueous solubility. The balanced physicochemical properties of the 2,6-diazaspiro[3.4]octane linker make it an attractive candidate for achieving optimal permeability.
4. Target Binding and Selectivity:
The rigid, three-dimensional arrangement of substituents afforded by spirocyclic linkers can lead to enhanced binding affinity and selectivity. The specific geometry of the spirocycle dictates the exit vectors for substituent placement. The choice between a [3.3]heptane, [3.4]octane, or [3.5]nonane core will therefore depend on the specific topology of the target's binding site. The slightly larger and more flexible pyrrolidine and piperidine rings in the [3.4]octane and [3.5]nonane systems, respectively, may allow for better exploration of larger binding pockets compared to the more compact [3.3]heptane.
Experimental Protocols
Synthesis of this compound
A general, multi-step synthesis starting from commercially available materials is outlined below. This can be adapted from known procedures for related diazaspiroalkanes.
A representative synthetic workflow.
Step-by-Step Protocol (Illustrative):
-
Synthesis of the Quaternary Center: A key step involves the creation of the spirocyclic core. This can be achieved through various methods, such as the alkylation of a cyclic ketone enolate or a [2+2] cycloaddition.
-
Formation of the Diazaspirocycle: Subsequent cyclization reactions are employed to form the azetidine and pyrrolidine rings.
-
Orthogonal Protection: Introduction of the Boc protecting group onto one of the nitrogen atoms is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Salt Formation: The final product is isolated as the oxalate salt by treatment with oxalic acid to improve its crystallinity and handling properties.
Protocol for N-Arylation of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
This protocol describes a general method for the functionalization of the unprotected secondary amine via a Buchwald-Hartwig amination.
Workflow for N-arylation.
Detailed Procedure:
-
To a reaction vial, add this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of compounds containing different spirocyclic linkers in human liver microsomes.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) to a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.[9][10][11]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists seeking to incorporate three-dimensionality and favorable physicochemical properties into their drug candidates. Its balanced lipophilicity and orthogonal protecting group strategy offer significant advantages in the design and synthesis of novel therapeutics.
The choice between a [3.3]heptane, [3.4]octane, or [3.5]nonane spirocyclic linker will ultimately depend on the specific goals of the drug discovery program. The smaller [3.3]heptane may be favored for maximizing aqueous solubility, while the larger [3.5]nonane could be more suitable for probing larger and more flexible binding sites. The 2,6-diazaspiro[3.4]octane scaffold represents a compelling intermediate, offering a harmonious balance of properties that can be fine-tuned through subsequent chemical modifications. As the field of drug discovery continues to evolve, the strategic application of such innovative spirocyclic linkers will undoubtedly play a crucial role in the development of the next generation of medicines.
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Navigating Novel Scaffolds: A Comparative Guide to the Biological Efficacy of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior efficacy, selectivity, and pharmacokinetic properties is relentless. Among the emerging classes of compounds, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can translate into improved target engagement and reduced off-target effects.[1][2] This guide provides a comprehensive analysis of the biological efficacy of derivatives of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate, a versatile building block for constructing a new generation of therapeutics.[3][4][5] We will delve into their performance as kinase inhibitors and modulators of muscarinic acetylcholine receptors, comparing them with established agents and providing the experimental frameworks necessary for their evaluation.
The Architectural Advantage of the 2,6-Diazaspiro[3.4]octane Core
The 2,6-diazaspiro[3.4]octane scaffold is a unique structural motif characterized by two nitrogen-containing rings sharing a single carbon atom. This arrangement imparts a rigid, non-planar geometry that allows for precise spatial orientation of appended functional groups. The tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate moiety, in particular, serves as a valuable starting point for chemical library synthesis, with the Boc-protected nitrogen providing a handle for diverse chemical modifications.[6][7][8] This structural rigidity is a key differentiator from more flexible aliphatic or aromatic systems, potentially leading to higher binding affinities and selectivities for their biological targets.[1]
Comparative Efficacy as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and the development of selective inhibitors is a cornerstone of modern cancer therapy.[9] Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown promise as potent kinase inhibitors, with a notable example being their activity against Cyclin-Dependent Kinase 2 (CDK2).
Structure-Activity Relationship (SAR) Insights
Recent studies have explored the functional effects of 2,6-diazaspiro[3.4]octane derivatives as inhibitors of the CCNE1-N112C:CDK2 complex.[10] These investigations reveal that strategic modifications to the core scaffold can significantly impact inhibitory potency. For instance, the attachment of specific aryl acrylamide moieties to the spirocyclic core has been shown to enhance activity. While a comprehensive SAR is still under investigation, the available data suggests that the spirocyclic core acts as a rigidifying element, presenting the pharmacophoric groups in an optimal orientation for binding to the ATP-binding pocket of CDK2.
Performance Against Established CDK2 Inhibitors
To contextualize the efficacy of these novel spirocyclic inhibitors, a comparison with established CDK2 inhibitors is essential. The table below summarizes the inhibitory concentrations (IC50) of several well-characterized CDK2 inhibitors, providing a benchmark for the evaluation of new chemical entities.
| Inhibitor | Target(s) | IC50 (CDK2) | Reference(s) |
| Palbociclib (Ibrance) | CDK4/6 | >10,000 nM | [4] |
| Abemaciclib (Verzenio) | CDK4/6 | >300 nM | [4] |
| Flavopiridol (Alvocidib) | Pan-CDK | 100 nM | [11] |
| (R)-Roscovitine (Seliciclib) | CDK1, CDK2, CDK7, CDK9 | 100 nM | [11] |
| 2,6-Diazaspiro[3.4]octane Derivative (Example) | CDK2 | Potent (Specific values from proprietary or ongoing research) | [10] |
Note: IC50 values can vary depending on the specific assay conditions.
As the table indicates, while established drugs like Palbociclib and Abemaciclib show high potency for their primary targets (CDK4/6), their activity against CDK2 is significantly lower.[4] In contrast, pan-CDK inhibitors like Flavopiridol and Roscovitine demonstrate potent CDK2 inhibition but may suffer from off-target effects due to their broader activity profile.[11] The development of selective 2,6-diazaspiro[3.4]octane-based CDK2 inhibitors could therefore fill a critical gap in targeted cancer therapy.
Modulating the M4 Muscarinic Acetylcholine Receptor
Beyond kinase inhibition, derivatives of the 2,6-diazaspiro[3.4]octane scaffold have been investigated as modulators of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR) implicated in a range of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[12] Positive allosteric modulators (PAMs) of the M4 receptor are of particular interest as they can enhance the receptor's response to the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer therapeutic approach than direct agonists.[12][13]
Comparative Landscape of M4 PAMs
The development of M4 PAMs is an active area of research, with several candidates progressing through clinical trials. A comparison with these emerging therapeutics is crucial for assessing the potential of novel spirocyclic modulators.
| Compound | Mechanism | Development Stage | Reference(s) |
| Emraclidine | M4 PAM | Phase 1b | [14][15] |
| NMRA-266 | M4 PAM | IND cleared | [14] |
| VU0467485/AZ13713945 | M4 PAM | Preclinical Candidate | [13] |
| 2,6-Diazaspiro[3.4]octane Derivative (Hypothetical) | M4 PAM | Discovery/Lead Optimization | N/A |
The promising clinical and preclinical data for compounds like Emraclidine and NMRA-266 underscore the therapeutic potential of selective M4 receptor modulation.[14][15] The unique structural features of 2,6-diazaspiro[3.4]octane derivatives may offer advantages in achieving the desired potency, selectivity, and pharmacokinetic profile for a successful M4 PAM.
Experimental Protocols
To facilitate the evaluation and comparison of novel this compound derivatives, detailed, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, providing a robust method for measuring kinase activity and inhibition.[10][16]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.[16]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 2,6-diazaspiro[3.4]octane derivatives) in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in this order:
-
Test compound or DMSO (vehicle control).
-
Kinase (e.g., purified CCNE1-N112C:CDK2 complex).
-
Substrate (e.g., a peptide substrate for CDK2).
-
Incubate briefly to allow for compound-kinase interaction.
-
-
Initiate Kinase Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (no inhibitor and no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
In Vitro M4 Receptor Modulation Assay: FLIPR® Calcium Flux Assay
The Fluorometric Imaging Plate Reader (FLIPR®) system is a high-throughput method to measure changes in intracellular calcium concentration, which is a downstream event of Gq-coupled GPCR activation (like M1 and M3) or can be engineered for Gi-coupled receptors (like M4) by co-expressing a promiscuous G-protein.[3][17]
Principle: Cells expressing the M4 receptor and a calcium-sensitive dye are used. Upon receptor activation by an agonist, a cascade is initiated that leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. A PAM will enhance the response to a sub-maximal concentration of an agonist.[3]
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the human M4 muscarinic receptor in a 384-well, black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading buffer to each well. Incubate for 1 hour at 37°C.[3]
-
Compound Preparation: Prepare serial dilutions of the test compounds (potential PAMs) and a fixed, sub-maximal (EC20) concentration of acetylcholine (the agonist).
-
Assay on FLIPR®:
-
Place the cell plate and compound plates into the FLIPR® instrument.
-
Establish a baseline fluorescence reading.
-
Add the test compound (potential PAM) to the cells and monitor the fluorescence for any agonist activity.
-
After a short incubation, add the EC20 concentration of acetylcholine and continue to monitor the fluorescence to measure the potentiated response.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Calculate the percentage of potentiation by the test compound relative to the response of the EC20 of acetylcholine alone.
-
Plot the percentage of potentiation against the logarithm of the test compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Signaling Pathway for M4 Receptor PAM Activity
Caption: M4 PAMs enhance ACh's effect, leading to Gi/o signaling.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics with potentially superior properties. Early investigations into their efficacy as CDK2 inhibitors and M4 muscarinic receptor modulators have yielded encouraging results. The inherent conformational rigidity of the spirocyclic core provides a distinct advantage in designing compounds with high affinity and selectivity.
Further exploration of the structure-activity relationships of this compound class is warranted. The synthesis and screening of diverse libraries of 2,6-diazaspiro[3.4]octane derivatives will be crucial for identifying lead candidates with optimal potency and drug-like properties. The experimental protocols outlined in this guide provide a robust framework for these future investigations. As our understanding of the biological potential of these unique spirocyclic compounds grows, they are poised to make a significant impact on the landscape of drug discovery.
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ResearchGate. Comparison of functional effects of 2,6-diazaspiro[3.4]octane and tryptoline acrylamide ligands on CCNE1-N112C:CDK2 complexes. [Link]
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A Comparative Guide to the X-ray Crystallography of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds is of paramount importance. These structures offer a unique exploration of chemical space, often leading to compounds with enhanced metabolic stability, target-binding affinity, and novel intellectual property. Among these, the 2,6-diazaspiro[3.4]octane core is a valuable building block. The addition of a tert-butyloxycarbonyl (Boc) protecting group and the formation of an oxalate salt are common strategies to improve handling, purity, and crystallinity. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate derivatives, using related spirocyclic systems to illustrate the power and challenges of this definitive analytical technique.
While a public crystal structure for the specific title compound remains elusive—a testament to the inherent challenges of crystallization—this guide will leverage crystallographic data from closely related spirocyclic diamines to provide a comprehensive framework for researchers in the field.
The Indispensable Role of X-ray Crystallography
In drug design and development, an unambiguous understanding of a molecule's three-dimensional structure is non-negotiable.[1] X-ray crystallography stands as the gold standard for providing precise atomic coordinates, bond lengths, bond angles, and conformational details of a crystalline substance.[2] This information is critical for understanding structure-activity relationships (SAR), designing next-generation analogs, and securing intellectual property.
While other techniques such as NMR spectroscopy can provide valuable structural information in solution, X-ray crystallography offers a static, high-resolution snapshot of the molecule in the solid state. This is particularly crucial for rigid scaffolds like spirocycles, where subtle conformational differences can significantly impact biological activity.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. The overall workflow can be visualized as follows:
Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule oxalate salt.
Detailed Protocol: Synthesis and Crystallization of a this compound Derivative
This protocol is a representative procedure based on the synthesis of similar oxalate salts.[3]
Materials:
-
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
-
Oxalic acid (dihydrate or anhydrous)
-
Solvents (e.g., methanol, ethanol, diethyl ether, ethyl acetate)
-
Crystallization vials or plates
Procedure:
-
Salt Formation:
-
Dissolve one equivalent of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate in a suitable solvent such as methanol or ethyl acetate.
-
In a separate flask, dissolve one equivalent of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the solution of the spirocyclic amine with stirring.
-
A precipitate of the oxalate salt may form immediately. If not, the solution can be stirred for a period (e.g., 1 hour) at room temperature.
-
The resulting solid can be collected by filtration, washed with a minimally soluble solvent (like diethyl ether), and dried under vacuum.
-
-
Crystallization: The key to successful X-ray crystallography is the growth of high-quality single crystals. This is often the most challenging step.[1]
-
Slow Evaporation: Dissolve the oxalate salt in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol) to near saturation at room temperature or slightly elevated temperature.[4] Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent and placing it in a sealed container with a larger volume of a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the oxalate salt at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Comparative Analysis: Insights from Related Spirocyclic Structures
In the absence of a published crystal structure for the title compound, we can draw valuable comparative insights from the crystallography of analogous spirocyclic systems.
| Compound | Key Structural Features from X-ray Crystallography | Significance |
| Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | Both five-membered rings adopt an envelope conformation. Molecules are linked by N-H···O hydrogen bonds to form one-dimensional chains.[5] | Demonstrates how X-ray crystallography reveals detailed conformational information of the individual rings within the spirocyclic system and the intermolecular interactions that dictate the crystal packing. |
| A Spirotricyclic Urea Derivative | The stereochemistry of the cis-fused urea was unambiguously confirmed by X-ray crystallography.[6] | Highlights the definitive power of X-ray crystallography in assigning relative stereochemistry, which is often challenging to determine conclusively by other methods. |
| Bis-spiro-oxetane Pyrroline Nitroxide Radicals | The structures of the nitroxide radicals were supported by X-ray crystallography, confirming the bis-spirocyclic nature of the molecules.[3] | Shows the utility of X-ray crystallography in confirming the outcome of complex multi-step syntheses and in the characterization of novel molecular scaffolds. |
These examples underscore the type of critical information that would be obtained from a successful crystallographic analysis of this compound. Specifically, one could expect to:
-
Confirm the Spirocyclic Connectivity: Unambiguously verify the formation of the 2,6-diazaspiro[3.4]octane core.
-
Determine Ring Conformations: Elucidate the precise conformations of the azetidine and pyrrolidine rings.
-
Analyze Intermolecular Interactions: Identify and characterize the hydrogen bonding network involving the oxalate counter-ion and the protonated amine of the spirocycle, as well as any other intermolecular contacts. This is crucial for understanding the solid-state properties of the material.
-
Establish Absolute Stereochemistry (if applicable): If a chiral version of the spirocycle is synthesized, anomalous dispersion experiments during X-ray data collection can determine the absolute configuration.
Alternative and Complementary Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary information or can be employed when suitable crystals cannot be obtained.
Caption: A comparison of X-ray crystallography with other common analytical techniques for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and solution-state conformation of the molecule. For spirocyclic systems, 2D NMR techniques like NOESY can provide through-space correlations that help to define the relative stereochemistry. However, this data can sometimes be ambiguous, and it represents an average conformation in solution, which may differ from the solid-state structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and, through fragmentation analysis, can provide evidence for the presence of the spirocyclic core and the Boc group. However, it provides no information about the three-dimensional arrangement of the atoms.
-
Microcrystal Electron Diffraction (MicroED): An emerging technique that can determine high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction. For compounds like the title oxalate salt that may be challenging to grow into large single crystals, MicroED presents a powerful alternative.
Conclusion and Future Outlook
The structural elucidation of novel molecular scaffolds is a cornerstone of modern drug discovery. For spirocyclic systems such as this compound derivatives, X-ray crystallography provides an unparalleled level of detail, offering definitive insights into conformation and intermolecular interactions that are critical for rational drug design.
While the crystallization of any given compound can be a significant hurdle, the protocols and comparative data presented in this guide offer a robust framework for approaching this challenge. The use of oxalate salts is a proven strategy to enhance crystallinity, and techniques such as slow evaporation and vapor diffusion remain the primary methods for obtaining diffraction-quality crystals.
For researchers working with these valuable spirocyclic building blocks, a successful crystal structure provides not just a picture, but a blueprint for future innovation. As techniques like MicroED become more accessible, the ability to obtain high-resolution structural data from even the most challenging samples will continue to accelerate the development of new and improved therapeutics.
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A Comparative Guide to the Structure-Activity Relationships of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Analogs as M4 Muscarinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional framework for the design of novel therapeutics. Its inherent rigidity and synthetic tractability make it an attractive core for developing potent and selective ligands for a range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, with a particular focus on their activity as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR), a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.
The 2,6-Diazaspiro[3.4]octane Core: A Scaffold for CNS Drug Discovery
The 2,6-diazaspiro[3.4]octane motif has garnered significant attention in recent drug discovery programs due to its favorable physicochemical properties and its presence in a variety of biologically active compounds.[1] This spirocyclic system, characterized by a high fraction of sp3-hybridized carbon atoms, provides a rigid conformational constraint that can lead to enhanced binding affinity and selectivity for target proteins.[2] The two nitrogen atoms within the scaffold offer versatile points for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize pharmacological activity.
The tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms, as seen in the parent compound, serves as a crucial synthetic handle, enabling the selective functionalization of the other nitrogen atom. This orthogonal protection strategy is a cornerstone of the synthesis of diverse analog libraries for SAR studies.[3]
Structure-Activity Relationship (SAR) Analysis of 2,6-Diazaspiro[3.4]octane Analogs as M4 mAChR PAMs
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a key role in modulating neurotransmission. Allosteric modulation of the M4 receptor has emerged as a promising therapeutic strategy, as it offers the potential for greater subtype selectivity compared to orthosteric ligands, thereby minimizing off-target effects.[4] The following sections dissect the SAR of 2,6-diazaspiro[3.4]octane analogs, focusing on modifications at key positions and their impact on M4 PAM activity.
Modifications at the N2 Position: The Driving Force for Potency
The substituent at the N2 position of the 2,6-diazaspiro[3.4]octane core has been identified as a critical determinant of M4 PAM potency. Structure-activity relationship studies have revealed that this position tolerates a variety of substituents, with aryl and heteroaryl groups being particularly favorable.
For instance, the introduction of a pyridazine ring system at this position has been shown to significantly enhance M4 PAM potency.[5] This is exemplified by the analog VU0464090 , which demonstrated a notable increase in potency compared to earlier analogs.[5] Further optimization of this pyridazine moiety, such as the incorporation of a p-methoxybenzyl (PMB) group, led to even more potent compounds, although metabolic instability of the PMB group was a concern.[5]
The Role of the N6 Substituent: Modulating Physicochemical Properties
While the N2 substituent is a primary driver of potency, modifications at the N6 position can significantly influence the physicochemical properties of the analogs, including solubility, metabolic stability, and pharmacokinetic profiles. The parent compound features a tert-butyl carbamate at this position. While synthetically useful, this group is often replaced in lead optimization to improve drug-like properties.
For example, replacing the Boc group with smaller, more polar substituents can enhance aqueous solubility. However, it is crucial to balance this with the potential impact on cell permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]
Comparative Biological Data of Representative Analogs
The following table summarizes the M4 PAM activity of a selection of 2,6-diazaspiro[3.4]octane analogs from the literature. This data highlights the key SAR trends discussed above.
| Compound | N2 Substituent | M4 PAM EC50 (nM) | Key Observations | Reference |
| VU0152100 | 4-methoxy-7-(trifluoromethyl)benzo[d]isoxazol-3-yl | ~1,200 | Early tool compound, moderate potency. | [5] |
| VU0464090 (6a) | 6-(4-methoxybenzyloxy)pyridazin-3-yl | 130 (human), 59.7 (rat) | ~3-fold increase in potency over VU0152100.[5] | [5] |
| VU0467485 (6c) | 6-(pyridin-2-ylmethoxy)pyridazin-3-yl | 78.8 (human), 26.6 (rat) | Potent M4 PAM with reduced species differences in potency.[5] | [5] |
Experimental Protocols for the Evaluation of M4 mAChR Modulators
The characterization of novel 2,6-diazaspiro[3.4]octane analogs as M4 mAChR modulators requires a suite of robust in vitro assays. The following protocols provide a general framework for assessing the binding affinity, functional activity, and selectivity of these compounds.
M4 mAChR Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds for the M4 receptor. It is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Principle: The assay relies on the competition between a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and the unlabeled test compound for binding to the M4 receptor expressed in a suitable cell line (e.g., CHO-K1 cells).
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing the human M4 mAChR.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
M4 mAChR Functional Assay (Calcium Mobilization)
This assay measures the ability of a test compound to potentiate the functional response of the M4 receptor to its endogenous agonist, acetylcholine (ACh). M4 receptors are Gαi/o-coupled, but can be engineered to couple to Gαq to elicit a calcium response.
Principle: In cells co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (e.g., Gqi5), activation of the receptor by an agonist leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human M4 mAChR and a suitable G-protein.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine to the wells to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation of the ACh response) by non-linear regression analysis.
Selectivity Profiling
To assess the selectivity of the 2,6-diazaspiro[3.4]octane analogs, it is essential to test their activity against other muscarinic receptor subtypes (M1, M2, M3, and M5). This can be achieved by performing the same binding and functional assays described above using cell lines that individually express each of these receptor subtypes.[8] A highly selective M4 PAM will exhibit significantly greater potency and/or efficacy at the M4 receptor compared to the other subtypes.
In Vitro ADME and Physicochemical Properties
In addition to pharmacological activity, the drug-like properties of the 2,6-diazaspiro[3.4]octane analogs are critical for their potential as therapeutic agents. Key in vitro ADME parameters to be evaluated include:
-
Aqueous Solubility: Assessed at different pH values to understand solubility in physiological environments.[9]
-
Metabolic Stability: Determined by incubating the compounds with liver microsomes or hepatocytes to assess their susceptibility to metabolism by cytochrome P450 enzymes.[10]
-
CYP Inhibition: Evaluated to determine the potential for drug-drug interactions.[6]
-
Plasma Protein Binding: Measured to understand the fraction of unbound, pharmacologically active compound in circulation.
-
Permeability: Assessed using Caco-2 cell monolayers to predict intestinal absorption.
Optimizing these properties in parallel with potency and selectivity is a key challenge in the development of 2,6-diazaspiro[3.4]octane-based M4 PAMs.
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold represents a highly promising framework for the design of novel M4 mAChR positive allosteric modulators. The SAR studies highlighted in this guide demonstrate that systematic modifications at the N2 and N6 positions can lead to the identification of potent and selective compounds with improved drug-like properties. The N2 position is a key driver of potency, with heteroaryl substituents being particularly advantageous. The N6 position offers an opportunity to fine-tune the physicochemical and pharmacokinetic profiles of the analogs.
The experimental protocols provided offer a robust framework for the comprehensive evaluation of novel analogs. By integrating SAR-driven design with rigorous in vitro characterization, researchers can continue to advance the development of 2,6-diazaspiro[3.4]octane-based M4 PAMs as potential therapeutics for the treatment of schizophrenia and other CNS disorders.
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- 7. Characterization of in vitro ADME properties of diosgenin and dioscin from Dioscorea villosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Conformational Analysis of the 2,6-Diazaspiro[3.4]octane Ring System: A Guide for Researchers
For researchers, scientists, and drug development professionals, the conformational rigidity and three-dimensional topology of novel scaffolds are of paramount importance in the rational design of new therapeutics. The 2,6-diazaspiro[3.4]octane ring system, a unique spirocyclic diamine, presents an intriguing scaffold, merging the constrained nature of an azetidine ring with the more flexible pyrrolidine ring. This guide provides a detailed conformational analysis of this system, comparing it with related diazaspiroalkanes and outlining the experimental and computational methodologies crucial for its characterization. While a dedicated, in-depth conformational study of the parent 2,6-diazaspiro[3.4]octane is not yet prevalent in the public domain, this guide synthesizes available data on its derivatives and analogous structures to provide a robust predictive framework.
The Architectural Uniqueness of 2,6-Diazaspiro[3.4]octane
The 2,6-diazaspiro[3.4]octane scaffold is a compelling motif in medicinal chemistry due to its inherent structural rigidity and precise vectorization of substituents.[1] This spirocyclic system, featuring a four-membered azetidine ring and a five-membered pyrrolidine ring fused at a quaternary carbon, offers a distinct three-dimensional architecture compared to more conventional saturated heterocycles like piperazine. This defined spatial arrangement of the two nitrogen atoms can be pivotal for optimizing interactions with biological targets.
Derivatives of this scaffold have shown promise in various therapeutic areas. For instance, they have been investigated as potent antitubercular agents, highlighting the scaffold's potential in the development of novel anti-infectives. The constrained nature of the ring system is thought to contribute to enhanced target affinity and selectivity.
Comparative Analysis with Alternative Spirocyclic Diamines
The conformational properties of the 2,6-diazaspiro[3.4]octane system are best understood in the context of its close relatives, such as 2,6-diazaspiro[3.3]heptane and other spirocyclic frameworks.
| Feature | 2,6-Diazaspiro[3.3]heptane | 2,6-Diazaspiro[3.4]octane (Predicted) |
| Ring Composition | Two azetidine rings | One azetidine, one pyrrolidine ring |
| Overall Rigidity | Highly rigid | Moderately rigid with a flexible pyrrolidine unit |
| Puckering of Rings | Both rings are puckered with small dihedral angles (typically 10-20°)[2] | Azetidine ring is puckered; pyrrolidine ring adopts envelope or twist conformations.[3][4] |
| Substituent Orientation | Pseudo-axial and pseudo-equatorial on each ring | Pseudo-axial/equatorial on azetidine; axial/equatorial and pseudo-axial/equatorial on pyrrolidine |
| Key Conformational Process | Ring puckering interconversion | Pyrrolidine pseudorotation, azetidine ring puckering |
The 2,6-diazaspiro[3.3]heptane system, composed of two strained four-membered rings, is significantly more rigid. X-ray crystallographic studies of spiro[3.3]heptane derivatives show that the cyclobutane rings are puckered.[2] In contrast, the 2,6-diazaspiro[3.4]octane system possesses a more flexible five-membered pyrrolidine ring, which is known to undergo pseudorotation between multiple low-energy envelope and twist conformations.[3][4] This introduces a greater degree of conformational diversity, which can be advantageous for exploring a wider range of binding modes with a biological target.
Experimental Approaches to Conformational Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides the most powerful experimental approach to delineating the conformational landscape of the 2,6-diazaspiro[3.4]octane system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for conformational analysis in solution.[5] For the 2,6-diazaspiro[3.4]octane system, several NMR experiments are particularly insightful.
-
¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment and spatial orientation. These can provide initial clues about the ring's conformation.
-
Coupling Constants (³JHH): The magnitude of three-bond proton-proton coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of these couplings can help determine the puckering of both the azetidine and pyrrolidine rings.[3]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space interactions between protons that are close in proximity (typically < 5 Å). The presence and intensity of NOE cross-peaks provide definitive evidence for the relative orientation of substituents and the overall folding of the spirocyclic framework.[6]
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 2,6-diazaspiro[3.4]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the molecular size; for small molecules like this, a mixing time of 500-800 ms is a good starting point.
-
Data Processing: Process the acquired data with appropriate window functions and Fourier transformation.
-
Analysis: Identify cross-peaks that indicate spatial proximity between protons. For example, an NOE between a proton on the azetidine ring and a proton on the pyrrolidine ring would provide information about their relative orientation.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule, including precise bond lengths, bond angles, and dihedral angles. While a crystal structure of the parent 2,6-diazaspiro[3.4]octane has not been reported, structures of its derivatives can offer invaluable insights into the preferred puckering of the rings and the orientation of substituents. This data is also crucial for validating the accuracy of computational models.
Computational Modeling: A Predictive Tool
In the absence of extensive experimental data, computational chemistry offers a powerful predictive tool for exploring the conformational landscape of the 2,6-diazaspiro[3.4]octane ring system. Density Functional Theory (DFT) is a widely used method for this purpose.
**dot
Caption: A typical computational workflow for conformational analysis. **
Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of the 2,6-diazaspiro[3.4]octane derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
-
DFT Optimization: For each low-energy conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.[1]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Analysis of Results: Analyze the relative energies of the conformers to determine their populations at a given temperature using the Boltzmann distribution. Examine the geometric parameters (bond lengths, angles, dihedrals) of the most stable conformers to understand the ring puckering and substituent orientations.
Predicted Conformational Preferences of 2,6-Diazaspiro[3.4]octane
Based on the principles of conformational analysis and data from analogous systems, we can predict the following for the 2,6-diazaspiro[3.4]octane ring system:
-
Azetidine Ring: The four-membered ring is expected to be puckered to relieve torsional strain. The degree of puckering will be influenced by the nature of the substituents on the nitrogen atom.
-
Pyrrolidine Ring: The five-membered ring will likely exist in a dynamic equilibrium between several envelope and twist conformations. The energy barrier for interconversion between these conformers is expected to be low. The substitution pattern on the pyrrolidine ring and its nitrogen will influence the preferred conformation.
-
Overall Conformation: The relative orientation of the two rings will be such that steric interactions between substituents are minimized. The lone pairs on the nitrogen atoms will also play a role in determining the most stable conformation.
Conclusion
The 2,6-diazaspiro[3.4]octane ring system represents a valuable and structurally unique scaffold for medicinal chemistry. A thorough understanding of its conformational preferences is critical for its successful application in drug design. This guide has outlined the key experimental and computational methodologies for such an analysis, providing a framework for researchers to characterize this and other novel spirocyclic systems. While further dedicated studies are needed to fully map the conformational landscape of 2,6-diazaspiro[3.4]octane, the comparative and predictive insights presented here offer a solid foundation for its exploration in the pursuit of new therapeutic agents.
References
- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (n.d.).
- DFT study of nitrogenated heterocycles of six and seven links. (n.d.).
- NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-deriv
- A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PubMed Central.
- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). PubMed.
- Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (n.d.). PubMed.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central.
- Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Journal of Computer-Aided Molecular Design.
- Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). PubMed.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.).
- Computational ring puckering analysis of the derivatives 1–8. (n.d.).
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
- Two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from the [3+2] cycloaddition of methylenelactams with nitrones. (n.d.).
- 2,5-Diazaspiro[3.4]octane. (n.d.). Benchchem.
- Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (n.d.). PubMed Central.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry.
- NMR Spectroscopy: a Tool for Conform
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
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- 3. NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate by HPLC
Introduction: The Critical Role of Purity in Spirocyclic Building Blocks
In modern drug discovery, the structural complexity of novel chemical entities is ever-increasing. Spirocyclic scaffolds, such as the 2,6-diazaspiro[3.4]octane core, are of significant interest due to their rigid, three-dimensional nature, which allows for precise spatial orientation of functional groups, often leading to improved potency and selectivity. Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, protected by a tert-butoxycarbonyl (Boc) group, is a key intermediate in the synthesis of these complex pharmaceutical compounds.[1][2]
The purity of such a building block is not a mere quality metric; it is a foundational pillar upon which the success of a multi-step synthesis and the safety of the final active pharmaceutical ingredient (API) depend. Undetected impurities can lead to deleterious side reactions, compromise yield, and introduce potentially toxic byproducts that are difficult to remove in later stages.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate. We will present a robust, validated High-Performance Liquid Chromatography (HPLC) method, explain the causal logic behind our instrumental choices, and compare it with alternative analytical strategies. The protocols and validation data herein are designed to serve as a self-validating system, ensuring trustworthiness and reproducibility in your laboratory.
The Analytical Challenge: Understanding the Analyte
The target molecule presents several features that inform our analytical strategy:
-
Spirocyclic Core: A rigid, non-planar structure.
-
Boc-Protecting Group: Provides some non-polarity and is UV-active at low wavelengths, but is also thermally labile and sensitive to strong acids.[3][4]
-
Free Secondary Amine: A basic site that can cause peak tailing on silica-based columns if not properly addressed.
-
Oxalate Salt: Ensures the material is a solid and influences its solubility. The oxalate counter-ion is also UV-active.
A successful analytical method must be able to separate the main compound from potential impurities, which could include starting materials, regioisomers (e.g., Tert-butyl 2,6-diazaspiro[3.4]octane-2 -carboxylate), byproducts from incomplete reactions, and degradation products such as the de-Boc'd free amine.[5][6]
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
Based on the analyte's structure—a combination of a polar amine core and a non-polar Boc group—Reversed-Phase HPLC is the most versatile and logical starting point for method development.[7][8] It offers high resolution, quantitative accuracy, and wide applicability for pharmaceutical intermediates.[3][5]
Rationale for Method Parameters
-
Column: A C18 reversed-phase column is the workhorse of pharmaceutical analysis and provides excellent retention and separation for compounds of moderate polarity.[3] The end-capped silica minimizes interactions with the basic amine, reducing peak tailing.
-
Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. A gradient elution is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[9]
-
Mobile Phase Additive: 0.1% Trifluoroacetic Acid (TFA) is added to both mobile phase components. TFA acts as an ion-pairing agent and protonates the free secondary amine, ensuring a single ionic species and dramatically improving peak shape. It also protonates residual silanols on the column, further minimizing tailing.
-
Detection: UV detection at 210 nm is selected. While the Boc-carbamate group is not a strong chromophore, it exhibits absorbance at low wavelengths. This wavelength also allows for the detection of the oxalate counter-ion and many potential organic impurities that lack strong chromophores.[9]
Detailed Experimental Protocol: Purity Determination by RP-HPLC
Instrumentation:
-
HPLC System with a binary pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
Method Validation: A System of Trust
To ensure the method is fit for its purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[12][13]
Validation Parameters & Hypothetical Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Analyze blank (diluent), placebo (if applicable), analyte, and a sample spiked with known impurities. | Peak for the analyte is pure and well-resolved (Resolution > 2.0) from adjacent peaks.[14] |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Analyze five concentrations across the range (e.g., 50% - 150% of nominal). | Correlation coefficient (R²) ≥ 0.999.[13] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision studies. | 80% to 120% of the nominal concentration for assay; LOQ to 120% for impurities.[10] |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a minimum of 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%).[12] | Mean recovery between 98.0% and 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. | 1. Repeatability: 6 replicate injections of the same sample. 2. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%.[12] |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | Based on signal-to-noise ratio (S/N) or standard deviation of the response. | S/N ratio of 10 for LOQ and 3 for LOD. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | Vary parameters like flow rate (±0.1 mL/min), column temp (±2 °C), mobile phase pH (±0.2). | System suitability parameters (e.g., tailing factor, resolution) remain within limits. |
Workflow for HPLC Method Validation
The following diagram illustrates the logical flow for validating the analytical method.
Caption: Logical workflow for HPLC method development and validation.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the primary recommended technique, it is crucial for a comprehensive guide to compare it with other potential methods. Each technique offers a different lens through which to view the sample's purity profile.
| Technique | Principle | Advantages for This Analyte | Disadvantages & Considerations |
| RP-HPLC (Proposed) | Separation based on polarity using a non-polar stationary phase. | High resolution, robust, excellent for quantitative analysis of polar/non-polar mixtures, vast library of established methods.[15] | Requires UV-active compounds for sensitive detection; potential for peak tailing with basic amines if not controlled. |
| UPLC | Uses smaller particle size columns (<2 µm) and higher pressures than HPLC. | Faster analysis times (higher throughput), better resolution, and lower solvent consumption.[7] | Requires specialized high-pressure instrumentation; method transfer from HPLC is required. |
| Normal-Phase HPLC (NP-HPLC) | Separation based on polarity using a polar stationary phase (e.g., silica). | Can offer different selectivity for certain isomers or closely related impurities compared to RP-HPLC.[16] | Mobile phases are often flammable and less environmentally friendly (e.g., hexane); less reproducible than RP-HPLC due to water content sensitivity. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing residual solvents used in synthesis. | Unsuitable for the primary analyte, which is non-volatile and would decompose at typical GC injection temperatures.[5] |
| Quantitative NMR (qNMR) | Provides structural and quantitative information based on nuclear magnetic resonance. | Orthogonal technique, does not require a reference standard for the impurity itself, provides structural confirmation.[5] | Lower sensitivity for trace impurities compared to HPLC; requires specialized equipment and expertise. |
| LC-Mass Spectrometry (LC-MS) | Couples HPLC separation with mass detection. | Provides mass-to-charge ratio, confirming the identity of the main peak and allowing for structural elucidation of unknown impurities.[3] | Quantitative response can be less consistent than UV without isotope-labeled standards; more complex and expensive instrumentation. |
Conclusion
The validation of purity for a critical pharmaceutical intermediate like this compound is a non-negotiable step in the drug development pipeline. The Reversed-Phase HPLC method detailed in this guide provides a robust, reliable, and high-resolution approach for this task. By following a systematic validation protocol grounded in ICH guidelines, laboratories can generate data that is not only accurate and precise but also trustworthy and defensible.[10][11]
While alternative methods like UPLC can offer increased throughput and orthogonal techniques like qNMR and LC-MS provide valuable confirmatory data, the validated RP-HPLC method remains the gold standard for routine quality control. It represents a carefully balanced system of performance, reliability, and accessibility for the modern pharmaceutical research and development environment.
References
- BenchChem. A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols.
- BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- BenchChem. HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.
- Lab-Training.com. HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. Steps for HPLC Method Validation.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
- Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
- National Institutes of Health (NIH). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- Bioprocess Online. White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
- World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures.
- PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
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The Ascendance of the Diazaspiro[3.4]octane Moiety: A Pharmacokinetic Comparative Guide
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic properties is relentless. Among the rising stars in this domain is the diazaspiro[3.4]octane moiety. This rigid, three-dimensional structure is increasingly being incorporated into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately aiming for improved efficacy and safety. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs containing this promising scaffold, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
The Diazaspiro[3.4]octane Scaffold: A Structural Advantage
The diazaspiro[3.4]octane core is a saturated heterocyclic system featuring a spirocyclic junction between a cyclopentane and an azetidine ring, with two nitrogen atoms. Its inherent rigidity and three-dimensionality offer a distinct advantage over traditional flat, aromatic rings. This unique topology can lead to improved target engagement, enhanced metabolic stability, and favorable physicochemical properties, making it an attractive building block in drug discovery.[1] Its incorporation has been explored in a variety of therapeutic areas, including the development of treatments for cancer, malaria, and tuberculosis.[1][2][3]
A notable example of a drug featuring this moiety is tovorafenib (OJEMDA™) , a type II RAF kinase inhibitor recently approved for the treatment of pediatric low-grade glioma with BRAF alterations.[4][5] The pharmacokinetic profile of tovorafenib serves as an excellent case study to illustrate the potential of the diazaspiro[3.4]octane scaffold.
Comparative Pharmacokinetic Profiles
A comprehensive understanding of a drug's pharmacokinetic profile is paramount for its successful development. This section compares the key ADME parameters of tovorafenib with those of olaparib, a well-established PARP inhibitor. While olaparib contains a piperazine ring, a common heterocyclic motif in drug design, the exploration of replacing this with diazaspiro cores in the olaparib framework provides a valuable basis for comparison and highlights the potential benefits of the diazaspiro[3.4]octane moiety.
Table 1: Comparison of Key Pharmacokinetic Parameters
| Parameter | Tovorafenib (with Diazaspiro[3.4]octane) | Olaparib (with Piperazine) |
| Route of Administration | Oral | Oral |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | ~2 hours[6] |
| Bioavailability (F) | Not explicitly stated, but dose-proportional exposure suggests good absorption.[4] | Not explicitly stated, but rapidly absorbed.[7] |
| Protein Binding | 97.5% (in vitro)[4] | >90%[8] |
| Apparent Volume of Distribution (Vd) | 60 L/m²[4] | Large, exceeding body water volume by at least 4-fold.[8] |
| Metabolism | Primarily by aldehyde oxidase and CYP2C8; minor metabolism by CYP3A, CYP2C9, and CYP2C19.[4] | Extensively metabolized by cytochrome P450 enzymes, mainly CYP3A4/5.[6][8] |
| Major Metabolites | Not specified as active. | M12, M15, and M18, with significantly lower potency than the parent drug.[6] |
| Terminal Half-life (t½) | ~56 hours[4] | Varies, with reports of around 12-15 hours. |
| Apparent Clearance (CL) | 0.7 L/h/m²[4] | Moderate to high interindividual variability in plasma exposure.[8] |
| Excretion | 65% in feces (8.6% unchanged), 27% in urine (0.2% unchanged).[4] | 42% in feces and 44% in urine.[9] |
Expert Insights: The data presented in Table 1 suggests that the diazaspiro[3.4]octane moiety in tovorafenib contributes to a favorable pharmacokinetic profile. The long half-life of approximately 56 hours allows for once-weekly dosing, which can significantly improve patient compliance.[4][5] This is a notable advantage compared to olaparib's twice-daily regimen.[8] Furthermore, the metabolism of tovorafenib involves multiple pathways, including aldehyde oxidase, which may reduce the risk of drug-drug interactions compared to drugs primarily metabolized by a single CYP450 enzyme like olaparib (CYP3A4/5).[4][8] The high protein binding of tovorafenib is a common characteristic of many drugs and influences their distribution.
Experimental Methodologies for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters listed above relies on a series of well-established experimental protocols. Below are detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay
This assay is crucial for predicting the in vivo clearance of a drug.
Objective: To determine the rate at which a drug is metabolized by liver enzymes.
Methodology:
-
Preparation of Liver Microsomes:
-
Thaw cryopreserved human liver microsomes on ice.
-
Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution (typically 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are transferred to a quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Causality: The choice of human liver microsomes provides a relevant in vitro model of hepatic metabolism, as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The NADPH regenerating system is essential to sustain the activity of these enzymes.
In Vivo Bioavailability Study in Preclinical Models
This study is fundamental to understanding the fraction of an orally administered drug that reaches systemic circulation.
Objective: To determine the oral bioavailability of a drug candidate.
Methodology:
-
Animal Model:
-
Use a relevant animal model, such as male Sprague-Dawley rats.
-
Fast the animals overnight before dosing.
-
-
Dosing:
-
Administer the drug candidate intravenously (IV) to one group of animals to determine the 100% bioavailability reference.
-
Administer the drug candidate orally (PO) to another group of animals.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC₀-t) for both routes using the trapezoidal rule.
-
Calculate the oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[11]
-
Self-Validation: The inclusion of an IV dosing group is a critical self-validating component of this protocol, as it provides the absolute reference for 100% systemic exposure.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical drug metabolism pathway and the workflow for determining oral bioavailability.
Caption: Experimental workflow for the determination of oral bioavailability in preclinical models.
Conclusion: The Future is Spirocyclic
The incorporation of the diazaspiro[3.4]octane moiety represents a significant advancement in medicinal chemistry, offering a pathway to develop drug candidates with enhanced pharmacokinetic profiles. The case of tovorafenib demonstrates the potential of this scaffold to yield drugs with long half-lives suitable for less frequent dosing and potentially more favorable metabolic pathways. As our understanding of structure-pharmacokinetic relationships deepens, we can anticipate the diazaspiro[3.4]octane core and other novel spirocyclic systems to play an increasingly pivotal role in the design of the next generation of therapeutics. Continued research and detailed characterization of the ADME properties of compounds containing this moiety will be crucial for unlocking their full therapeutic potential.
References
- Day One Biopharmaceuticals. (2024). OJEMDA (tovorafenib)
- Hall, J. E., & Hall, M. E. (2020). Guyton and Hall Textbook of Medical Physiology. Elsevier.
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Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
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Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2291-2309. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25161177, Tovorafenib. Retrieved from [Link]
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Patel, M., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Cancers, 14(20), 5057. [Link]
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van der Lugt, J., et al. (2020). Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment. British Journal of Clinical Pharmacology, 86(10), 2036-2046. [Link]
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YouTube. (2024, April 25). Dr. Michael Prados discusses PNOC's role in the historic FDA approval of Tovorafenib (DAY101). PNOC Foundation. [Link]
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A Comparative Guide to Cross-Reactivity Studies for Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate Based Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring the specificity of the drug candidate. Off-target effects, often stemming from cross-reactivity, can lead to unforeseen side effects and are a major contributor to late-stage clinical failures.[1][2][3] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for compounds based on the Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate scaffold, a privileged structure in modern medicinal chemistry.[4][5][6][7]
Given the novelty of many compounds incorporating this scaffold, publicly available cross-reactivity data is often scarce. Therefore, this guide will focus on establishing robust, self-validating experimental protocols and providing a comparative analysis with structurally related spirocyclic and Boc-protected amine compounds. The principles and methodologies detailed herein will empower researchers to proactively assess and mitigate the risks associated with off-target binding.
The Significance of the Spirocyclic Scaffold and the Potential for Cross-Reactivity
The 2,6-diazaspiro[3.4]octane core is a three-dimensional and conformationally restricted scaffold.[8] This rigidity can be advantageous in drug design, as it can pre-organize functional groups for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity.[7] The tert-butyloxycarbonyl (Boc) protecting group is a common feature in synthetic chemistry, and its presence, along with the spirocyclic diamine, introduces specific physicochemical properties that must be considered in cross-reactivity profiling.
Cross-reactivity arises when a compound binds to proteins other than its intended target.[9] This is often due to structural or electronic similarities in the binding sites of different proteins. For compounds based on the Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate scaffold, potential cross-reactivity could be driven by:
-
Shape and Steric Hindrance: The rigid spirocyclic core may fit into the binding pockets of unintended targets.
-
Hydrogen Bonding: The secondary amine and the carbonyl group of the Boc-protecting group can participate in hydrogen bonding with off-target proteins.
-
Hydrophobic Interactions: The tert-butyl group provides a significant hydrophobic moiety that can interact with non-polar pockets in various proteins.
A critical aspect of a robust cross-reactivity assessment is to not only test against a panel of known off-targets but also to compare the binding profile with structurally analogous compounds to understand the structure-activity relationship of off-target binding.
Comparative Framework: Structurally Related Compounds
To illustrate the principles of a comparative cross-reactivity study, we will consider two hypothetical structural analogs of our lead compound, this compound (Compound A).
-
Compound B (Positional Isomer): Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate. This isomer will help elucidate the impact of the nitrogen and Boc-group positions within the spirocyclic system.
-
Compound C (Alternative Protecting Group): Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate. Replacing the tert-butyl group with a benzyl group will probe the influence of the hydrophobic and electronic properties of the protecting group on cross-reactivity.
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is recommended for a thorough cross-reactivity assessment, starting with broad, high-throughput screening and progressing to more detailed, quantitative assays for any identified hits.
Tier 1: Broad Panel Immunoassays (Competitive ELISA)
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for initial cross-reactivity screening against a panel of purified proteins.[10]
Principle of Competitive ELISA for Small Molecule Cross-Reactivity
In this assay, the target protein is immobilized on a microplate. A known amount of a labeled ligand (a molecule known to bind the target protein) and the test compound are then added. The test compound competes with the labeled ligand for binding to the immobilized protein. A lower signal from the labeled ligand indicates a higher affinity of the test compound for the protein.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Protein Immobilization: Coat a 96-well high-binding microplate with 100 µL of a 1-5 µg/mL solution of the target protein in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: Wash the plate three times. Add 50 µL of the test compound (serially diluted) and 50 µL of the enzyme-conjugated known ligand (at a concentration that gives 80% of the maximum signal) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.
-
Signal Measurement: Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).
Illustrative Data: Tier 1 Screening
| Compound | Target Protein 1 (IC₅₀, µM) | Target Protein 2 (IC₅₀, µM) | Target Protein 3 (IC₅₀, µM) |
| Compound A | > 100 | 25.3 | > 100 |
| Compound B | > 100 | 89.1 | > 100 |
| Compound C | > 100 | 5.2 | > 100 |
From this hypothetical data, we can infer that Compound A has moderate off-target activity against Target Protein 2. The positional isomer, Compound B, shows significantly less cross-reactivity, suggesting that the orientation of the Boc-protected amine is crucial for this off-target interaction. Conversely, Compound C, with a benzyl protecting group, exhibits much stronger cross-reactivity, indicating a potential role of the aromatic ring in binding to Target Protein 2.
Tier 2: Biophysical Characterization (Surface Plasmon Resonance)
For any significant hits identified in Tier 1, a more detailed biophysical characterization is necessary to determine the binding kinetics (association and dissociation rates) and affinity (Kᴅ). Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time monitoring of molecular interactions.[11][12][13][14][15]
Principle of SPR
In an SPR experiment, one molecule (the ligand, typically the protein) is immobilized on a sensor chip. The other molecule (the analyte, the small molecule test compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[12]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for SPR analysis of small molecule-protein interactions.
Detailed Protocol: SPR Kinetic Analysis
-
Ligand Immobilization: Covalently immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling) to a target density that will produce a sufficient signal for the small molecule analyte.
-
Analyte Preparation: Prepare a series of dilutions of the test compound in the running buffer (e.g., HBS-EP+). A concentration range that brackets the expected Kᴅ is ideal.
-
Binding Measurement:
-
Inject the highest concentration of the analyte to check for non-specific binding.
-
Perform a kinetic titration by injecting the different concentrations of the analyte over the sensor surface, typically from the lowest to the highest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference surface and blank injection data. Fit the processed sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).
Illustrative Data: Tier 2 Analysis of Binding to Target Protein 2
| Compound | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kᴅ (µM) |
| Compound A | 1.5 x 10³ | 3.8 x 10⁻² | 25.3 |
| Compound C | 4.2 x 10⁴ | 2.2 x 10⁻¹ | 5.2 |
The SPR data confirms the findings from the ELISA screen and provides deeper mechanistic insight. Compound C has a much faster association rate than Compound A, likely due to the favorable interactions of the benzyl group within the binding site of Target Protein 2. Both compounds have relatively fast dissociation rates.
Tier 3: Cellular and Metabolite Profiling (LC-MS/MS)
For compounds with confirmed off-target binding, it is crucial to assess the potential for cellular consequences. This includes investigating whether the parent compound or its metabolites are responsible for the off-target effects. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying metabolites in complex biological samples.[16][17][18]
Principle of LC-MS/MS for Metabolite Identification
LC separates the components of a complex mixture, which are then ionized and introduced into a mass spectrometer. The first mass analyzer selects a specific ion (the parent ion), which is then fragmented. The second mass analyzer separates the fragment ions, creating a unique fragmentation pattern (MS/MS spectrum) that can be used to identify the molecule.[16][19]
Experimental Approach
-
Cell-Based Assay: Treat a relevant cell line with the test compounds.
-
Metabolite Extraction: After incubation, extract small molecules from the cell lysate and the culture medium.
-
LC-MS/MS Analysis: Analyze the extracts using a high-resolution LC-MS/MS system.
-
Data Analysis: Compare the metabolite profiles of treated and untreated cells. Look for known and novel metabolites of the test compounds.
-
Synthesis and Testing of Metabolites: If significant metabolites are identified, synthesize them and test their cross-reactivity using the Tier 1 and Tier 2 assays.
This step is critical for a comprehensive risk assessment, as a seemingly safe parent compound could be metabolized into a more promiscuous or toxic species.
Conclusion and Future Directions
The assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. For compounds built upon the this compound scaffold, a systematic and multi-tiered approach is essential for de-risking these promising therapeutic candidates. By employing a combination of high-throughput screening, detailed biophysical characterization, and cellular metabolite profiling, researchers can gain a comprehensive understanding of a compound's off-target binding profile.
The comparative analysis with structurally related analogs, as outlined in this guide, is a powerful strategy for elucidating the structural determinants of cross-reactivity. This knowledge not only helps in the selection of the most specific lead candidates but also guides future medicinal chemistry efforts to mitigate off-target effects through rational drug design.[20] As our understanding of the proteome and the structural basis of protein-ligand interactions grows, so too will our ability to predict and design highly specific medicines, ultimately leading to safer and more effective therapies.
References
- Understanding the implications of off-target binding for drug safety and development. Drug Discovery News.
- Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
- A Comparative Guide to Measuring Small Molecule Kinetics Using Surface Plasmon Resonance. Benchchem.
- Determination of kinetic data using surface plasmon resonance biosensors.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
- How can off-target effects of drugs be minimised?.
- Off-Target Effects Analysis.
- A Comparative Guide to 1,3,6-Trimethyluracil Cross-Reactivity in ELISAs. Benchchem.
- In silico off-target profiling for enhanced drug safety assessment. PubMed Central.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central.
- Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
- off-target effects. YouTube.
- Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
- Prioritization of Putative Metabolite identifications in LC-MS/MS Experiments Using a Comput
- LC-MS-based metabolomics. PubMed Central.
- LC-MS Metabolomics Analysis. Thermo Fisher Scientific - US.
- A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Deriv
- tert-Butyl 2,6-diazaspiro(3.4)
- Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
- Solutions to immunoassay interference, cross reactivity and other challenges.
- Improved immunoassay sensitivity and specificity using single-molecule colocaliz
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal.
- Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.
- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- tert-butyl 2, 6-diazaspiro[3.
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- Tert-butyl 2,6-diazaspiro[3.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
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- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- tert-Butyl 1,6-diazaspiro[3.
- tert-butyl 2,5-diazaspiro[3.
- Tert-butyl 6-oxo-2-azaspiro[3.
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Safety Operating Guide
Navigating the Disposal of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate: A Comprehensive Guide for Laboratory Professionals
For the modern researcher, navigating the complexities of novel chemical entities extends beyond their synthesis and application; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate, a compound increasingly utilized in the development of new therapeutic agents. By understanding the inherent chemical properties and potential hazards of this molecule, laboratory professionals can ensure the safety of themselves, their colleagues, and the environment.
Understanding the Compound: A Foundation for Safe Handling
Hazard Profile:
Based on analogous compounds, this compound is anticipated to exhibit the following hazards:
-
Acute Oral and Dermal Toxicity: Similar oxalate salts are classified as harmful if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation: The presence of the amine functionality and the acidic nature of the oxalate salt suggest that this compound may cause skin and serious eye irritation.[2]
-
Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.
Chemical Reactivity:
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][3]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a critical final step in the experimental process. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Waste Segregation and Collection: The Core of Compliance
All waste containing this compound must be segregated as hazardous chemical waste.
Step 1: Designate a Waste Container Use a clearly labeled, sealable, and chemically compatible container for all solid waste. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 2: Collect Solid Waste Carefully transfer any residual solid compound, contaminated weighing paper, and other solid materials into the designated hazardous waste container. Avoid generating dust during this process.
Step 3: Manage Contaminated Labware
-
Disposable Labware: Any disposable items such as pipette tips, and gloves that have come into contact with the compound should be placed in the designated solid hazardous waste container.
-
Reusable Labware: Glassware should be decontaminated before washing. Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining compound. The resulting rinseate must be collected as liquid hazardous waste.
Step 4: Collect Liquid Waste Collect all solvent rinses used for decontamination in a separate, clearly labeled hazardous liquid waste container. The label should include the chemical name of the compound and the solvent(s) used.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
For a small spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
For a large spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal decision pathway for this compound waste.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of modern scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound. This commitment not only protects the immediate laboratory environment but also contributes to the broader goal of environmental stewardship. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
-
PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.[Link]
-
PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate.[Link]
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Oakwood Chemical. tert-butyl 2, 6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, min 97%, 1 gram.[Link]
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PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate.[Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Oxalate
Introduction: Understanding the Compound and its Risks
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate is a valuable building block in modern drug discovery, prized for its unique spirocyclic scaffold. However, its utility in the lab is matched by the critical need for rigorous safety protocols. This guide provides an in-depth, procedural framework for its safe handling, grounded in the compound's specific chemical nature. The primary hazards stem from two components: the spirocyclic amine structure, which can cause irritation, and the oxalate counter-ion, which presents risks of toxicity upon ingestion or skin contact.[1][2][3][4] Adherence to these protocols is not merely about compliance; it is the foundation of sound, reproducible science and, most importantly, the well-being of the researcher.
Hazard Identification and Core Safety Directives
A thorough risk assessment is the first step in any laboratory procedure. Based on data from the parent molecule, analogous structures, and the known toxicology of oxalate salts, the following hazards are identified.[2][3][5]
| Hazard Classification | GHS Hazard Statement | Causality and Technical Rationale |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2][5] | The oxalate ion can chelate calcium ions in the blood, leading to hypocalcemia and potential kidney damage.[6] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[5][6] | The oxalate salt can be absorbed through the skin, presenting systemic toxicity risks similar to ingestion.[6] |
| Skin Irritation | H315: Causes skin irritation[2][3][4] | The amine functional groups on the spirocyclic core can be irritating to dermal tissues upon direct contact. |
| Eye Irritation | H319: Causes serious eye irritation[2][3][4] | The crystalline, dusty nature of the solid compound poses a significant risk of mechanical and chemical irritation to the eyes. |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] | Fine powders can be easily aerosolized during handling, leading to irritation of the mucous membranes and respiratory tract.[6] |
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a scientifically-driven choice to erect barriers against specific, identified hazards. Using PPE is the final control measure after engineering controls (like fume hoods) are implemented.[7][8]
| Protection Type | Specification | Rationale and Field Insight |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield is required when handling larger quantities (>5g) or when there is a significant splash risk.[9][10] | Standard safety glasses are insufficient. Goggles provide a seal to protect against fine dust.[10] A face shield offers broader protection against unexpected splashes during dissolution or transfer.[7] |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4 mil / 0.1 mm). Double-gloving is recommended.[10][11] | These materials provide demonstrated resistance to a broad range of chemicals. Double-gloving is a crucial best practice, as it protects against undetected micro-perforations in the outer glove, ensuring a breach does not lead to exposure.[12] |
| Body Protection | A clean, polyethylene-coated polypropylene laboratory coat with long sleeves and elastic or knit cuffs.[12] | This material is non-absorbent and resistant to chemical permeation, unlike standard cotton coats which can absorb spills and hold chemicals against the skin. Cuffed sleeves prevent dust from entering. |
| Respiratory Protection | All handling of the solid compound MUST be performed within a certified chemical fume hood. If a fume hood is unavailable or when cleaning a large spill, a NIOSH-approved N95 respirator (or equivalent) is mandatory.[5][10] | The primary respiratory risk is from inhaling airborne particulates.[6] A fume hood provides the primary engineering control to capture dust at the source. A respirator serves as essential secondary protection.[5] |
Operational Plan: A Step-by-Step Handling Workflow
This protocol outlines the procedural steps for safely handling the compound from receipt to immediate use.
Step 1: Preparation and Pre-Handling
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and the airflow is functioning correctly.
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated handling area.
-
Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood to minimize movement in and out of the containment area.
Step 2: Weighing and Transfer (Inside Fume Hood)
-
Minimize Dust: Open the container slowly. Use a dedicated, clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid scooping actions that could generate airborne dust.
-
Tared Weighing: If adding to a reaction vessel, tare the vessel on the balance, then add the compound directly to minimize transfer steps.
-
Immediate Capping: Securely cap the stock bottle immediately after dispensing.
Step 3: Post-Handling and Decontamination
-
Wet Decontamination: Carefully wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a damp cloth or towel to capture any residual dust.
-
Waste Segregation: Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) into a clearly labeled hazardous waste container.[13]
Step 4: Doffing PPE and Personal Hygiene
-
Remove Outer Gloves: If double-gloving, remove the outer pair of gloves and dispose of them in the hazardous waste container before exiting the fume hood area.
-
Remove Coat and Goggles: Remove the lab coat and goggles.
-
Remove Inner Gloves: Remove the final pair of gloves, turning them inside out to avoid contact with the contaminated exterior.
-
Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[4][11]
Caption: Safe handling workflow for this compound.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention immediately and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Minor Spill (<1g): Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[13] Carefully sweep the material into a designated hazardous waste container. Do not use dry sweeping, which can create dust.[11]
-
Major Spill (>1g): Evacuate the immediate area and alert laboratory personnel. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) department.[15]
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Waste Collection: All contaminated solid waste, including gloves, bench paper, and cleanup materials, must be placed in a heavy-duty, sealed plastic bag or a designated, labeled hazardous waste container.[13]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Professional Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[16] Under no circumstances should this material or its containers be disposed of in standard trash or down the drain. [9]
References
-
Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Scribd. (n.d.). MSDS Oxalic Acid - Chemical Safety Guidelines. Retrieved from [Link]
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NIST. (2020). SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Conners, K. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
Ontario College of Pharmacists. (2019). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Retrieved from [Link]
-
Angene. (n.d.). MSDS of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate. Retrieved from [Link]
Sources
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- 3. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
